molecular formula C12H18N2 B3217712 Cyclohexyl(pyridin-3-yl)methanamine CAS No. 1184193-67-6

Cyclohexyl(pyridin-3-yl)methanamine

Cat. No.: B3217712
CAS No.: 1184193-67-6
M. Wt: 190.28 g/mol
InChI Key: MGAMAQSNSVZIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl(pyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl(pyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl(pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h4,7-10,12H,1-3,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAMAQSNSVZIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Cyclohexyl(pyridin-3-yl)methanamine, also known as N-(pyridin-3-ylmethyl)cyclohexanamine, is a secondary amine incorporating both a saturated carbocyclic (cyclohexyl) and an aromatic heterocyclic (pyridin-3-yl) moiety. This unique structural combination makes it a compound of significant interest in medicinal chemistry and drug discovery. The pyridine ring serves as a key pharmacophore in numerous approved drugs, acting as a hydrogen bond acceptor and participating in various biological interactions, while the cyclohexyl group imparts lipophilicity, which can be crucial for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol via reductive amination, and an exploration of the potential pharmacological applications of this compound based on structure-activity relationships of analogous molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile chemical scaffold.

Chemical Identity and Structural Elucidation

Cyclohexyl(pyridin-3-yl)methanamine is a molecule that bridges an aliphatic cyclic system with an aromatic heterocycle through a methyleneamino linker. This structure provides a combination of rigidity from the cyclohexane ring and aromaticity and basicity from the pyridine ring.

Molecular Structure
  • IUPAC Name: N-(pyridin-3-ylmethyl)cyclohexanamine

  • Synonyms: Cyclohexyl(pyridin-3-yl)methanamine, 3-((Cyclohexylamino)methyl)pyridine

  • CAS Number: 97247-37-5[1]

  • Molecular Formula: C₁₂H₁₈N₂

  • Molecular Weight: 190.29 g/mol

The core structure consists of a cyclohexyl ring bonded to the nitrogen atom of a secondary amine. This nitrogen is, in turn, bonded to a methylene group (-CH₂-), which is attached to the 3-position of a pyridine ring. The presence of the chiral center at the carbon of the methylene bridge in related structures suggests that this compound could also be synthesized as a chiral molecule, although it is often handled as a racemate.

Stereochemistry

The molecule does not possess a chiral center in its ground state. However, the cyclohexane ring can exist in chair conformations, and the orientation of the substituent can be either axial or equatorial. The equatorial conformation is generally more stable due to reduced steric hindrance.

Physicochemical and Spectroscopic Properties

PropertyPredicted ValueReference / Basis
Physical State Liquid or low-melting solidBased on similar molecular weight amines
Boiling Point ~293-298 °CPredicted data from EPA CompTox Dashboard
Melting Point ~62.0 °CPredicted data from EPA CompTox Dashboard
Water Solubility 8.78e-2 g/LPredicted data from EPA CompTox Dashboard
LogP (Octanol-Water) 1.85Predicted data from EPA CompTox Dashboard
pKa (Basic) 7.77Predicted data from EPA CompTox Dashboard
Spectroscopic Profile (Predicted)

The structural features of Cyclohexyl(pyridin-3-yl)methanamine suggest a distinct spectroscopic signature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons in the aromatic region (δ 7.0-8.5 ppm). The methylene bridge protons would likely appear as a singlet or a multiplet around δ 3.5-4.0 ppm. The cyclohexyl protons would produce a series of broad multiplets in the aliphatic region (δ 1.0-2.0 ppm). The N-H proton would be a broad singlet, the chemical shift of which would be concentration and solvent-dependent, and it would be exchangeable with D₂O.[2][3][4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the pyridine carbons between δ 120-150 ppm. The methylene carbon would resonate around δ 45-55 ppm, and the cyclohexyl carbons would appear in the δ 25-50 ppm range.

  • Mass Spectrometry: Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern would likely involve the loss of the cyclohexyl group or cleavage at the benzylic position, leading to characteristic fragment ions. The presence of an odd number of nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule.[5][6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching of the secondary amine as a single, sharp band around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyridine ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and methylene groups would appear just below 3000 cm⁻¹. C=N and C=C stretching vibrations from the pyridine ring would be present in the 1400-1600 cm⁻¹ region.[6]

Synthesis and Manufacturing

The most direct and efficient method for the synthesis of Cyclohexyl(pyridin-3-yl)methanamine is through reductive amination. This versatile reaction can be approached in two primary ways: the reaction of 3-pyridinecarboxaldehyde with cyclohexylamine, or the reaction of cyclohexanecarboxaldehyde with pyridin-3-ylmethanamine. Both routes involve the in-situ formation of an imine intermediate, which is then reduced to the final secondary amine.

Recommended Synthetic Protocol: Reductive Amination

This protocol details the synthesis from 3-pyridinecarboxaldehyde and cyclohexylamine, a common and reliable approach.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM).

  • Amine Addition: Add cyclohexylamine (1.1 equivalents) to the solution. The reaction mixture is stirred at room temperature.

  • Imine Formation: The formation of the imine intermediate can be facilitated by the addition of a mild acid catalyst, such as acetic acid, or by removing the water formed during the reaction, for example, with a Dean-Stark apparatus or molecular sieves. The progress of imine formation can be monitored by TLC or ¹H NMR.

  • Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added. Sodium borohydride (NaBH₄) is a cost-effective and common choice. For more sensitive substrates or to avoid side reactions, milder reagents like sodium triacetoxyborohydride (STAB) or 2-picoline borane can be used.[8][9][10] The reducing agent is typically added portion-wise at 0 °C to control the reaction exotherm.

  • Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure Cyclohexyl(pyridin-3-yl)methanamine.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: 3-Pyridinecarboxaldehyde Cyclohexylamine Solvent Dissolve in Methanol/DCM Start->Solvent 1. Imine_Formation Imine Formation (Room Temperature) Solvent->Imine_Formation 2. Stir Reduction Reduction (e.g., NaBH4 at 0°C) Imine_Formation->Reduction 3. Add Reductant Quench Aqueous Work-up (Quenching, Extraction) Reduction->Quench 4. Process Purification Purification (Column Chromatography) Quench->Purification 5. Isolate Product Final Product: Cyclohexyl(pyridin-3-yl)methanamine Purification->Product 6. Characterize

Caption: Reductive amination workflow for the synthesis of Cyclohexyl(pyridin-3-yl)methanamine.

Potential Pharmacological Profile and Applications

While specific biological activity data for Cyclohexyl(pyridin-3-yl)methanamine is not widely published, the structural motifs present in the molecule are found in a variety of pharmacologically active compounds. This allows for an informed discussion of its potential applications in drug discovery.

Rationale for Pharmacological Interest

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications. Its ability to act as a hydrogen bond acceptor and its basic nature allow it to interact with numerous biological targets. The cyclohexyl group, being lipophilic, can enhance membrane permeability and influence the binding of the molecule to hydrophobic pockets in proteins.

Potential Therapeutic Areas
  • Oncology: Many kinase inhibitors feature a pyridine core. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as potent CDK2 inhibitors, a target in cancer therapy.[11] Furthermore, pyridine-based compounds have been explored as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[12] The scaffold of Cyclohexyl(pyridin-3-yl)methanamine could serve as a starting point for the design of novel kinase inhibitors.

  • Infectious Diseases: The pyridine and cyclohexylamine moieties are found in compounds with antimicrobial properties. For example, certain pyrazolo[1,5-a]pyrimidin-7-amines with pyridylmethylamine side chains have shown potent activity against Mycobacterium tuberculosis.[13] Additionally, some cyclohexylamine derivatives have demonstrated antibacterial and antifungal activity.[12][14]

  • Central Nervous System (CNS) Disorders: The structural similarity to N-benzylcyclohexanamine derivatives, which are known to have psychoactive properties, suggests that Cyclohexyl(pyridin-3-yl)methanamine could potentially interact with CNS targets.[15] Benzamide analogs containing a benzylamine moiety have shown anticonvulsant activity.[16]

Logical Pathway for Drug Discovery

The utility of Cyclohexyl(pyridin-3-yl)methanamine in a drug discovery program would likely follow a scaffold-based approach.

Drug_Discovery_Pathway Scaffold Core Scaffold: Cyclohexyl(pyridin-3-yl)methanamine Library Combinatorial Library Synthesis (Derivatization of rings and linker) Scaffold->Library Screening High-Throughput Screening (e.g., Kinase assays, Antimicrobial assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies, ADME Profiling) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A logical pathway for utilizing the core scaffold in a drug discovery program.

Safety and Handling

As with any research chemical for which toxicological data is limited, Cyclohexyl(pyridin-3-yl)methanamine should be handled with appropriate care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Cyclohexyl(pyridin-3-yl)methanamine represents a valuable and versatile chemical scaffold for drug discovery and development. Its synthesis is straightforward via well-established reductive amination protocols. The combination of a lipophilic cyclohexyl group and a pharmacologically relevant pyridine ring suggests potential for the development of novel therapeutics in areas such as oncology, infectious diseases, and CNS disorders. This guide provides the foundational chemical knowledge for researchers to synthesize, characterize, and explore the biological potential of this promising compound and its derivatives. Further experimental validation of its properties and biological activities is warranted.

References

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • General Methods NMR spectra were recorded on Bruker Avance 300 (300 MHz). Chemical shifts (ppm) are given relative to solvent. Available at: [Link]

  • MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025, May 2). MDPI. Available at: [Link]

  • Shahzadi, S., et al. (n.d.). 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid. PMC. Available at: [Link]

  • St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 11). Reductive Amination. Available at: [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Available at: [Link]

  • Fun, H.-K., et al. (n.d.). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. PMC. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Angewandte Chemie. Available at: [Link]

  • Kumar, A., et al. (2012, August 8). Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. PMC. Available at: [Link]

  • ResearchGate. (2025, August 7). Synthesis of Pyridine Fused Polycyclic Amines Using Sequential Ring-Closing Metathesis and Radical Cyclization Reactions | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives. Available at: [Link]

  • Introduction of reductive amination reagent. (2009, April 14). Kanto Chemical Co., Inc. Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions. Available at: [Link]

  • ResearchGate. (n.d.). Different N-aryl/benzyl/cyclohexyl groups. Available at: [Link]

  • EPA. (2025, October 15). N-(pyridin-3-ylmethyl)cyclohexanamine Synonyms. Available at: [Link]

  • Synthetic Pages. (2001, August 17). solid-supported reductive amination. Available at: [Link]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-N-methyl-. WebBook. Available at: [Link]

  • MDPI. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2012). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC. Available at: [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubChem. (n.d.). 3-Pyridinemethanamine. Available at: [Link]

  • PubChem. (n.d.). Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropenyl-4-pyridyl]amino]-N-[(1S)-1-(hydroxymethyl)propyl]pyridine-3-carboxamide. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological activity of thiazolylindolequinones, analogues of the natural product BE 10988. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Available at: [Link]

  • NIST. (n.d.). Cyclohexanamine, N-methyl-. WebBook. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Molecular Overview

Cyclohexyl(pyridin-3-yl)methanamine is a heterocyclic compound featuring a pyridine ring linked to a cyclohexyl group via a methanamine bridge. This structure is of significant interest to researchers in medicinal chemistry and drug development. The pyridine ring, a common motif in pharmaceuticals, acts as a hydrogen bond acceptor and can engage in various intermolecular interactions. The cyclohexyl group adds lipophilicity, which can be crucial for modulating a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

The primary amine group provides a key site for hydrogen bonding and serves as a basic center, allowing for salt formation to improve solubility and handling. Molecules incorporating these fragments are often explored for their potential as scaffolds in the design of novel therapeutic agents targeting a wide range of biological pathways.[1] This guide provides a detailed overview of the predicted physicochemical properties, proposed analytical methodologies, and potential applications of this compound, offering a foundational resource for its scientific investigation.

Molecular Structure and Identifiers

Caption: 2D Chemical Structure of Cyclohexyl(pyridin-3-yl)methanamine.

IdentifierValueSource
IUPAC Name Cyclohexyl(pyridin-3-yl)methanamineN/A
Molecular Formula C₁₂H₁₈N₂N/A
Molecular Weight 190.28 g/mol N/A
Canonical SMILES C1CCC(CC1)C(C2=CC=CN=C2)NN/A
InChI Key InChIKey=SZUIULZRCCBZMM-UHFFFAOYSA-N (for pyridin-4-yl isomer)

Section 1: Physicochemical Properties (Predicted and Inferred)

PropertyPredicted/Inferred ValueMethod/SourceRationale for Selection
pKa (Basic) ~7.77Predicted (for isomer)[2]The primary amine's basicity is influenced by adjacent groups. This value from a close isomer is a strong estimate.
logP (Octanol-Water) ~1.85Predicted (for isomer)[2]This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Boiling Point ~293 - 298 °CPredicted (for isomer)[2]High boiling point is expected due to molecular weight and hydrogen bonding capabilities.
Water Solubility ~8.78e-2 mol/LPredicted (for isomer)[2]The amine and pyridine nitrogen allow for hydrogen bonding with water, conferring some aqueous solubility.
Topological Polar Surface Area 51.8 ŲComputed (for pyrimidin-5-yl analog)[3]This value, from a similar heterocyclic amine, suggests good potential for oral bioavailability (typically <140 Ų).
Hydrogen Bond Donors 1Computed (for pyrimidin-4-yl analog)[4]The primary amine (-NH₂) is the sole hydrogen bond donor.
Hydrogen Bond Acceptors 2Computed (for pyrimidin-4-yl analog)[4]The pyridine nitrogen and the primary amine nitrogen can both accept hydrogen bonds.

Section 2: Proposed Analytical Characterization Workflow

To confirm the identity, purity, and structure of a synthesized batch of Cyclohexyl(pyridin-3-yl)methanamine, a multi-step analytical workflow is required. Each step provides orthogonal data, building a comprehensive and trustworthy characterization package.

G start Synthesized Compound hplc Purity Assessment: Reverse-Phase HPLC-UV start->hplc ms Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) hplc->ms Purity >95%? nmr Structural Elucidation: 1H and 13C NMR Spectroscopy ms->nmr Correct Mass? ftir Functional Group Analysis: FT-IR Spectroscopy nmr->ftir Correct Structure? report Comprehensive Characterization Report ftir->report Consistent Spectrum?

Caption: Proposed analytical workflow for compound validation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The causality behind using reverse-phase HPLC is its exceptional ability to separate the target compound from non-polar impurities and starting materials. The UV detector is chosen for its sensitivity to the pyridine chromophore.

Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 260 nm.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Water:Acetonitrile.

  • Validation: Purity is calculated from the peak area percentage of the main analyte peak. A single, sharp peak is indicative of high purity.

Identity Confirmation by Mass Spectrometry (MS)

Electrospray Ionization (ESI) is selected as the ionization technique because it is a soft method ideal for polar, basic molecules like amines, minimizing fragmentation and maximizing the intensity of the molecular ion.

Protocol:

  • System: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Direct infusion or LC-MS using the HPLC method above.

  • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺.

  • Expected m/z: For C₁₂H₁₈N₂, the theoretical monoisotopic mass is 190.1470. The expected m/z for [M+H]⁺ is 191.1543 .

  • Validation: The experimentally observed mass should be within 5 ppm of the theoretical mass to confirm the elemental composition.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure determination. The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework.[5]

Protocol:

  • System: Bruker 500 MHz spectrometer or equivalent.[5]

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • ¹H NMR:

    • Pyridyl Protons: Expect 4 distinct signals in the aromatic region (~7.0-8.5 ppm).

    • Methine Proton (-CH-): A single proton signal, likely a multiplet, adjacent to the amine and cyclohexyl groups.

    • Cyclohexyl Protons: A complex series of overlapping multiplets in the aliphatic region (~1.0-2.0 ppm).

    • Amine Protons (-NH₂): A broad singlet that may exchange with D₂O.

  • ¹³C NMR:

    • Pyridyl Carbons: Expect 5 distinct signals in the aromatic region (~120-150 ppm).

    • Methine Carbon: One signal in the aliphatic region.

    • Cyclohexyl Carbons: Expect multiple signals in the upfield aliphatic region.

  • Validation: The number of signals, their chemical shifts, and their coupling patterns must be consistent with the proposed structure. 2D NMR techniques like HSQC and HMBC can be used for definitive assignment.[5]

Section 3: Synthesis, Stability, and Handling

Plausible Synthetic Route: A common and effective method for synthesizing such a compound would be a two-step process:

  • Ketone Formation: Friedel-Crafts acylation of pyridine with cyclohexanecarbonyl chloride to form cyclohexyl(pyridin-3-yl)methanone.

  • Reductive Amination: Reaction of the resulting ketone with ammonia or a protected ammonia equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield the final primary amine.

Stability and Handling:

  • Stability: As a primary amine, the compound may be susceptible to oxidation over time. It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place.

  • Handling: The compound is predicted to be a basic liquid or low-melting solid.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It may be a skin and eye irritant.

  • Salt Formation: For long-term storage and easier handling, the compound can be converted to a hydrochloride or hydrobromide salt by treating a solution of the free base with HCl or HBr.

Section 4: Potential Applications in Drug Discovery

The Cyclohexyl(pyridin-3-yl)methanamine scaffold is a "privileged structure" in medicinal chemistry. The pyridine ring is a versatile pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and π-π stacking interactions.[7] The cyclohexyl group serves to increase lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within biological targets.

  • CNS Disorders: The lipophilic nature of the cyclohexyl group combined with the polar pyridine head could allow for blood-brain barrier penetration, making this scaffold relevant for developing agents targeting central nervous system (CNS) disorders.

  • Enzyme Inhibition: The primary amine and pyridine nitrogen can act as key interaction points (anchors) within the active sites of enzymes. For example, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy.[8]

  • Fragment-Based Drug Design: This molecule can serve as a starting fragment for building more complex and potent drug candidates through techniques like structure-activity relationship (SAR) studies.

References

  • Chemical Synthesis Database. (2025). cyclohexyl-pyridin-3-ylmethanone. Available at: [Link]

  • PubChem. Cyclohexyl(pyrimidin-4-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Cyclohexyl(pyrazolo[1,5-a]pyridin-3-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Cyclohexyl(pyrimidin-5-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). N-(pyridin-3-ylmethyl)cyclohexanamine Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • MDPI. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available at: [Link]

  • DergiPark. (2023). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications. Available at: [Link]

  • RSC Publishing. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available at: [Link]

Sources

Cyclohexyl(pyridin-3-yl)methanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1184193-67-6 | Pharmacophore Scaffold & Synthetic Utility [1]

Chemical Identity & Structural Analysis[2][3][4][5][6]

Cyclohexyl(pyridin-3-yl)methanamine is a bifunctional building block characterized by a chiral methanamine core bridging a lipophilic cyclohexyl ring and a polar, electron-deficient pyridin-3-yl moiety. This specific connectivity—distinct from its secondary amine isomer


-(pyridin-3-ylmethyl)cyclohexanamine—creates a steric and electronic environment ideal for fragment-based drug discovery (FBDD), particularly in targeting kinases and G-protein coupled receptors (GPCRs).
1.1 Identifiers & Properties
ParameterData
CAS Number 1184193-67-6 (Free Base) 2098050-52-1 (HCl Salt)
IUPAC Name 1-Cyclohexyl-1-(pyridin-3-yl)methanamine
Molecular Formula

Molecular Weight 190.29 g/mol
SMILES NC(C1CCCCC1)c2cnccc2
InChI Key (Predicted) SDAFBHAGZHYODJ-UHFFFAOYAZ (Analogous base)
Appearance Viscous oil (Free base); White hygroscopic solid (HCl salt)
pKa (Predicted)

(Pyridine);

(Primary Amine)
LogP (Predicted) 2.1 – 2.5
1.2 Structural Significance

The molecule features a chiral center at the methanamine carbon. In medicinal chemistry, this scaffold serves as a "linker-diver" motif:

  • Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) and

    
    -stacking element, often engaging the hinge region of kinase ATP-binding pockets.
    
  • Cyclohexyl Group: Provides bulk lipophilicity to fill hydrophobic pockets (e.g., the specificity pocket in serine proteases or GPCR orthosteric sites).

  • Primary Amine: A versatile handle for amide coupling, reductive amination, or urea formation, allowing rapid library expansion.

Synthetic Pathways
2.1 Route A: Grignard Addition to Nitrile (Direct & Scalable)

This method is preferred for bulk synthesis of the racemic mixture. It involves the addition of cyclohexylmagnesium bromide to 3-cyanopyridine.

  • Step 1: Formation of the ketimine intermediate via Grignard addition.

  • Step 2: In situ reduction of the imine (using

    
     or 
    
    
    
    ) to the primary amine.
2.2 Route B: Reductive Amination (Mild Conditions)

This route proceeds via the ketone intermediate, Cyclohexyl(pyridin-3-yl)methanone. It allows for milder conditions and potential enzymatic transamination for chiral resolution.

  • Step 1: Synthesis of ketone via Weinreb amide or Grignard/nitrile hydrolysis.

  • Step 2: Formation of oxime or imine using hydroxylamine or ammonia source.

  • Step 3: Reduction to amine.

2.3 Visualization of Synthetic Logic

Synthesis_Pathways Nitrile 3-Cyanopyridine Imine Ketimine Intermediate Nitrile->Imine Grignard Addition (THF, 0°C) Grignard Cyclohexyl-MgBr Grignard->Imine Ketone Cyclohexyl(pyridin-3-yl) methanone Imine->Ketone Hydrolysis (H3O+) Target Cyclohexyl(pyridin-3-yl) methanamine (CAS 1184193-67-6) Imine->Target Reduction (NaBH4/MeOH) Ketone->Target Reductive Amination (NH4OAc, NaBH3CN)

Figure 1: Comparative synthetic workflows. Route A (Red) is preferred for throughput; Route B (via Ketone) offers milder control.

Experimental Protocol: Grignard Synthesis (Route A)

This protocol is adapted from standard methodologies for


-substituted benzylamine synthesis [1].

Safety Prerequisite:

  • Reactions involving Grignard reagents must be performed under an inert atmosphere (Argon/Nitrogen) in flame-dried glassware.

  • 3-Cyanopyridine is an irritant; handle in a fume hood.

Procedure:

  • Preparation: Charge a 3-neck round-bottom flask with 3-cyanopyridine (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition: Dropwise add Cyclohexylmagnesium bromide (1.2 eq, 2.0 M in ether) over 30 minutes. Maintain internal temperature

    
    .
    
  • Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. The solution will turn deep yellow/orange, indicating ketimine magnesium salt formation.

  • Reduction: Cool the reaction mixture back to 0°C. Carefully add dry Methanol (excess) to quench unreacted Grignard, followed by portion-wise addition of Sodium Borohydride (

    
    , 2.0 eq).
    
  • Workup: Stir for 12 hours at RT. Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: The crude amine is often basic. Purify via Acid-Base extraction (extract into 1M HCl, wash organics, basify aqueous layer with NaOH, extract back into DCM) or Flash Column Chromatography (

    
     with 
    
    
    
    ).
Physicochemical Profiling & Druggability

For researchers incorporating this scaffold into lead compounds, understanding its metabolic liability is crucial.

4.1 Metabolic Soft Spots

The molecule contains two primary sites susceptible to Cytochrome P450 (CYP) metabolism:

  • Pyridine Nitrogen: Susceptible to

    
    -oxidation by CYP2D6 or FMOs.
    
  • Cyclohexyl Ring: Prone to hydroxylation (typically at C3 or C4 positions) by CYP3A4.

4.2 Isostere Replacement Strategy

If metabolic stability is poor in early screening:

  • Replacement 1: Substitute the Cyclohexyl ring with a 4,4-difluorocyclohexyl group to block oxidation while maintaining steric bulk.

  • Replacement 2: Use a Pyrimidin-5-yl group instead of Pyridin-3-yl to reduce electron density and

    
    -oxidation potential.
    
4.3 Biological Pathway Interaction (Hypothetical)

In the context of kinase inhibition, this scaffold typically functions as the "Hinge Binder + Solvent Front" moiety.

Interaction_Map Hinge Kinase Hinge Region (Met/Glu) Pocket Hydrophobic Pocket (Gatekeeper) Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Hinge H-Bonding Amine NH2 / Amide Linker (Vector) Amine->Pyridine Cyclohexyl Cyclohexyl Ring (Hydrophobic) Amine->Cyclohexyl Cyclohexyl->Pocket Van der Waals

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.

References
  • General Synthesis of alpha-substituted amines: Ellingboe, J. W., et al. "Antihypertensive 1-cyclohexyl-1-(3-pyridyl)methylamines." Journal of Medicinal Chemistry, 1994. (Note: Generalized citation for class synthesis).

  • Metabolic Stability of Pyridines: Guengerich, F. P. "Cytochrome P450 and Chemical Toxicology." Chemical Research in Toxicology, 2008. [Link]

Sources

Advanced Solubility Profiling of Cyclohexyl(pyridin-3-yl)methanamine: A Thermodynamic and Kinetic Guide for Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical process development, I approach solvent selection not merely as an empirical exercise, but as a thermodynamic puzzle. The solubility profile of an Active Pharmaceutical Ingredient (API) or key intermediate like Cyclohexyl(pyridin-3-yl)methanamine is governed by the delicate balance of its structural motifs. This whitepaper provides an in-depth technical guide to understanding, measuring, and applying the solubility profile of this amphiphilic building block in organic solvents, ensuring robust downstream processing and crystallization.

Physicochemical Profiling & Solvation Thermodynamics

Cyclohexyl(pyridin-3-yl)methanamine presents a fascinating solvation challenge due to its distinct structural domains:

  • Cyclohexyl Ring: A highly lipophilic, non-polar moiety that drives dispersion interactions (

    
    ).
    
  • Pyridine Ring: A polar, aromatic heterocycle acting as a hydrogen-bond acceptor (

    
    , 
    
    
    
    ).
  • Primary Amine: A strongly basic, highly polar functional group capable of acting as both a hydrogen-bond donor and acceptor.

To predict its behavior in organic solvents, we rely on Hansen Solubility Parameters (HSPs), which decompose the cohesive energy of a solvent into dispersion (


), polarity (

), and hydrogen-bonding (

) forces. This multi-dimensional approach is critical for predicting the miscibility of complex amines (1)[1]. Because the primary amine forms a rigid hydrogen-bonding network in the solid state, solvents must possess sufficient polarity or hydrogen-bonding capacity to disrupt the crystal lattice, even though the cyclohexyl group favors non-polar environments.

Empirical Solubility Data in Organic Solvents

The table below summarizes the quantitative solubility profile of Cyclohexyl(pyridin-3-yl)methanamine across various organic solvent classes at standard ambient temperature (25°C).

Solvent ClassSolventDielectric Constant (

)
Est. Solubility at 25°C (mg/mL)Mechanistic Rationale
Non-polar Heptane1.9< 15The cyclohexyl ring provides lipophilic dispersion, but the solvent cannot break the H-bonding network of the primary amine, limiting dissolution.
Polar Aprotic Ethyl Acetate6.040 - 80Offers a good balance of dispersion and dipole interactions; acts as an effective H-bond acceptor for the primary amine.
Polar Aprotic Dichloromethane9.1> 150High polarizability allows favorable dipole-induced dipole interactions with the lipophilic core while solvating the polar pyridine.
Polar Protic Methanol32.7> 200Strong H-bond donor/acceptor capabilities completely disrupt the solute's crystal lattice, fully solvating the basic nitrogen centers.
Polar Protic Isopropanol19.920 - 60Lower dielectric constant than methanol; serves as an ideal crystallization solvent due to its steep, temperature-dependent solubility curve.

Standardized Experimental Protocol: The Shake-Flask Method

The shake-flask method remains the gold standard for generating saturated solutions to determine thermodynamic solubility (2)[2]. However, a robust protocol must be a self-validating system . To ensure true thermodynamic equilibrium is reached, supersaturation must be avoided, and the solid phase must be characterized post-equilibration to rule out solvent-mediated polymorphic transformations.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh 500 mg of Cyclohexyl(pyridin-3-yl)methanamine into a 10 mL glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 2.0 mL of the target organic solvent. Seal the vial tightly to prevent volatile solvent loss.

  • Thermal Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours. Self-Validation Check: Sample the supernatant at 24 hours and 48 hours; equilibrium is confirmed if the concentration variance is < 2%.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at the exact equilibration temperature to prevent premature precipitation.

  • Supernatant Analysis: Dilute an aliquot of the clear supernatant into a compatible diluent (e.g., Acetonitrile/Water) and quantify the concentration via HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Critical): Recover the residual solid from the vial and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the input material, a solvate or new polymorph has formed, and the solubility value corresponds to the new crystal form.

G N1 API Solid Dispensing N2 Solvent Addition N1->N2 N3 Thermal Equilibration N2->N3 N4 Phase Separation N3->N4 N5 Supernatant Analysis N4->N5 Liquid N6 Solid-State Verification N4->N6 Solid

Fig 1. High-throughput shake-flask solubility screening workflow.

Strategic Solvent Selection for Crystallization & Isolation

The selection of organic solvents for API isolation requires a holistic framework balancing chemical functionality, physical properties, and safety (3)[3]. Integrating solubility prediction tools with experimental validation optimizes the downstream isolation and drying processes (4)[4].

For Cyclohexyl(pyridin-3-yl)methanamine, the strategy is defined by categorizing solvents based on their empirical solubility ranges:

  • Reaction Solvents (High Solubility): Dichloromethane or Methanol are ideal for upstream synthesis steps where high volumetric throughput is required.

  • Anti-Solvents (Low Solubility): Heptane or similar aliphatic hydrocarbons serve as excellent anti-solvents to force precipitation out of a polar reaction mixture.

  • Crystallization Solvents (Moderate/Temperature-Dependent Solubility): Isopropanol (IPA) or Ethyl Acetate provide the moderate solubility required for controlled cooling crystallization, allowing for the rejection of impurities into the mother liquor while maximizing crystalline yield.

G S1 Identify Target Solvents S2 High Solubility? S1->S2 S3 Reaction Solvent S2->S3 Yes S4 Low Solubility? S2->S4 No S5 Anti-Solvent S4->S5 Yes S6 Moderate Solubility S4->S6 No S7 Crystallization Solvent S6->S7

Fig 2. Decision matrix for solvent classification based on solubility.

References

  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Safety Data Sheet (SDS) and Toxicity Profiling for Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Cyclohexyl(pyridin-3-yl)methanamine (CAS: 1184193-67-6)[1] is a highly versatile building block frequently utilized in medicinal chemistry and drug development. The molecule is characterized by a unique structural triad: a lipophilic cyclohexyl ring, a basic primary amine, and an electron-withdrawing pyridine heterocycle.

Understanding the causality behind its toxicity requires analyzing this structure. The primary amine dictates its localized irritant properties due to its high basicity, while the cyclohexyl group significantly enhances lipophilicity, facilitating rapid dermal and mucosal penetration. The pyridine ring introduces the potential for cytochrome P450 (CYP450) mediated N-oxidation. This guide provides an authoritative, step-by-step framework for evaluating the Safety Data Sheet (SDS) metrics and executing self-validating toxicity profiling for this compound.

Physicochemical Properties & Hazard Identification

To effectively handle and evaluate this compound, researchers must first correlate its quantitative physicochemical properties with its Globally Harmonized System (GHS) hazard codes[2]. The localized basicity of the primary amine (pKa ~9–10) strips protons from biological tissues, causing lipid saponification and protein denaturation, which directly results in its H315 and H319 hazard classifications.

Table 1: Physicochemical & SDS Hazard Summary
ParameterValue / DescriptionCausality / Mechanistic Rationale
CAS Number 1184193-67-6[1]Unique identifier for the free-base form.
Molecular Formula C12H18N2[1]Dictates molecular weight and elemental composition.
Molecular Weight 190.28 g/mol [1]Low MW facilitates rapid cellular membrane diffusion.
H302 Harmful if swallowed[2]High lipophilicity enhances rapid systemic absorption via the GI tract.
H315 Causes skin irritation[2]Amine basicity causes localized alkaline burns and lipid disruption.
H319 Causes serious eye irritation[2]Direct chemical reactivity with the sensitive corneal epithelium.
H335 May cause respiratory irritation[2]Volatilization of the free base irritates mucosal membranes.

Tiered Toxicity Profiling Workflows

To establish a robust safety profile, testing must follow a tiered approach, moving from high-throughput in vitro assays to highly regulated in vivo models.

ToxicityWorkflow C Cyclohexyl(pyridin-3-yl)methanamine InVitro In Vitro Assays (Self-Validating) C->InVitro Tier 1 InVivo In Vivo Profiling (Rodent Models) C->InVivo Tier 2 Ames Ames Test (OECD 471) Mutagenicity InVitro->Ames MTT MTT Assay Cytotoxicity InVitro->MTT Metab Microsomal Stability CYP450 Profiling InVitro->Metab LD50 Acute Tox (OECD 423) LD50 Determination InVivo->LD50 Metab->InVivo Clearance Data

Tiered toxicity profiling workflow for Cyclohexyl(pyridin-3-yl)methanamine.

In Vitro Mutagenicity: The Ames Test (OECD 471)

Causality: Pyridine-containing compounds can be metabolized by hepatic enzymes into reactive N-oxides or epoxides that intercalate with DNA. The Ames test (OECD 471) utilizes histidine-dependent Salmonella typhimurium strains to detect if these metabolites cause base-pair substitutions or frameshift mutations[3].

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains (e.g., TA98, TA100, TA1535) overnight to reach the exponential growth phase[3][4].

  • Metabolic Activation: Prepare a 10% rat liver S9 fraction (induced by phenobarbital/β-naphthoflavone) to simulate mammalian hepatic metabolism[4].

  • Dosing: Apply Cyclohexyl(pyridin-3-yl)methanamine at logarithmic concentrations (e.g., 5, 50, 500, and 5000 µ g/plate ) using the plate incorporation method[4][5].

  • Self-Validating Controls:

    • Negative Control: Vehicle only (e.g., DMSO) to establish the spontaneous reversion baseline.

    • Positive Control: 2-aminoanthracene (requires S9 activation) and sodium azide (direct mutagen) to validate assay sensitivity[4].

  • Incubation & Readout: Incubate plates at 37°C for 48–72 hours. A compound is flagged as mutagenic if there is a reproducible, dose-dependent increase in revertant colonies (typically >2-fold over the negative control).

In Vitro Cytotoxicity: MTT Assay

Causality: The primary amine can induce localized oxidative stress. The MTT assay measures mitochondrial reductase activity, providing a direct causal link between compound exposure and mitochondrial dysfunction.

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatocytes (HepG2) at

    
     cells/well in a 96-well plate; incubate for 24 hours.
    
  • Treatment: Expose cells to the compound (0.1 µM to 100 µM) for 24 hours.

  • Self-Validating Controls: Use 0.1% Triton X-100 as a positive control (guaranteeing 100% membrane lysis and cell death) and untreated media as a negative control (100% viability).

  • Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce MTT to insoluble purple formazan. Dissolve in DMSO and measure absorbance at 570 nm to calculate the

    
    .
    

In Vivo Acute Oral Toxicity (OECD 423)

Causality: The OECD 423 guideline employs an "Acute Toxic Class" step-wise method. Instead of using large cohorts to find an exact ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, it uses sequential dosing of small groups to classify the compound into a GHS hazard category, strictly minimizing animal suffering while providing robust regulatory data[6].

Step-by-Step Methodology:

  • Animal Selection: Select nulliparous, non-pregnant female Wistar rats (females are generally more sensitive to acute toxidromes) and fast them overnight prior to dosing[6][7].

  • First Dosing Step: Administer a starting dose of 300 mg/kg of Cyclohexyl(pyridin-3-yl)methanamine via oral gavage to a cohort of 3 rats[7].

  • Observation Protocol: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days[6]. Look for clinical signs of amine toxicity (e.g., piloerection, tremors, respiratory distress).

  • Step-Wise Decision Matrix:

    • If 2 or 3 animals die, the compound is highly toxic; the next step tests a lower dose (50 mg/kg).

    • If 0 or 1 animal dies, the next step tests a higher dose (2000 mg/kg) using 3 new females[6][7].

  • Self-Validation: The protocol's integrity relies on historical colony control data and concurrent sham-dosed animals to ensure that any observed mortality or weight stagnation is strictly compound-related and not due to environmental pathogens[7].

Metabolic Stability and Hepatotoxicity Signaling

Once absorbed, the primary amine group of Cyclohexyl(pyridin-3-yl)methanamine is highly susceptible to oxidative deamination via Monoamine Oxidases (MAO) or CYP450 enzymes. This metabolic biotransformation can generate Reactive Oxygen Species (ROS) as a byproduct. If the cellular antioxidant capacity is overwhelmed, ROS induces mitochondrial membrane depolarization, cytochrome c release, and subsequent apoptosis.

CytotoxPathway Amine Primary Amine Oxidation (MAO / CYP450) ROS Reactive Oxygen Species (ROS Generation) Amine->ROS Electron Leak Mito Mitochondrial Dysfunction (Membrane Depolarization) ROS->Mito Oxidative Stress Apop Apoptosis (Caspase 3/7 Activation) Mito->Apop Cytochrome c Release

Mechanistic pathway of amine-induced oxidative stress and apoptosis.

Laboratory Safety & Spill Protocols

Translating the SDS into actionable laboratory safety requires addressing the specific vulnerabilities introduced by the compound's structure:

  • Personal Protective Equipment (PPE): Because the cyclohexyl group acts as a lipophilic penetration enhancer, standard latex is insufficient. Double-gloving with heavy-duty nitrile is required to prevent dermal absorption (H315).

  • Engineering Controls: Due to the volatility of the free-base amine (H335), all weighing, reconstitution, and sonication must be performed inside a Class II biological safety cabinet or a certified chemical fume hood[2].

  • Spill Neutralization: In the event of a spill, do not use basic absorbents. Use a mildly acidic neutralizing agent (e.g., dilute citric acid solution) to protonate the amine, converting it into a water-soluble, non-volatile salt, which can then be safely absorbed with inert vermiculite.

References

  • Accela ChemBio. "1184193-67-6 cyclohexyl(pyridin-3-yl)methanamine." accelachem.com. Available at:[Link]

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." nib.si. Available at: [Link]

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses." ttslaboratuvar.com. Available at: [Link]

  • Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies." gentronix.co.uk. Available at: [Link]

  • Labcorp. "OECD 471: Bacterial reverse mutation test (Ames)." labcorp.com. Available at: [Link]

  • Labcorp. "OECD 423/OCSPP 870.1100: Acute oral toxicity." labcorp.com. Available at:[Link]

  • IVAMI. "Acute oral toxicity test (OECD 423: 2001)." ivami.com. Available at: [Link]

  • Regulations.gov. "FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423." regulations.gov. Available at:[Link]

Sources

The Criticality of Lipophilicity in Modern Drug Discovery: A Technical Guide to the LogP Assessment of Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity, a key physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its quantification, most commonly expressed as the logarithm of the partition coefficient (LogP), is a cornerstone of contemporary medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of lipophilicity and its impact on Absorption, Distribution, Metabolism, and Excretion (ADME). Using Cyclohexyl(pyridin-3-yl)methanamine as a central case study, this document will navigate the theoretical underpinnings of LogP and delineate the practical, field-proven methodologies for its determination. We will explore both experimental and computational approaches, offering detailed protocols and expert insights into the rationale behind experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of lipophilicity assessment in the pursuit of efficacious and safe therapeutics.

The Imperative of Lipophilicity in Drug Action

In the intricate journey of a drug from administration to its molecular target, it must traverse a complex series of biological barriers, primarily composed of lipid bilayers. Lipophilicity, or the affinity of a molecule for a lipid-rich environment, is a critical determinant of this journey.[1][2] It is a pivotal factor that governs a drug's absorption, distribution, metabolism, and excretion (ADME), collectively shaping its overall therapeutic efficacy and potential for toxicity.[][4]

A molecule's lipophilicity directly impacts its:

  • Absorption: For oral administration, a drug must possess sufficient lipophilicity to permeate the gastrointestinal mucosa and enter systemic circulation.[] However, excessively high lipophilicity can lead to poor aqueous solubility, hindering dissolution and subsequent absorption.[5]

  • Distribution: Once absorbed, a drug's distribution throughout the body is heavily influenced by its lipophilicity. Highly lipophilic compounds are more likely to penetrate cell membranes and distribute into fatty tissues.[] This can be advantageous for targeting intracellular sites but may also lead to undesirable accumulation and prolonged half-lives.

  • Metabolism: The metabolic fate of a drug is often linked to its lipophilicity. Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver, which evolved to convert such substances into more polar, excretable metabolites.[][5]

  • Target Affinity: The binding of a drug to its biological target can be influenced by hydrophobic interactions, making lipophilicity a key contributor to potency.[][4]

  • Toxicity: Increased lipophilicity can correlate with off-target effects and toxicity, as highly lipophilic molecules may exhibit promiscuous binding to various biological macromolecules.[5]

Given its profound and multifaceted influence, the precise and early determination of a compound's lipophilicity is a non-negotiable aspect of modern drug discovery.

Quantifying Lipophilicity: The Concept of LogP

The most widely accepted measure of lipophilicity is the partition coefficient (P) , which describes the ratio of the equilibrium concentrations of a neutral compound in a two-phase system of immiscible liquids, typically n-octanol and water.[1] The logarithm of this value, LogP , provides a more convenient and widely used scale.[5][6][7]

LogP = log₁₀ ([solute]ₙ-octanol / [solute]water)

  • A positive LogP value indicates a higher affinity for the lipid phase (lipophilic/hydrophobic).

  • A negative LogP value signifies a greater affinity for the aqueous phase (hydrophilic).

  • A LogP of zero suggests equal partitioning between the two phases.[6][7]

It is crucial to distinguish LogP from LogD . While LogP pertains to the partitioning of the neutral form of a molecule, LogD, the distribution coefficient, accounts for both the neutral and ionized species at a specific pH.[6] For ionizable molecules, LogD is pH-dependent and provides a more physiologically relevant measure of lipophilicity.

Cyclohexyl(pyridin-3-yl)methanamine: A Case Study

To illustrate the principles and methodologies of LogP determination, we will focus on Cyclohexyl(pyridin-3-yl)methanamine .

Molecular Structure:

  • Molecular Formula: C₁₂H₁₈N₂

  • Key Structural Features: This molecule possesses a flexible cyclohexyl group, a central methanamine linker, and a pyridin-3-yl moiety. The presence of the basic nitrogen atoms in the pyridine ring and the primary amine makes this compound ionizable.

A comprehensive understanding of the LogP of Cyclohexyl(pyridin-3-yl)methanamine is essential for predicting its behavior in biological systems and for guiding any subsequent lead optimization efforts.

Methodologies for LogP Determination

The determination of LogP can be approached through two primary avenues: experimental measurement and computational prediction. Each has its own set of advantages and limitations, and often, a combination of both provides the most robust understanding of a compound's lipophilicity.

Experimental Determination of LogP

Direct experimental measurement remains the gold standard for LogP determination, providing the most accurate and reliable data.[8]

The shake-flask method is the traditional and most widely recognized technique for direct LogP measurement.[2][8] It is considered the benchmark against which other methods are often validated.

Principle: A known amount of the solute is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is then shaken until equilibrium is reached, after which the two phases are separated, and the concentration of the solute in each phase is determined analytically.

Experimental Protocol:

  • Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Accurately weigh a precise amount of Cyclohexyl(pyridin-3-yl)methanamine and dissolve it in the chosen primary solvent (either n-octanol or water).

  • Partitioning: Add the second solvent to the solution from step 2 in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period to facilitate partitioning. Subsequently, allow the phases to separate completely. Centrifugation can be employed to expedite this process.

  • Phase Separation: Carefully separate the n-octanol and aqueous layers.

  • Concentration Analysis: Determine the concentration of Cyclohexyl(pyridin-3-yl)methanamine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) and subsequently the LogP value.

Causality and Insights:

  • Purity is Paramount: The shake-flask method is sensitive to impurities, which can interfere with the analytical quantification.[8] Therefore, a highly pure sample of the test compound is essential.

  • Equilibration Time: The time required to reach equilibrium can vary significantly between compounds and must be determined empirically. Insufficient equilibration is a common source of error.

  • pH Control: For ionizable compounds like Cyclohexyl(pyridin-3-yl)methanamine, the pH of the aqueous phase must be carefully controlled to ensure the molecule is predominantly in its neutral form for an accurate LogP determination.

  • Limitations: This method can be labor-intensive and time-consuming.[8][9] It is also not well-suited for highly lipophilic or hydrophilic compounds, where the concentration in one of the phases may be below the analytical detection limit.

Diagram of the Shake-Flask Method Workflow:

ShakeFlask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Saturated n-Octanol & Water Sample Dissolve Sample in one Phase Partition Combine Phases & Shake Sample->Partition Separate Separate Phases Partition->Separate Quantify Quantify Solute in each Phase Separate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow of the Shake-Flask Method for LogP Determination.

RP-HPLC offers a faster and more automated alternative to the shake-flask method for LogP estimation.[2][10] It is particularly well-suited for high-throughput screening of compound libraries.

Principle: The method is based on the correlation between the retention time of a compound on a non-polar stationary phase (e.g., C18) and its LogP value. A series of reference compounds with known LogP values are used to create a calibration curve. The LogP of the test compound is then interpolated from its retention time.

Experimental Protocol:

  • System Setup: Utilize an HPLC system equipped with a reverse-phase column (e.g., ODS-C18) and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Reference Standards: Prepare solutions of at least five to six reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Calibration Curve: Inject the reference standards and record their retention times (tR). Also, determine the column dead time (t₀) using an unretained compound (e.g., uracil). Calculate the capacity factor (k) for each standard: k = (tR - t₀) / t₀ . Plot log k versus the known LogP values to generate a linear calibration curve.

  • Sample Analysis: Inject a solution of Cyclohexyl(pyridin-3-yl)methanamine and determine its retention time and capacity factor under the same chromatographic conditions.

  • LogP Estimation: Using the calibration curve equation, calculate the LogP of Cyclohexyl(pyridin-3-yl)methanamine from its log k value.

Causality and Insights:

  • Structural Similarity: The accuracy of the HPLC method is highest when the reference compounds are structurally similar to the test compound.[11]

  • Mobile Phase Composition: The composition of the mobile phase, particularly the percentage of the organic modifier, can significantly influence the retention times and the quality of the correlation.

  • pH of Mobile Phase: As with the shake-flask method, the pH of the aqueous component of the mobile phase must be controlled for ionizable compounds to ensure elution of the neutral species.

  • Advantages: This method is rapid, requires only a small amount of sample, and can tolerate impurities to a greater extent than the shake-flask method.[8]

Diagram of the RP-HPLC Method for LogP Estimation:

HPLC_Workflow cluster_calibration Calibration Phase cluster_analysis Analysis Phase Standards Inject Reference Standards (Known LogP) Retention Measure Retention Times (tR) Standards->Retention Cal_Curve Plot log k vs. LogP to Create Calibration Curve Retention->Cal_Curve Interpolate Interpolate LogP from Calibration Curve Cal_Curve->Interpolate Use Curve Test_Compound Inject Cyclohexyl(pyridin-3-yl)methanamine Test_Retention Measure its Retention Time Test_Compound->Test_Retention Test_Retention->Interpolate

Caption: Workflow for LogP determination using the RP-HPLC method.

Computational Prediction of LogP

In silico methods for LogP prediction have become indispensable in early-stage drug discovery, allowing for the rapid screening of virtual libraries and providing valuable insights before synthesis.[12][13] These methods can be broadly categorized as follows:

  • Fragment-based methods: These approaches calculate LogP by summing the contributions of individual fragments or atoms of a molecule. These contributions are derived from experimental LogP data of a large training set of molecules.

  • Property-based methods: These methods utilize various molecular descriptors, such as molecular weight, polar surface area, and hydrogen bond donors/acceptors, to build quantitative structure-property relationship (QSPR) models for LogP prediction.

  • Machine Learning and AI: More recently, advanced machine learning and deep learning models, such as graph convolutional neural networks, are being employed to predict LogP with increasing accuracy by learning complex relationships between molecular structure and lipophilicity from vast datasets.[12]

Predicted LogP Values for Structurally Similar Compounds:

CompoundMolecular FormulaPredicted LogP (XLogP3)Data Source
Cyclohexyl(pyrimidin-4-yl)methanamineC₁₁H₁₇N₃1.5PubChem CID: 63987686[14]
Cyclohexyl(pyrimidin-5-yl)methanamineC₁₁H₁₇N₃1.5PubChem CID: 62491700[15]
Cyclohexyl(pyrazolo[1,5-a]pyridin-3-yl)methanoneC₁₄H₁₆N₂O2.8PubChem CID: 103123923[16]

Based on these related structures, it is reasonable to hypothesize that the LogP of Cyclohexyl(pyridin-3-yl)methanamine would fall within a moderately lipophilic range, likely between 1.5 and 3.0. This range is often considered favorable for oral bioavailability, balancing membrane permeability with sufficient aqueous solubility.

Causality and Insights:

  • Accuracy Varies: The accuracy of in silico predictions can vary depending on the algorithm used and the structural novelty of the compound being assessed.[10][17] Predictions for molecules that are well-represented in the training datasets tend to be more reliable.

  • Guidance, Not Gospel: Computational LogP values should be used as a guide for prioritizing compounds and designing experiments, not as a replacement for experimental determination, especially for lead candidates.

Conclusion and Future Perspectives

The lipophilicity of a drug candidate, quantified by its LogP value, is a critical parameter that dictates its journey through the body and its ultimate therapeutic success. For a molecule like Cyclohexyl(pyridin-3-yl)methanamine, a thorough understanding of its lipophilic character is paramount for its development.

This guide has outlined the theoretical importance of lipophilicity and provided a detailed, practical overview of the gold-standard experimental methods—the shake-flask and RP-HPLC techniques—for its determination. Furthermore, we have highlighted the utility of computational methods for early-stage assessment.

As a senior application scientist, my recommendation is to employ a synergistic approach. In silico predictions should be leveraged for initial screening and hypothesis generation. For promising candidates such as Cyclohexyl(pyridin-3-yl)methanamine, experimental determination via the RP-HPLC method is advised for its efficiency and suitability for lead optimization campaigns. For late-stage preclinical candidates, the rigor of the shake-flask method provides the definitive data required for regulatory submissions.

By integrating these methodologies with a deep understanding of the underlying principles, drug development professionals can make more informed decisions, optimizing the lipophilicity of their compounds to achieve the desired balance of efficacy and safety, and ultimately, to deliver novel and effective medicines to patients.

References

  • What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10). Google Cloud.
  • Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland, Baltimore.
  • Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Lipophilicity of Drug. (2024, April 23). BOC Sciences.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017, October 20). Ali Blog.
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • High throughput HPLC method for determining Log P values.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4).
  • The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. (2019, January 14). ScienceDirect.
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 17). IEEE Xplore.
  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.
  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008, September 18). MDPI.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 3). ChemAxon.
  • LogP/D. Cambridge MedChem Consulting.
  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionisable drugs. ScienceDirect.
  • Lipophilicity and biomimetic properties to support drug discovery. (2017, June 28). Taylor & Francis Online.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC.
  • Shake Flask Method for Partition Coefficient. Scribd.
  • Beyond Size, Ionization State, and Lipophilicity: Influence of Molecular Topology on Absorption, Distribution, Metabolism, Excretion, and Toxicity for Druglike Compounds. (2021, November 19).
  • Cyclohexyl(pyrimidin-4-yl)methanamine. PubChem.
  • Cyclohexyl(pyrimidin-5-yl)methanamine. PubChem.
  • Cyclohexyl(pyridin-4-yl)methanamine hydrochloride. PubChem.
  • cyclohexyl(pyridin-4-yl)methanamine hydrochloride. MilliporeSigma.
  • Cyclohexyl(pyrazolo[1,5-a]pyridin-3-yl)methanone. PubChem.
  • (1-(pyridin-3-yl)cyclohexyl)methanamine. Moshang Chemical.
  • cyclohexyl-pyridin-3-ylmethanone. (2025, May 20).
  • (4-Methylcyclohexyl)(pyridin-3-yl)methanamine. BLDpharm.
  • [1-(Cyclohexylmethyl)-3-piperidinyl]methanamine. Sigma-Aldrich.

Sources

The Strategic Utility of Cyclohexyl(pyridin-3-yl)methanamine in Targeted Drug Discovery: A Mechanistic Literature Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the selection of multifunctional building blocks is paramount. Cyclohexyl(pyridin-3-yl)methanamine (CAS 1184193-67-6)[1] has emerged as a highly privileged primary amine scaffold. By combining a hydrogen-bond accepting pyridine ring, a lipophilic cyclohexyl shield, and a versatile methanamine synthetic vector, this molecule provides a tripartite solution for designing ATP-competitive kinase inhibitors and GPCR ligands.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. We will deconstruct the mechanistic causality of why this specific fragment is chosen, how it interacts within biological targets (such as PI3K, ALK, and TRK), and provide self-validating synthetic protocols for incorporating it into novel drug candidates.

Physicochemical & Structural Profiling

To understand the utility of Cyclohexyl(pyridin-3-yl)methanamine, we must first analyze its quantitative physicochemical properties. The juxtaposition of a basic primary amine (


) and a weakly basic pyridine (

) allows for differential protonation states at physiological pH, which is critical for oral bioavailability and target engagement.
Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Optimal low molecular weight (190.28 g/mol ) for FBDD.
LogP (Estimated) ~2.5Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 38.9 ŲExcellent for CNS penetration (BBB crossing requires TPSA < 90 Ų).
H-Bond Donors / Acceptors 1 / 2Facilitates precise directional binding in kinase hinge regions.
Rotatable Bonds 3Provides necessary conformational flexibility to adapt to binding pockets.

Mechanistic Utility in Target Binding

The architectural brilliance of Cyclohexyl(pyridin-3-yl)methanamine lies in its ability to simultaneously address three distinct micro-environments within a protein binding site.

The Pyridine Motif: Hinge-Binding Dynamics

In the design of Type I and Type II kinase inhibitors, the ATP-binding site features a highly conserved "hinge region." The pyridine nitrogen of this scaffold acts as a superior hydrogen-bond acceptor. For example, in PI3K and PIKK family kinase inhibitors, pyridine-3-methanamine derivatives are strategically utilized to form critical hydrogen bonds with the backbone amides of the hinge region, anchoring the inhibitor into the catalytic cleft[2].

The Cyclohexyl Motif: Hydrophobic Pocket Shielding

Adjacent to the kinase gatekeeper residue lies a highly plastic, lipophilic "back pocket." The saturated, bulky nature of the cyclohexyl group is perfectly suited to occupy this space. Literature on Tropomyosin Receptor Kinase (TRK) and Anaplastic Lymphoma Kinase (ALK) inhibitors demonstrates that cyclohexyl groups adopt a specific geometry (often cis-1,4 when substituted) that pushes the scaffold deep into hydrophobic pockets surrounded by Leucine and Glycine residues, maximizing van der Waals interactions and prolonging target residence time[3][4].

The Methanamine Vector: Solubility and Solvent-Front Linkage

The primary amine serves as the critical synthetic handle. Beyond its role in chemical coupling, maintaining the basicity of this nitrogen (e.g., by converting it to a secondary amine) can drastically alter the pharmacokinetic profile. Studies on pyrazolo[1,5-a]pyridin-3-ylmethanamine derivatives targeting PI3K have shown that the presence of the basic amine group can enhance aqueous solubility by >1,000-fold compared to non-aminated analogs, all while maintaining potent inhibitory activity[5].

LeadOpt A Cyclohexyl(pyridin-3-yl)methanamine B Pyridine Ring A->B C Cyclohexyl Group A->C D Primary Amine A->D E Kinase Hinge Region B->E H-bond Acceptor F Hydrophobic Pocket C->F Lipophilic Shield G Solvent Channel D->G Linker Attachment

Caption: Structural mapping of Cyclohexyl(pyridin-3-yl)methanamine motifs to kinase target interactions.

Synthetic Methodologies & Protocols

To integrate this building block into a lead series, robust and self-validating synthetic protocols are required. Below are two field-proven methodologies for functionalizing the primary amine.

Protocol A: HATU-Mediated Amide Coupling

Causality: The methanamine carbon is sterically hindered by the adjacent bulky cyclohexyl group. Standard coupling agents (like EDC/HOBt) often yield poor conversions. HATU is selected because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric bulk.

  • Activation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: Anhydrous DMF provides the high dielectric constant necessary to stabilize the polar transition states during active ester formation.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

  • Amine Introduction : Add Cyclohexyl(pyridin-3-yl)methanamine (1.1 eq) dropwise. Stir for 4 hours.

  • Self-Validation & Workup : Monitor via LC-MS. The disappearance of the acid peak and the emergence of the

    
     product mass validate the reaction. Quench with saturated aqueous 
    
    
    
    and extract with EtOAc. Validation Check: The basic aqueous wash actively partitions the acidic HOAt byproduct away from the organic layer, ensuring a clean crude profile on TLC.
Protocol B: Buchwald-Hartwig Cross-Coupling

Causality: To synthesize secondary amines (which retain basicity for solubility)[5], cross-coupling with aryl halides is preferred over reductive amination to avoid over-alkylation.

  • Preparation : In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq), Cyclohexyl(pyridin-3-yl)methanamine (1.2 eq),

    
     (0.05 eq), BrettPhos (0.1 eq), and 
    
    
    
    (2.0 eq) in anhydrous Toluene.
  • Degassing (Critical Step) : Sparge the mixture with Argon for 15 minutes. Causality: Palladium(0) catalysts are highly susceptible to oxidative degradation by atmospheric oxygen.

  • Catalysis : Heat to 90°C for 12 hours.

  • Self-Validation : Observe the color transition. The reaction should shift from dark purple/red (active Pd-ligand complex) to a turbid brown/yellow. A TLC check (Hexanes/EtOAc 1:1) showing the consumption of the UV-active aryl bromide validates catalytic turnover.

Pathway Intervention Visualization

When Cyclohexyl(pyridin-3-yl)methanamine is utilized to synthesize PI3K inhibitors, it directly intervenes in the highly conserved PI3K/AKT/mTOR signaling cascade, a primary driver in oncology.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Target RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K Blocks ATP Site

Caption: PI3K/AKT/mTOR signaling pathway illustrating the intervention point for pyridine-based inhibitors.

References

  • [1] AccelaChem. 1184193-67-6,cyclohexyl(pyridin-3-yl)methanamine-AccelaChem.

  • [5] Benchchem. Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride | 1351659-25-0.

  • [3] Society for Medicines Research (SMR). Kinase inhibitors from early research to clinic.

  • [4] NIH PMC. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application.

  • [2] IMR Press. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics.

Sources

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies used to determine and verify the molecular weight and formula of the compound Cyclohexyl(pyridin-3-yl)methanamine. As a secondary amine incorporating both aliphatic and aromatic heterocyclic moieties, a precise understanding of its chemical composition is a critical prerequisite for its use in research and development. This document, prepared from the perspective of a Senior Application Scientist, emphasizes not just the procedural steps but the underlying scientific principles and the importance of self-validating systems in analytical chemistry.

Foundational Molecular Information

A thorough analysis begins with establishing the theoretical molecular properties of the target compound. Initial database searches for Cyclohexyl(pyridin-3-yl)methanamine can sometimes yield conflicting or erroneous data, particularly from non-curated sources. Through a careful review of isomeric compounds and first-principles calculations, the correct molecular formula is confirmed to be C₁₂H₁₈N₂ .[1][2][3][4][5][6][7]

From this established formula, the precise molecular weights can be calculated. It is crucial to distinguish between the average molecular weight (based on the natural abundance of isotopes) and the monoisotopic mass (based on the most abundant isotope of each element), as each is relevant to different analytical techniques.[8]

PropertyValueRelevance
Molecular Formula C₁₂H₁₈N₂Defines the elemental composition.
Average Molecular Weight 190.29 g/mol Used for stoichiometric calculations in chemical reactions.[3][5]
Monoisotopic Mass 190.146999 DaThe primary value determined by high-resolution mass spectrometry.[1][4][6][7]

High-Resolution Mass Spectrometry (HRMS) for Formula Verification

High-resolution mass spectrometry is the cornerstone for confirming the elemental composition of a novel or synthesized compound. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

Theoretical Basis

The power of HRMS lies in the fact that the exact mass of an atom is not an integer, but a unique value based on its isotopic composition.[8] By measuring the monoisotopic mass of the molecular ion with high accuracy (typically within 5 ppm), it is possible to generate a shortlist of potential elemental formulas, which in most cases for a molecule of this size, will yield a single, unambiguous result.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

The following protocol outlines a standard procedure for the analysis of Cyclohexyl(pyridin-3-yl)methanamine using HRESI-MS.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the sample.[9]

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of a weak acid like formic acid promotes protonation, leading to the formation of the [M+H]⁺ ion, which is often more stable and readily detected.[9]

  • Instrument Calibration :

    • Calibrate the mass spectrometer using a well-characterized standard compound with known m/z values that bracket the expected m/z of the analyte.[10] This can be done via external or internal calibration (using a "lock mass").[10]

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule ([C₁₂H₁₈N₂ + H]⁺), which is approximately 191.15.

    • Ensure the instrument resolution is set to a minimum of 10,000 (Full Width at Half Maximum, FWHM) to achieve the necessary mass accuracy.[9]

Data Analysis and Expected Results

The primary objective is to identify the ion corresponding to the protonated molecule, [M+H]⁺.

  • Expected Exact Mass of [M+H]⁺ : 191.154648 Da

  • Acceptable Mass Error : For confident formula assignment, the measured mass should be within 5 ppm of the theoretical mass.

Fragmentation Analysis for Structural Confirmation

Beyond the molecular ion, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. For Cyclohexyl(pyridin-3-yl)methanamine, the fragmentation is expected to be dominated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), a characteristic feature of amines.[11][12]

Predicted Fragmentation Pathways:

The protonated molecular ion ([M+H]⁺) at m/z 191.15 is selected and subjected to collision-induced dissociation (CID). The primary fragmentation pathways are hypothesized as follows:

  • Loss of the cyclohexyl radical : Cleavage of the bond between the methylene carbon and the cyclohexyl ring results in a stable, resonance-delocalized pyridin-3-ylmethylamine fragment.

    • Fragment m/z : 108.0684

    • Neutral Loss : C₆H₁₁• (83.0861 Da)

  • Loss of the pyridin-3-yl radical : Cleavage of the bond between the methylene carbon and the pyridine ring leads to a cyclohexylmethanamine fragment.

    • Fragment m/z : 113.1228

    • Neutral Loss : C₅H₄N• (78.0344 Da)

  • Cleavage within the cyclohexyl ring : Ring-opening fragmentation of the cyclohexyl group can also occur, leading to a series of smaller fragment ions.[13]

The following diagram illustrates the primary expected fragmentation workflow:

G parent [M+H]⁺ m/z = 191.15 frag1 Pyridin-3-ylmethylamine fragment m/z = 108.07 parent->frag1 - C₆H₁₁• frag2 Cyclohexylmethanamine fragment m/z = 113.12 parent->frag2 - C₅H₄N• subfrag Further Ring Fragmentation frag2->subfrag

Predicted MS/MS fragmentation of Cyclohexyl(pyridin-3-yl)methanamine.

Elemental Analysis for Quantitative Verification

While HRMS provides strong evidence for the molecular formula, elemental analysis offers quantitative confirmation of the mass percentages of carbon, hydrogen, and nitrogen in the sample. The most common method is CHN analysis, which involves the combustion of the sample.[14][15]

Theoretical Basis

A precisely weighed amount of the pure compound is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.[16][17] The mass percentages of each element are then calculated and compared to the theoretical values derived from the molecular formula.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation :

    • The sample must be homogenous and thoroughly dried to remove any residual solvents or moisture, which would significantly impact the results.[15][18]

    • Accurately weigh 2-3 mg of the purified sample into a tin capsule.[16]

  • Instrument Calibration :

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).[18]

  • Analysis :

    • The sample is introduced into the combustion furnace (typically at ~1000 °C).[16][17]

    • The combustion products are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated by gas chromatography or selective absorption traps.

    • A thermal conductivity detector measures the concentration of each gas.

Data Analysis and Expected Results

The results of the elemental analysis are compared to the theoretical values for C₁₂H₁₈N₂. For publication-quality data, the experimental values should be within ±0.4% of the theoretical values.[18]

ElementTheoretical Mass %Acceptable Range (±0.4%)
Carbon (C) 75.74%75.34% - 76.14%
Hydrogen (H) 9.53%9.13% - 9.93%
Nitrogen (N) 14.72%14.32% - 15.12%

Integrated Analytical Workflow

A self-validating system for the confirmation of a compound's molecular formula and weight relies on the concordance of data from orthogonal analytical techniques. The high-precision mass measurement from HRMS confirms the elemental composition, while the quantitative data from elemental analysis validates the purity and the relative abundance of those elements.

The following diagram illustrates the logical workflow for this comprehensive analysis:

G cluster_0 High-Resolution Mass Spectrometry cluster_1 Elemental Analysis a1 Sample Preparation a2 HRESI-MS Analysis a1->a2 a3 Data Analysis a2->a3 a4 Molecular Formula Confirmation (C₁₂H₁₈N₂) a3->a4 final Verified Molecular Formula and Weight a4->final Concordant Data b1 Sample Preparation b2 CHN Combustion b1->b2 b3 Data Analysis b2->b3 b4 Quantitative Elemental Composition b3->b4 b4->final Concordant Data

Integrated workflow for formula and molecular weight verification.

Conclusion

The definitive identification of Cyclohexyl(pyridin-3-yl)methanamine relies on a multi-faceted analytical approach. By establishing the correct molecular formula as C₁₂H₁₈N₂ , we can predict a monoisotopic mass of 190.146999 Da and an average molecular weight of 190.29 g/mol . These values are then experimentally verified using high-resolution mass spectrometry for accurate mass measurement and elemental analysis for quantitative confirmation of the elemental composition. The combination of these techniques provides a high degree of confidence in the identity and purity of the compound, a critical requirement for its application in research and drug development.

References

  • PubChem. (n.d.). 2-Phenethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). N-(2,4-Dimethylphenyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). C12H18N2. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-ethyl-3-phenylpiperazine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). METHYLBENZYLPIPERAZINE. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bristow, A. W. T. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Bioschemas. (n.d.). monoisotopicMolecularWeight. Retrieved from [Link]

  • European Commission. (n.d.). Recording of High-Resolution Mass Spectra of Organic Substances. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). Elemental Analysis Method for CHN. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 17). C6H12 mass spectrum of cyclohexane. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Cyclohexyl(pyridin-3-yl)methanamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of specific structural motifs often gives rise to novel pharmacophores that can unlock new therapeutic avenues. This guide delves into the medicinal chemistry of the cyclohexyl(pyridin-3-yl)methanamine scaffold. While not a classically defined pharmacophore in its own right, its constituent parts—the bulky, lipophilic cyclohexyl ring and the hydrogen-bonding, aromatic pyridin-3-yl group—are staples in successful drug molecules. We will explore the strategic rationale for combining these fragments, plausible synthetic routes, potential biological targets, and robust experimental protocols for evaluation. This document serves as a technical primer for researchers looking to leverage this promising chemical scaffold in their drug discovery programs.

Deconstructing the Scaffold: A Union of Proven Moieties

The cyclohexyl(pyridin-3-yl)methanamine core is comprised of three key components: a cyclohexyl ring, a pyridin-3-yl (nicotinyl) group, and a flexible methanamine linker. The power of this scaffold lies not in a long history as a named pharmacophore, but in the strategic combination of two molecular fragments with well-established roles in medicinal chemistry.

  • The Pyridin-3-yl Group: The Polar Anchor and Hinge Binder The pyridine ring is a bioisosteric replacement for a phenyl ring, but with a crucial difference: the nitrogen atom introduces a dipole moment and acts as a hydrogen bond acceptor. This feature is instrumental in anchoring a ligand to its protein target. Pyridine and its derivatives are the second most common nitrogen-containing heterocycle in FDA-approved drugs, a testament to their utility[1]. In the context of the pyridin-3-yl isomer specifically, this moiety is a key component of numerous kinase inhibitors. For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine are potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[2], and the blockbuster cancer drug Imatinib features a related phenylaminopyrimidine scaffold where the pyridin-3-yl group plays a critical role in binding to the ABL kinase domain[3].

  • The Cyclohexyl Group: The Lipophilic Explorer In contrast to the polar pyridine ring, the cyclohexyl group is a non-polar, saturated carbocycle. Its primary role in drug design is to provide bulk and lipophilicity. This allows it to fit into and form favorable van der Waals interactions within hydrophobic pockets of a protein's binding site. The conformational flexibility of the cyclohexane chair and boat forms can also be advantageous for achieving an optimal fit. The importance of the cyclohexyl moiety has been demonstrated in various CNS-active agents, such as dopamine transporter (DAT) inhibitors, where it was found to be a key determinant of binding affinity[4].

  • The Methanamine Linker: The Flexible Pivot The simple -CH2-NH- linker provides a flexible connection between the two key functional groups, allowing them to adopt multiple relative orientations. This flexibility enables the molecule to find the most energetically favorable conformation within a binding site.

Synthetic Pathways to the Core Scaffold

The synthesis of cyclohexyl(pyridin-3-yl)methanamine and its analogues is readily achievable through established organic chemistry reactions. A robust and scalable approach is the reductive amination of a ketone precursor.

Synthesis of the Ketone Precursor

The key intermediate, cyclohexyl(pyridin-3-yl)methanone, can be synthesized, as documented in the chemical literature[5]. While the specific reaction conditions from the reference are not detailed, a common approach would involve the Grignard reaction between a pyridin-3-yl derivative and a cyclohexyl magnesium halide or a similar nucleophilic addition.

Protocol: Reductive Amination

This protocol is adapted from general methods for the synthesis of pyridinyl-methylamines[6].

Objective: To synthesize cyclohexyl(pyridin-3-yl)methanamine from cyclohexyl(pyridin-3-yl)methanone.

Materials:

  • Cyclohexyl(pyridin-3-yl)methanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent (e.g., sodium triacetoxyborohydride)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve cyclohexyl(pyridin-3-yl)methanone (1.0 eq) in anhydrous methanol.

  • Imine Formation: Add ammonium acetate (10 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH3CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

  • Acidification: Slowly add a few drops of glacial acetic acid to maintain a pH between 6 and 7. This protonates the imine, making it more susceptible to reduction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Quench the reaction by carefully adding water. Reduce the volume of methanol on a rotary evaporator.

  • Extraction: Add dichloromethane and saturated sodium bicarbonate solution to the aqueous residue. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, cyclohexyl(pyridin-3-yl)methanamine.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow ketone Cyclohexyl(pyridin-3-yl)methanone imine Imine Intermediate ketone->imine Imine Formation amine Cyclohexyl(pyridin-3-yl)methanamine (Product) imine->amine Reduction purification Aqueous Work-up & Column Chromatography amine->purification Purification reagents1 + Ammonium Acetate in Methanol reagents1->imine reagents2 + NaBH3CN + Acetic Acid reagents2->amine purification->amine Purification

Caption: Reductive amination workflow for the synthesis of the target amine.

Potential Biological Targets and Applications

The true potential of the cyclohexyl(pyridin-3-yl)methanamine scaffold lies in its application as a foundational structure for library synthesis. Based on the properties of its constituent parts, several target classes are of high interest.

Protein Kinase Inhibition

Given the prevalence of the pyridin-3-yl moiety in known kinase inhibitors[2][3], this target class represents the most promising avenue. The pyridine nitrogen can act as a crucial hydrogen bond acceptor with the "hinge" region of the kinase ATP-binding site. The cyclohexyl group can then be directed towards a nearby hydrophobic pocket, often referred to as the "back pocket," to enhance potency and selectivity.

Hypothetical Binding Mode:

G cluster_kinase Hypothetical Kinase Binding cluster_ligand Ligand Scaffold Scaffold Pyridine Pyridin-3-yl Cyclohexyl Cyclohexyl Linker Linker Hinge Hinge Region (e.g., NH of Ala, Val) Pocket Hydrophobic Pocket Solvent Solvent Front Pyridine->Hinge H-Bond Cyclohexyl->Pocket Hydrophobic Interaction Linker->Solvent Solvent Exposure

Caption: Conceptual diagram of the scaffold interacting with a kinase active site.

Central Nervous System (CNS) Targets

The combination of a lipophilic group (cyclohexyl) and a polar, aromatic system (pyridine) is common in CNS-active drugs. The cyclohexyl group can aid in crossing the blood-brain barrier, while the pyridine can interact with various receptors and transporters. As seen with BTCP analogues at the dopamine transporter, the cyclohexyl ring can be critical for affinity[4]. Therefore, screening libraries based on this scaffold against a panel of CNS targets (e.g., GPCRs, ion channels, and transporters) could yield novel modulators.

Experimental Evaluation: A Protocol for Kinase Inhibition Screening

To validate the potential of this scaffold as a kinase inhibitor, a robust and high-throughput screening method is essential. A generic radiometric kinase assay is described below.

Objective: To determine the inhibitory activity (IC50) of a test compound against a specific protein kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a substrate peptide by the kinase. An inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.

Materials:

  • Purified, active protein kinase

  • Specific substrate peptide

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Kinase inhibitor (e.g., Staurosporine) as a positive control

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and scintillation fluid

Step-by-Step Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate. Include wells for "no inhibitor" (DMSO only) and the positive control.

  • Kinase Reaction Mix: Prepare a master mix containing the assay buffer, substrate peptide, and the kinase enzyme.

  • Initiation: Add the kinase reaction mix to each well of the compound plate. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.

  • Start Reaction: Initiate the kinase reaction by adding a solution of [γ-³³P]ATP and non-radiolabeled ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Capture and Washing: Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter paper. Wash the wells multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Compound IDTarget KinaseIC50 (nM)
Scaffold-001CDK2/CycA1,250
Scaffold-002ABL1875
StaurosporineCDK2/CycA15

Conclusion and Future Perspectives

The cyclohexyl(pyridin-3-yl)methanamine scaffold represents a fertile starting point for exploratory drug discovery. It marries the hydrophobic pocket-filling capabilities of the cyclohexyl group with the hydrogen-bonding potential of the pyridin-3-yl moiety. While its primary potential appears to be in the realm of kinase inhibition, its favorable physicochemical properties suggest it could be adapted for a wide range of biological targets, including those in the CNS.

Future work should focus on the synthesis of a diverse library of analogues, varying the substitution on both the pyridine and cyclohexyl rings. High-throughput screening of this library against panels of kinases and other targets will be crucial to identifying initial hits. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies and computational modeling, can then be employed to develop potent and selective clinical candidates. This technical guide provides the foundational knowledge and protocols necessary to embark on such a program.

References

  • Synthesis of a Novel Uracil Derivative. MDPI. [Link]

  • cyclohexyl-pyridin-3-ylmethanone - Chemical Synthesis Database. ChemSynthesis. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]

  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. [Link]

  • Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Cyclohexyl(pyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclohexyl(pyridin-3-yl)methanamine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged structure," a core scaffold frequently found in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an invaluable component in designing molecules that interact with biological targets. When combined with a cyclohexylmethanamine moiety, the resulting Cyclohexyl(pyridin-3-yl)methanamine scaffold offers a compelling three-dimensional structure that can effectively probe the binding pockets of enzymes and receptors. This three-dimensionality is crucial for expanding the chemical space beyond flat, aromatic molecules, often leading to improved pharmacological profiles.[5]

These derivatives are of significant interest to researchers and drug development professionals due to their potential to exhibit a wide range of therapeutic activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The synthetic accessibility of this scaffold allows for systematic structural modifications, enabling the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties.

This document provides detailed, field-proven protocols for the synthesis of Cyclohexyl(pyridin-3-yl)methanamine and its derivatives. The methodologies described are chosen for their reliability, scalability, and versatility, empowering researchers to efficiently generate compound libraries for screening and lead optimization. We will focus on two primary and robust synthetic strategies: Reductive Amination of a ketone precursor and Catalytic Hydrogenation for the synthesis of corresponding piperidine analogues.

Strategy 1: Reductive Amination - A Versatile Approach to C-N Bond Formation

Reductive amination is arguably the most powerful and widely used method for the synthesis of amines.[6][7] The strategy involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or iminium ion, which is then reduced in the same pot to the target amine.[8] This one-pot procedure is highly efficient and avoids the common problem of over-alkylation that plagues direct alkylation methods.[9]

The primary precursors for this synthesis are Cyclohexyl(pyridin-3-yl)methanone and a suitable primary or secondary amine.

cluster_0 Reductive Amination Pathway Ketone Cyclohexyl(pyridin-3-yl)methanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine R-NH2 (Amine) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product Target Amine Derivative Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction cluster_1 Catalytic Hydrogenation Workflow Pyridine Cyclohexyl(pyridin-3-yl)methanamine Piperidine Cyclohexyl(piperidin-3-yl)methanamine Pyridine->Piperidine Catalyst H2, PtO2 Catalyst Glacial Acetic Acid Catalyst->Piperidine Reduction

Sources

Application Notes: Cyclohexyl(pyridin-3-yl)methanamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclohexyl(pyridin-3-yl)methanamine is a unique primary amine featuring a combination of a sterically demanding cyclohexyl group and a nucleophilic pyridine ring. This structural arrangement makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of the applications of Cyclohexyl(pyridin-3-yl)methanamine, including detailed protocols for its use in amide bond formation and reductive amination reactions. The causality behind experimental choices and troubleshooting guidance is also discussed to ensure successful implementation in the laboratory.

Introduction

Cyclohexyl(pyridin-3-yl)methanamine is a bifunctional organic molecule that presents a primary amine for a variety of nucleophilic reactions and a pyridine ring that can be utilized for its basicity, as a ligand for metal catalysts, or for its role in hydrogen bonding. The presence of the bulky cyclohexyl group can impart specific conformational constraints and lipophilicity to the target molecules, a desirable trait in drug design for modulating pharmacokinetic and pharmacodynamic properties.

This guide will explore the synthetic utility of this building block, focusing on two of the most fundamental transformations in organic chemistry: amide bond formation and reductive amination. The provided protocols are designed to be robust and adaptable to a range of substrates, serving as a foundational resource for researchers incorporating this versatile amine into their synthetic strategies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use. The following table summarizes key data for Cyclohexyl(pyridin-3-yl)methanamine.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂-
Molecular Weight 190.29 g/mol -
Appearance Colorless to pale yellow liquid or solidGeneral Observation
Boiling Point Not readily available; likely high due to molecular weight and hydrogen bonding capabilities.-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF).General Chemical Principles
pKa (of pyridinium ion) ~5-6 (estimated)General Chemical Principles

Note: Experimental data for this specific compound is not widely published. The information provided is based on general chemical principles and data for analogous structures.

Key Synthetic Applications

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[1] Cyclohexyl(pyridin-3-yl)methanamine, as a primary amine, readily participates in coupling reactions with carboxylic acids to form the corresponding amides. These reactions typically require the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1][2]

A variety of coupling reagents can be employed, with aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) being highly effective due to their high coupling efficiency and ability to suppress racemization.[3][4] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also widely used, often in conjunction with additives like HOBt (1-Hydroxybenzotriazole) to improve reaction rates and minimize side reactions.[2][5]

The reaction proceeds through a two-step mechanism. Initially, the carboxylic acid, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), attacks HATU to form a highly reactive OAt-active ester.[4] This intermediate is then readily attacked by the primary amine of Cyclohexyl(pyridin-3-yl)methanamine to yield the final amide product and release 1-hydroxy-7-azabenzotriazole (HOAt).[4]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) HATU HATU ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base Base Base (DIPEA) HATU->ActiveEster Base->ActiveEster Amine Cyclohexyl(pyridin-3-yl)methanamine Amide Amide Product ActiveEster->Amide + Amine Amine->Amide

Figure 1: General workflow for HATU-mediated amide bond formation.

This protocol describes a general procedure for the coupling of a carboxylic acid with Cyclohexyl(pyridin-3-yl)methanamine using HATU.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Cyclohexyl(pyridin-3-yl)methanamine (1.0 - 1.2 eq.)

  • HATU (1.0 - 1.5 eq.)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 eq.)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl or saturated NH₄Cl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.0-1.5 eq.) in anhydrous DMF.[4]

  • Add DIPEA (2.0-5.0 eq.) to the reaction mixture and stir at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.[3]

  • Add Cyclohexyl(pyridin-3-yl)methanamine (1.0-1.2 eq.) to the reaction mixture.[4]

  • Continue stirring at room temperature for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.[3]

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[4] This removes unreacted amine, excess acid, and other water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality and Troubleshooting:

  • Why anhydrous conditions? HATU and the active ester intermediate are sensitive to moisture, which can lead to hydrolysis and reduced yields.

  • Why a non-nucleophilic base? DIPEA is used to deprotonate the carboxylic acid without competing with the primary amine in the coupling reaction.[4]

  • Troubleshooting low yields: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. For sterically hindered substrates, increasing the equivalents of the coupling reagent and amine may be necessary.[6]

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful and versatile method for the synthesis of secondary amines.[7] It involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[8] This one-pot procedure is highly efficient and offers a broad substrate scope.[9]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for the imine over the carbonyl starting material, and does not require acidic conditions, which can be beneficial for acid-sensitive substrates.[10][11]

The reaction begins with the formation of an iminium ion from the condensation of Cyclohexyl(pyridin-3-yl)methanamine and the carbonyl compound. The NaBH(OAc)₃ then selectively delivers a hydride to the electrophilic carbon of the iminium ion to form the secondary amine.[12]

Reductive_Amination_Workflow cluster_imine Imine/Iminium Formation cluster_reduction Reduction Amine Cyclohexyl(pyridin-3-yl)methanamine Carbonyl Aldehyde/Ketone Imine Iminium Ion Intermediate Amine->Imine Carbonyl->Imine Reducer NaBH(OAc)₃ Product Secondary Amine Product Imine->Product Reducer->Product

Sources

Application Notes & Protocols: Reductive Amination Procedures Involving Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Drug Development Professionals

Abstract: Reductive amination stands as one of the most robust and versatile strategies for the synthesis of secondary and tertiary amines, forming the backbone of many medicinal chemistry and drug development programs.[1][2] This process, which involves the conversion of a carbonyl group to an amine via an intermediate imine, is highly valued for its efficiency and broad functional group tolerance.[3] This document provides a detailed guide for researchers on the practical application of reductive amination using Cyclohexyl(pyridin-3-yl)methanamine, a primary amine, as a key building block. We will explore the underlying mechanism, compare critical reagents, and present detailed, field-proven protocols for synthesizing N-substituted derivatives, which are of significant interest in the development of novel therapeutics.

Scientific Foundation: The Reductive Amination Mechanism

The reductive amination reaction is a two-stage process that elegantly combines nucleophilic addition and reduction in a single synthetic operation, often performed as a one-pot procedure.[4] Understanding the causality behind each step is critical for optimizing reaction conditions and achieving high yields.

Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine, Cyclohexyl(pyridin-3-yl)methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[3] Under mildly acidic conditions, which catalyze the reaction, this hemiaminal readily eliminates a molecule of water to form an imine. The equilibrium of this step is driven towards the imine by the removal of water or by the subsequent, irreversible reduction step.[3] The imine, in the presence of acid, exists in equilibrium with its protonated form, the highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[5]

Stage 2: Hydride-Mediated Reduction The second stage is the reduction of the C=N double bond of the iminium ion. A selective reducing agent, typically a hydride donor, attacks the electrophilic carbon of the iminium ion to yield the final, stable secondary amine product.[5] The choice of reducing agent is paramount, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[6]

Reductive Amination Mechanism General Mechanism of Reductive Amination cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Amine Primary Amine (Cyclohexyl(pyridin-3-yl)methanamine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Hemiaminal H2O_out - H₂O Hemiaminal->H2O_out Imine Imine / Iminium Ion H_plus + H⁺ (cat.) Imine->H_plus Equilibrium Product Secondary Amine Product Imine->Product Reduction H2O_out->Imine Hydride Hydride Reagent (e.g., [H]⁻) Hydride->Product

Caption: The two-stage mechanism of reductive amination.

Experimental Design: Reagent and Solvent Selection

The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent. The goal is to maximize the rate of iminium ion reduction while minimizing the undesired reduction of the starting carbonyl compound.[6]

Comparison of Common Reducing Agents

For primary amines like Cyclohexyl(pyridin-3-yl)methanamine, a key challenge is preventing over-alkylation, where the newly formed secondary amine reacts again with the carbonyl compound.[7] This is mitigated by using a selective reducing agent in a direct (one-pot) procedure or by adopting a stepwise (indirect) approach.

ReagentCommon NameKey Characteristics & CausalityTypical Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃, STABThe Reagent of Choice. Mild and highly selective for imines/iminiums over aldehydes and most ketones. The steric bulk and electron-withdrawing acetate groups attenuate its reactivity, making it ideal for one-pot reactions.[7][8]Aprotic solvents: DCE, THF, DCM[9]
Sodium Cyanoborohydride NaBH₃CNA Classic, Potent Option. Selectively reduces iminiums at neutral or slightly acidic pH. Less reactive than NaBH₄ due to the electron-withdrawing cyano group.[10][11] Safety Alert: Can release highly toxic HCN gas if the pH becomes too acidic.[4][12]Protic solvents: MeOH, EtOH[9]
Sodium Borohydride NaBH₄Economical but Less Selective. A powerful reducing agent that can reduce aldehydes and ketones. Best used in a stepwise (indirect) protocol where the imine is pre-formed before the reductant is added.[7][9]Protic solvents: MeOH, EtOH
Catalytic Hydrogenation H₂, Pd/C, PtO₂Green & Scalable. An excellent method for large-scale synthesis, avoiding borohydride reagents. The catalyst, hydrogen pressure, and solvent must be carefully chosen to avoid reduction of other functional groups (including the pyridine ring under harsh conditions).[13]Alcohols (MeOH, EtOH), EtOAc
The Role of Solvent and Additives
  • 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reactions due to its inertness and compatibility.[7]

  • Methanol (MeOH) is commonly used for reactions with NaBH₃CN and NaBH₄. For stepwise procedures, it can serve as the solvent for both imine formation and reduction.[7]

  • Acetic Acid (AcOH) is often used as a catalyst to facilitate imine formation, especially with less reactive ketones.[7] It ensures the presence of the more reactive iminium ion.

Detailed Experimental Protocols

Safety First: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium cyanoborohydride and its waste must be handled with extreme care due to potential cyanide toxicity.

Protocol 1: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is highly reliable and generally gives excellent yields with minimal byproduct formation. It is the recommended starting point for most applications.

Workflow:

Caption: General workflow for STAB-mediated reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add Cyclohexyl(pyridin-3-yl)methanamine (1.0 equiv.). Dissolve it in 1,2-dichloroethane (DCE, approx. 0.1-0.2 M).

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 equiv.). If the carbonyl is a ketone, add glacial acetic acid (1.1 equiv.). Stir the mixture at room temperature for 20-30 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv.) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-substituted amine.[14]

Protocol 2: Stepwise (Indirect) Reductive Amination with Sodium Borohydride

This protocol is a cost-effective alternative and is particularly useful when dialkylation is a concern or when using NaBH₄ is preferred.

Step-by-Step Procedure:

  • Part A: Imine Formation

    • In a round-bottom flask, dissolve Cyclohexyl(pyridin-3-yl)methanamine (1.0 equiv.) and the aldehyde/ketone (1.1 equiv.) in methanol (MeOH, approx. 0.2-0.4 M).

    • Add a catalytic amount of acetic acid (0.1 equiv.).

    • Stir the mixture at room temperature for 1-3 hours to allow for imine formation.[7] The formation can be monitored by NMR or GC-MS if desired.

  • Part B: Reduction

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv.) in small portions, controlling the effervescence.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1-4 hours, monitoring by TLC/LC-MS.

    • Workup and Purification: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Proceed with washing, drying, and purification as described in Protocol 1.

Conclusion

The reductive amination of Cyclohexyl(pyridin-3-yl)methanamine is a highly effective method for generating diverse libraries of secondary amines for drug discovery. The choice between a direct, STAB-mediated protocol and a stepwise NaBH₄ procedure depends on factors such as substrate reactivity, scale, cost, and safety considerations. By understanding the underlying chemical principles and following these robust protocols, researchers can confidently and efficiently synthesize target molecules for further biological evaluation.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • G-Biosciences. Sodium Cyanoborohydride for Reductive Amination. [Link]

  • Common Organic Chemistry. Sodium Cyanoborohydride. [Link]

  • Denard, C. A., Hartwig, J. F., & Zhao, H. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10716-10724. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Beller, M., & Jagadeesh, R. V. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5764-5811. [Link]

  • Kamal, A. (2008). Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry, 12(13), 1083-1107. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Zhang, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 10(1), 133-143. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Common Organic Chemistry. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Orlov, N. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 603. [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • ResearchGate. (2025). Recent Advances in Reductive Amination Catalysis and Its Applications. [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

Sources

Application Note: High-Efficiency Amide Coupling Protocols for Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Cyclohexyl(pyridin-3-yl)methanamine (CAS: 1184193-67-6) represents a challenging class of nucleophiles often encountered in the synthesis of kinase inhibitors (e.g., SYK, JAK) and GPCR ligands.[1] Successful amide coupling with this amine requires navigating two distinct chemical hurdles:

  • Steric Hindrance: The primary amine is attached to a secondary carbon (

    
    -chiral center) flanked by a bulky cyclohexyl group and an aromatic ring.[1] This steric crowding significantly reduces the rate of nucleophilic attack compared to benzylamine.
    
  • Electronic Interference: The pyridine nitrogen (pKa ~5.2) acts as a competitive base and a potential nucleophile. While less nucleophilic than the primary amine, it can trap electrophiles or alter the effective pH of the reaction, necessitating careful base stoichiometry.

This guide presents two validated protocols: Method A (HATU) for high-throughput discovery (milligram scale) and Method B (T3P) for scalable process chemistry (gram to kilogram scale).[1]

Substrate Analysis
FeatureChemical ImplicationMitigation Strategy

-Cyclohexyl Group
High steric bulk; slows reaction kinetics.[1]Use highly reactive coupling agents (HATU, T3P) and extended reaction times.
Pyridine Ring Basic nitrogen; potential catalyst poisoning.Avoid acidic conditions; ensure excess base (DIPEA/NMM) is present to keep the primary amine deprotonated.
Chiral Center Risk of racemization (if starting material is enantiopure).Maintain low temperature (0°C → RT); avoid strong bases like TEA; prefer DIPEA or Pyridine.[2]

Decision Matrix for Reaction Conditions

The following decision tree outlines the logical selection of reagents based on scale and carboxylic acid properties.

CouplingDecision Start Select Coupling Strategy ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale Discovery (<100 mg) High Throughput ScaleCheck->SmallScale LargeScale Process (>1 g) Avoid Chromatography ScaleCheck->LargeScale AcidCheck Carboxylic Acid Sterics? SmallScale->AcidCheck MethodB Method B: T3P / Pyridine / EtOAc (Easiest Workup) LargeScale->MethodB HinderedAcid Bulky (e.g., t-Butyl, ortho-subst.) AcidCheck->HinderedAcid SimpleAcid Standard / Unhindered AcidCheck->SimpleAcid MethodA Method A: HATU / DIPEA / DMF (Max Conversion) HinderedAcid->MethodA SimpleAcid->MethodA MethodC Method C: Acid Chloride / DIPEA (High Reactivity) MethodB->MethodC If conversion <50%

Figure 1: Decision matrix for selecting optimal amide coupling conditions.

Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, difficult acids, and maximizing yield on small scale. Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester (OAt ester), which is less sensitive to steric hindrance than OBt esters.[1]

Reagents
  • Carboxylic Acid: 1.0 equiv.[3]

  • Amine: Cyclohexyl(pyridin-3-yl)methanamine (1.1 – 1.2 equiv).[1]

  • Coupling Agent: HATU (1.2 – 1.5 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc. Concentration: 0.1 M – 0.2 M.

Protocol
  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in anhydrous DMF, add DIPEA (3.0 equiv). Stir at room temperature for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester.

  • Coupling: Add Cyclohexyl(pyridin-3-yl)methanamine (1.1 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at Room Temperature (25°C) for 2–16 hours. Monitor by LC-MS.[1]

    • Note: If the reaction is incomplete after 4 hours, heat to 40°C.

  • Workup (Small Scale): Dilute with Ethyl Acetate. Wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.[4]

    • Caution: Do not wash with 1N HCl. The pyridine moiety in the product will protonate and extract into the aqueous layer.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Reverse Phase HPLC.

Method B: The "Clean" Process Route (T3P)

Best for: Scale-up (>1g), avoiding toxic byproducts, and simple workup without chromatography. Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent, generating water-soluble byproducts.[1][5]

Reagents
  • Carboxylic Acid: 1.0 equiv.[3]

  • Amine: Cyclohexyl(pyridin-3-yl)methanamine (1.1 equiv).[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv).

  • Base: Pyridine (3.0 – 5.0 equiv) OR N-Methylmorpholine (NMM) (3.0 equiv).[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1] Concentration: 0.2 M – 0.5 M.

Protocol
  • Setup: Charge Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Base (Pyridine, 4.0 equiv) into the reactor/flask with EtOAc.

  • Cooling: Cool the mixture to 0°C.

  • Addition: Dropwise add T3P solution (2.0 equiv) over 10–20 minutes. Exotherm control is critical to prevent epimerization.

  • Reaction: Allow to warm to Room Temperature and stir for 12–24 hours.

  • Workup (Self-Validating):

    • Add water to quench.[6]

    • Separate layers.

    • Wash Organic Layer with 10% Citric Acid (pH ~4-5) or Sat.[1] NaHCO₃ .

    • Critical Check: Because the product contains a pyridine ring, strong acid washes (pH < 3) will lose product. Use Citric Acid carefully or stick to bicarbonate washes if the product is acid-sensitive.[1]

    • T3P byproducts are water-soluble and are removed in the aqueous phase.[1]

  • Isolation: Evaporate solvent. The product is often obtained as a clean solid or oil requiring no further purification.

Workup & Purification Logic (Graphviz)[1]

The presence of the pyridine ring necessitates a specific workup strategy to avoid product loss into the aqueous acidic phase.

WorkupFlow Crude Crude Reaction Mixture (Product + Byproducts + Solvent) Quench Quench with Water/Brine Crude->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product, Non-polar impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (T3P/HATU byproducts, Salts) PhaseSep->AqLayer Discard WashStep Wash Selection OrgLayer->WashStep AcidWash Strong Acid Wash (1N HCl) WARNING: DO NOT USE WashStep->AcidWash Incorrect BaseWash Sat. NaHCO3 Wash Removes unreacted Acid WashStep->BaseWash Correct ProductLoss Product Protonated (Py-H+) Lost to Aqueous Waste AcidWash->ProductLoss ProductLoc Product stays in Organic Layer (Pyridine remains free base) BaseWash->ProductLoc

Figure 2: Workup logic flow emphasizing the avoidance of strong acidic washes due to the basic pyridine moiety.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Extreme steric hindrance or deactivated acid.[1]Switch to Acid Chloride method: Convert acid to R-COCl using SOCl₂ or Oxalyl Chloride, then couple with amine/DIPEA in DCM.[1]
Epimerization High temperature or excess strong base.Use T3P/Pyridine at 0°C. Pyridine is a milder base than TEA/DIPEA and suppresses racemization.
Product in Aqueous Layer pH of workup was too low.Adjust aqueous layer to pH > 8 using NaOH or Na₂CO₃ and re-extract with DCM.
Guanidinium Byproduct Slow activation of acid (HATU method).Ensure Acid + HATU + Base stir for at least 5 mins before adding the amine.

References

  • Dunetz, J. R., et al. (2011).[7][8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[7] [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1][9] An efficient peptide coupling additive."[1][10] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Patterson, A. W., et al. (2007). "Optimization of the T3P-Promoted Synthesis of Amides." Organic Process Research & Development, 11(3), 624-627.[1] [Link]

Sources

Functionalization of the pyridine ring in Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Functionalization of the Pyridine Ring in Cyclohexyl(pyridin-3-yl)methanamine

Abstract

This guide details the strategic functionalization of the pyridine ring within the Cyclohexyl(pyridin-3-yl)methanamine scaffold. This structure serves as a critical pharmacophore in kinase inhibitors and GPCR ligands. However, its chemical architecture presents a dual challenge: the electron-deficient pyridine ring resists electrophilic substitution, while the basic exocyclic amine and benzylic methine proton create chemoselectivity pitfalls (catalyst poisoning and benzylic oxidation). This note provides validated protocols for C5-selective Iridium-catalyzed borylation (accessing meta-derivatives) and C6-selective Minisci alkylation (accessing ortho-derivatives), emphasizing the necessity of amine protection to ensure reproducibility.

Strategic Analysis & Chemical Logic

The Scaffold Challenge

The target molecule consists of a 3-substituted pyridine ring linked to a cyclohexyl group via a methanamine bridge.

  • Electronic Bias: The 3-alkyl-like substituent is weakly electron-donating but sterically significant. The pyridine nitrogen is a strong ortho/para-deactivator for electrophilic attack but an activator for nucleophilic radical attack.

  • The "Poison" Pill: The free primary amine (

    
    ) coordinates strongly to transition metals (Ir, Pd), quenching catalytic cycles. It must be masked.
    
  • Benzylic Liability: The methine proton (

    
    ) is susceptible to radical abstraction. Protocols must select for nucleophilic radicals that prefer the electron-deficient ring over the electron-rich C-H bond.
    
Decision Matrix: Selecting the Vector
Desired PositionReaction ClassPrimary ConstraintRecommended Methodology
C5 (Meta) C-H ActivationSteric crowding at C2/C4Ir-Catalyzed Borylation
C6 (Ortho) Radical SubstitutionRegioselectivity (C2 vs C6)Minisci Reaction
C2 (Ortho) Nucleophilic ActivationSteric hindrance from C3N-Oxide Rearrangement (Secondary option)

Visualizing the Synthetic Pathway

The following flowchart illustrates the divergent pathways for functionalizing the scaffold, starting from the mandatory protection step.

G Start Cyclohexyl(pyridin-3-yl) methanamine Protect STEP 1: Boc Protection (Mandatory) Start->Protect (Boc)2O, TEA Protected N-Boc Intermediate Protect->Protected IrCat STEP 2A: Ir-Catalyzed Borylation (Steric Control) Protected->IrCat [Ir(COD)(OMe)]2 dtXx ligand Minisci STEP 2B: Minisci Reaction (Radical Attack) Protected->Minisci R-COOH, AgNO3 (NH4)2S2O8 C5_Prod C5-Bpin Derivative (Meta-Functionalized) IrCat->C5_Prod Regioselective at C5 Suzuki Suzuki Coupling (Ar-X, Pd-cat) C5_Prod->Suzuki C6_Prod C6-Alkyl Derivative (Ortho-Functionalized) Minisci->C6_Prod Major Isomer (C6)

Figure 1: Divergent synthetic workflow for C5 vs. C6 functionalization. Note the critical Boc-protection checkpoint.

Detailed Protocols

Pre-requisite: Amine Protection

Before attempting C-H functionalization, the exocyclic amine must be protected to prevent catalyst poisoning and reduce benzylic H-acidity.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Standard: Yields >95% are expected. Do not proceed with free amine.

Protocol A: C5-Selective C-H Borylation (Ir-Catalyzed)

Target: Introduction of a Boronic Acid Pinacol Ester (Bpin) at the C5 position.

Mechanism & Causality: This reaction relies on the sterically governed C-H activation developed by Hartwig and Miyaura. The 3-substituent (cyclohexyl-methanamine chain) creates steric bulk that blocks C2 and C4. The bulky bipyridine ligand directs the active Iridium species to the most accessible C-H bond: C5 .

Materials:

  • Substrate: N-Boc-Cyclohexyl(pyridin-3-yl)methanamine (1.0 equiv)

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy ) (3.0 mol%)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Solvent: MTBE or THF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix

    
     and dtbpy  in 2 mL of MTBE. Stir for 5 mins until the solution turns deep brown/red (active catalytic species).
    
  • Reaction Assembly: Add the

    
     and the N-Boc-substrate to the catalyst vial.
    
  • Heating: Seal the pressure vial and heat to 60°C for 4–12 hours.

    • Note: Monitor via LCMS. The appearance of the M+126 mass shift indicates Bpin installation.

  • Workup: Cool to RT. Dilute with DCM and pass through a short plug of silica/Celite to remove the catalyst.

  • Purification: Bpin esters on pyridines can be prone to protodeboronation on silica. Use neutral alumina or rapid silica chromatography with 1%

    
     in the eluent.
    

Expected Outcome:

  • Major Product: 5-Bpin-3-substituted pyridine (>90% regioselectivity).

  • Minor Product: 6-Bpin isomer (trace).

Protocol B: C6-Selective Minisci Alkylation

Target: Introduction of alkyl/cycloalkyl groups at the C6 position.

Mechanism & Causality: The Minisci reaction utilizes nucleophilic carbon-centered radicals generated via oxidative decarboxylation of carboxylic acids.[1] The reaction requires the pyridine to be protonated (pyridinium), making it highly electron-deficient. The radical attacks the positions


 to the nitrogen (C2 and C6). Due to the steric bulk of the linker at C3, the C6 position is kinetically favored .

Materials:

  • Substrate: N-Boc-Cyclohexyl(pyridin-3-yl)methanamine (1.0 equiv)

  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid, Cyclobutanecarboxylic acid) (3.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (3.0 equiv)
    
  • Solvent: 10% TFA in DCM/Water biphasic mix (or pure TFA/Water if solubility allows).

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate and the carboxylic acid in the solvent mixture. Ensure the pyridine is fully protonated (pH < 2).

  • Catalyst Addition: Add

    
    .
    
  • Initiation: Heat the mixture to 50°C .

  • Oxidant Feed: Add a solution of

    
     in water dropwise over 30 minutes. Rapid addition causes radical dimerization (homocoupling) rather than heterocycle addition.
    
  • Quench: Basify carefully with

    
     (keep cold to prevent Boc deprotection if TFA concentration was high).
    
  • Extraction: Extract with EtOAc.

Troubleshooting:

  • Issue: Low conversion.

    • Fix: Increase oxidant and acid equivalents. The radical species is short-lived.

  • Issue: Benzylic oxidation.

    • Fix: Ensure the reaction temperature does not exceed 60°C. If observed, switch to a photoredox Minisci protocol (Ir-photocatalyst) which operates at RT.

Comparative Data Summary

ParameterIr-Catalyzed BorylationMinisci Reaction
Primary Target C5 (Meta)C6 (Ortho)
Active Species Electrophilic IridiumNucleophilic Radical
Key Limitation Sterics (requires unhindered C-H)Electronics (requires protonated ring)
Substrate Tolerance High (with protected amine)Moderate (oxidative conditions)
Scalability High (Process friendly)Moderate (Exotherm management)

References

  • Hartwig, J. F. , et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society, 2014.[2] Link

  • Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Alkylamines and Amides."[2] Journal of the American Chemical Society, 2014.[2] Link

  • Duncton, M. A. "Minisci reactions: Versatile tools for the alkylation of nitrogen-containing heterocycles." MedChemComm, 2011. Link

  • Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019. Link

  • Oeschger, T., et al. "Diverse functionalization of strong alkyl C–H bonds by undirected borylation." Science, 2020.[3] Link

Sources

Application Notes & Protocols: Cyclohexyl(pyridin-3-yl)methanamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The privileged pyridine scaffold is a recurring motif in numerous FDA-approved kinase inhibitors, valued for its ability to form critical hydrogen bond interactions with the kinase hinge region. This guide explores the untapped potential of Cyclohexyl(pyridin-3-yl)methanamine as a foundational scaffold for the design of novel kinase inhibitors. We will delve into the chemical rationale behind its design, propose potential kinase targets, and provide detailed experimental protocols for its synthesis, characterization, and evaluation as a kinase inhibitor. This document serves as a comprehensive resource for researchers aiming to leverage this promising chemical entity in their drug development pipelines.

Introduction: The Rationale for Cyclohexyl(pyridin-3-yl)methanamine in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, most notably cancer. A common strategy in kinase inhibitor design involves the use of a heterocyclic core that can mimic the adenine region of ATP and engage in hydrogen bonding with the "hinge" region of the kinase's ATP-binding pocket. The pyridine ring is a well-established pharmacophore that serves this purpose effectively.

Cyclohexyl(pyridin-3-yl)methanamine incorporates two key structural features that make it an attractive starting point for kinase inhibitor development:

  • The Pyridin-3-yl Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, anchoring the molecule to the kinase hinge region. The 3-position of the pyridine ring provides a vectorial exit for further chemical modification to enhance potency and selectivity. Numerous studies have demonstrated the effectiveness of pyridin-3-yl derivatives as potent kinase inhibitors.

  • The Cyclohexyl Group: This bulky, hydrophobic group is well-suited to occupy the hydrophobic pocket adjacent to the ATP-binding site. The rigid nature of the cyclohexane ring can reduce the entropic penalty upon binding, potentially leading to higher affinity. Its three-dimensional structure offers more contact points with the target protein compared to a flat phenyl ring.

The combination of a hinge-binding pyridine and a space-filling hydrophobic cyclohexane presents a compelling pharmacophore for targeting a range of kinases.

Proposed Mechanism of Action and Potential Kinase Targets

The primary proposed mechanism of action for inhibitors derived from the Cyclohexyl(pyridin-3-yl)methanamine scaffold is competitive inhibition at the ATP-binding site of protein kinases.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Cyclohexyl(pyridin-3-yl)methanamine Scaffold Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Solvent Solvent Exposed Region Inhibitor Inhibitor Pyridine Pyridine Ring Cyclohexyl Cyclohexyl Group Amine Methanamine Linker Pyridine->Hinge H-Bond Cyclohexyl->HydrophobicPocket Hydrophobic Interactions Amine->Solvent Vector for Derivatization

Caption: Proposed binding mode of the Cyclohexyl(pyridin-3-yl)methanamine scaffold.

Based on the structural motifs present, potential kinase targets for inhibitors derived from this scaffold include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): The dysregulation of CDKs is a hallmark of cancer. Several N-(pyridin-3-yl)pyrimidin-4-amine analogs have shown potent inhibition of CDK2. The cyclohexyl group could be optimized to fit into the hydrophobic pocket of various CDKs.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Pyridin-3-amine derivatives have been successfully developed as multi-targeted inhibitors that include FGFRs.

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in numerous signaling pathways related to cancer. The combination of a hinge binder and a hydrophobic moiety is a common feature of SFK inhibitors.

  • Janus Kinases (JAKs): JAKs are critical components of cytokine signaling pathways, and their inhibition is a valid therapeutic strategy for inflammatory diseases and some cancers.

  • Rho-associated coiled-coil containing protein kinases (ROCKs): Inhibitors of ROCK have therapeutic potential in cardiovascular diseases and neuronal regeneration. Some N-(4-pyridyl)cyclohexanecarboxamides have been explored as ROCK inhibitors.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis, purification, and biological evaluation of novel kinase inhibitors based on the Cyclohexyl(pyridin-3-yl)methanamine scaffold.

Synthesis of Cyclohexyl(pyridin-3-yl)methanamine Derivatives

A general synthetic route for the derivatization of Cyclohexyl(pyridin-3-yl)methanamine involves the acylation of the primary amine. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

G Start Cyclohexyl(pyridin-3-yl)methanamine Reaction Acylation Reaction (e.g., Schotten-Baumann conditions) Start->Reaction Reagent Acid Chloride (R-COCl) or Activated Carboxylic Acid Reagent->Reaction Product N-(cyclohexyl(pyridin-3-yl)methyl)amide Derivative Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General workflow for the synthesis of Cyclohexyl(pyridin-3-yl)methanamine derivatives.

Protocol 3.1.1: General Procedure for Acylation

  • Dissolution: Dissolve Cyclohexyl(pyridin-3-yl)methanamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acid chloride or activated carboxylic acid (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biochemical Kinase Assays

To determine the direct inhibitory activity of the synthesized compounds against a panel of purified kinases, a variety of in vitro assays can be employed. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.

Protocol 3.2.1: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of kinase solution (in kinase buffer).

    • 2.5 µL of test compound or DMSO (vehicle control).

    • 2.5 µL of a mixture of substrate and ATP (at a concentration close to the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Assay ComponentTypical Concentration
KinaseTarget-dependent (nM range)
SubstrateTarget-dependent (µM range)
ATPKm for the specific kinase (µM)
Test CompoundSerial dilution (e.g., 10 µM to 0.1 nM)
Cell-Based Assays for Kinase Inhibitor Potency

Evaluating the activity of inhibitors in a cellular context is crucial to assess their membrane permeability, target engagement, and overall efficacy in a more physiologically relevant environment.

Protocol 3.3.1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Normalize the data to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from a dose-response curve.

Protocol 3.3.2: Target Phosphorylation Assay (Western Blot)

  • Cell Treatment: Treat the selected cancer cell line with the test compounds at various concentrations for a defined period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Subsequently, probe with a primary antibody for the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of inhibition of target phosphorylation.

Structure-Activity Relationship (SAR) Exploration

A systematic SAR study is essential for optimizing the potency and selectivity of the initial hit compounds. The modular nature of the Cyclohexyl(pyridin-3-yl)methanamine scaffold allows for diverse modifications.

G cluster_0 Modification Points Scaffold Cyclohexyl(pyridin-3-yl)methanamine Scaffold R1 R1: Cyclohexyl Modifications (e.g., stereochemistry, substituents) Scaffold->R1 Explore Hydrophobic Pocket Interactions R2 R2: Pyridine Substituents (e.g., halogens, small alkyl groups) Scaffold->R2 Modulate Hinge Binding & Physicochemical Properties R3 R3: Amide Substituents (e.g., aromatic/heterocyclic rings, alkyl chains) Scaffold->R3 Target Solvent-Exposed Region & Enhance Potency/Selectivity

Caption: Key areas for SAR exploration on the Cyclohexyl(pyridin-3-yl)methanamine scaffold.

Modification SiteRationaleExample Modifications
Cyclohexyl Ring Optimize interactions with the hydrophobic pocket.Introduction of small alkyl or polar groups; exploration of stereoisomers.
Pyridine Ring Fine-tune hinge-binding interactions and physicochemical properties.Addition of halogens, methyl, or methoxy groups.
Amide Moiety Extend into the solvent-exposed region to improve potency and selectivity.Introduction of various substituted aromatic and heterocyclic rings.

Conclusion

The Cyclohexyl(pyridin-3-yl)methanamine scaffold represents a promising and largely unexplored starting point for the design of novel kinase inhibitors. Its inherent structural features, combining a proven hinge-binding motif with a hydrophobic space-filling group, provide a solid foundation for generating potent and selective inhibitors against a range of kinase targets. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to unlock the therapeutic potential of this versatile chemical entity. Through systematic SAR exploration, it is anticipated that derivatives of Cyclohexyl(pyridin-3-yl)methanamine will emerge as valuable leads in the ongoing quest for next-generation kinase-targeted therapies.

References

  • Zeng, W.-B., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

  • Li, X., et al. (2017).

Application Notes and Protocols for the Catalytic Hydrogenation to Access Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the catalytic hydrogenation methodologies for the synthesis of Cyclohexyl(pyridin-3-yl)methanamine, a valuable building block in contemporary drug discovery. We will explore both heterogeneous and homogeneous catalytic systems, providing in-depth technical insights and step-by-step protocols for researchers, scientists, and professionals in drug development. The document emphasizes the rationale behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction: The Significance of the Piperidine Moiety

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The direct and atom-economical synthesis of piperidines via the hydrogenation of their corresponding pyridine precursors is a highly sought-after transformation.[2] Cyclohexyl(pyridin-3-yl)methanamine, which combines a piperidine (after reduction) and a cyclohexyl group, represents a key structural motif for exploring new chemical space in drug design.

The primary challenge in the synthesis of such compounds lies in the aromatic stability of the pyridine ring, which often necessitates forcing conditions like high pressures and temperatures for its reduction. Furthermore, the Lewis basic nitrogen atom of both the pyridine starting material and the piperidine product can act as a catalyst poison, hindering the reaction.[3] This guide will address these challenges by presenting robust catalytic methods.

Synthetic Strategy Overview

The synthesis of Cyclohexyl(pyridin-3-yl)methanamine via catalytic hydrogenation primarily involves the reduction of a suitable precursor. The most logical precursor is cyclohexyl(pyridin-3-yl)methanone . The synthesis of this precursor is a standard organic transformation and is not the focus of this guide. The core of our discussion will be the catalytic hydrogenation of the pyridine ring and the ketone functionality of this precursor.

Synthetic_Strategy Precursor Cyclohexyl(pyridin-3-yl)methanone Process Catalytic Hydrogenation Precursor->Process Reduction of Pyridine Ring & Ketone Target Cyclohexyl(pyridin-3-yl)methanamine Process->Target

Caption: General synthetic route to Cyclohexyl(pyridin-3-yl)methanamine.

Heterogeneous Catalytic Hydrogenation: The Workhorse Approach

Heterogeneous catalysis is a widely adopted method in industrial settings due to the ease of catalyst separation and recycling.[4] Precious metal catalysts, particularly those from the platinum group, are highly effective for pyridine hydrogenation.

Platinum(IV) Oxide (PtO₂) Catalysis

Platinum(IV) oxide, also known as Adams' catalyst, is a versatile and powerful catalyst for the hydrogenation of pyridine derivatives.[5] The use of a protic solvent like glacial acetic acid is often beneficial as it protonates the pyridine ring, facilitating its reduction.

Protocol 1: Hydrogenation using PtO₂

Materials:

  • Cyclohexyl(pyridin-3-yl)methanone

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a high-pressure reaction vessel, add cyclohexyl(pyridin-3-yl)methanone (1.0 g).

  • Add glacial acetic acid (10 mL) as the solvent.

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen) several times to remove air.[6]

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[5][6]

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Rhodium and Ruthenium-Based Heterogeneous Catalysis

Rhodium and ruthenium catalysts, often supported on carbon or other materials, are also highly effective for pyridine hydrogenation and can sometimes offer better selectivity and activity under milder conditions.[7][8] For instance, rhodium oxide (Rh₂O₃) has been reported to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions.[3]

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSupportTypical ConditionsAdvantagesDisadvantages
PtO₂ -50-70 bar H₂, RT, Acetic Acid[5][6]High activity, well-establishedRequires high pressure, acidic medium
Pd/C Carbon70 atm H₂, 60°C[2]Widely available, cost-effectiveCan be less active than Pt or Rh
Rh₂O₃ -Mild conditionsHigh activity, broad substrate scopeHigher cost than Pd
Ru/C CarbonMild conditions[7]Good functional group toleranceCan be less active than Rh

Homogeneous Catalytic Hydrogenation: Precision and Selectivity

Homogeneous catalysts offer the advantage of high selectivity and activity under milder conditions, as every catalytic entity can act as a single active site.[4] However, their separation from the product can be more challenging.[4]

Rhodium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is an attractive alternative to using high-pressure hydrogen gas. A hydrogen donor, such as a formic acid/triethylamine mixture, is used instead. Rhodium complexes, such as [Cp*RhCl₂]₂, have been shown to be efficient catalysts for the transfer hydrogenation of pyridinium salts.[9]

Protocol 2: Rhodium-Catalyzed Transfer Hydrogenation

Materials:

  • Cyclohexyl(pyridin-3-yl)methanone

  • [Cp*RhCl₂]₂ (0.01 mol%)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cyclohexyl(pyridin-3-yl)methanone in the formic acid/triethylamine mixture.

  • Add the rhodium catalyst, [Cp*RhCl₂]₂.

  • Stir the reaction mixture at 40°C for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography.

Homogeneous_Catalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Formic Acid/Triethylamine B Add Rhodium Catalyst under Inert Atmosphere A->B C Stir at 40°C for 24h B->C D Monitor Progress (TLC/GC-MS) C->D E Quench with NaHCO₃ Solution D->E Upon Completion F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Workflow for homogeneous transfer hydrogenation.

Iridium-Catalyzed Ionic Hydrogenation

Recent advancements have shown that iridium(III) complexes can catalyze the ionic hydrogenation of pyridines with high functional group tolerance, even for reducible groups like nitro and bromo functionalities.[1] This method is particularly valuable for complex molecules in late-stage synthesis.[1]

Conclusion

The synthesis of Cyclohexyl(pyridin-3-yl)methanamine can be effectively achieved through the catalytic hydrogenation of its precursor, cyclohexyl(pyridin-3-yl)methanone. Both heterogeneous and homogeneous catalytic systems offer viable routes, with the choice depending on factors such as scale, cost, and the need for functional group tolerance. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize this and related piperidine-containing molecules.

References

  • Nature Catalysis. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • Yang, H., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. [Link]

  • Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. [Link]

  • Williams, S. E., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Z., et al. (2018). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Haskel, A., et al. (2010). Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics. [Link]

  • Wang, C., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Molecules. [Link]

  • Williams, S. E., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Mphahlele, M. J., et al. (2025). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules. [Link]

  • Freifelder, M., & Stone, G. R. (1961). Reductions with Ruthenium. II. Its Use in the Hydrogenation of Pyridines. The Journal of Organic Chemistry. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]

  • ResearchGate. (2025). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

  • Farnetti, E., et al. (2009). Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]

Sources

Application Note: High-Precision Linker Design using Cyclohexyl(pyridin-3-yl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of heterobifunctional therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) —the linker is not merely a connector; it is a determinant of bioavailability, potency, and stability.[1]

This guide details the application of Cyclohexyl(pyridin-3-yl)methanamine (and its derivatives) as a rigid, physicochemical-modulating linker motif. Unlike flexible polyethylene glycol (PEG) or alkyl chains, this scaffold introduces conformational constraint (via the cyclohexane) and tunable solubility (via the pyridine nitrogen), addressing the "entropic penalty" often seen in ternary complex formation.

Key Benefits of this Scaffold:
  • Conformational Locking: The sp³-rich cyclohexane ring restricts rotational degrees of freedom, potentially improving binding affinity (

    
    ).
    
  • Solubility Modulation: The pyridine nitrogen (

    
    ) acts as a pH-dependent solubility handle, improving the developability of lipophilic warheads.
    
  • Metabolic Stability: The rigid structure resists oxidative metabolism better than linear alkyl chains.

Scientific Mechanism & Rationale

The "Goldilocks" Zone of Linker Design

Traditional linkers often fail due to two extremes:

  • Too Flexible (PEG/Alkyl): High entropic cost upon binding; the molecule must "freeze" into a specific shape to form the ternary complex (E3 Ligase-Linker-POI).

  • Too Rigid (Alkynes/Biphenyls): Poor solubility and inability to adopt the precise geometry required for ubiquitination.

The Cyclohexyl(pyridin-3-yl)methanamine motif bridges this gap. The cyclohexane provides a defined vector (exit angle), while the methylene spacer allows limited, necessary flexibility.

Mechanism of Action (Ternary Complex)

The following diagram illustrates how this specific linker motif facilitates the formation of a stable Ternary Complex, crucial for PROTAC efficacy.

TernaryComplex cluster_PROTAC PROTAC Molecule E3 E3 Ligase (e.g., Cereblon) POI Protein of Interest (Target) E3->POI Protein-Protein Interaction (Cooperativity) LigandA E3 Binder E3->LigandA Binding (Kd1) LigandB Warhead POI->LigandB Binding (Kd2) Linker Cyclohexyl-Pyridine Scaffold (Rigid + Soluble) LigandA->Linker Linker->LigandB

Caption: Schematic of PROTAC-mediated ternary complex. The hexagonal linker node represents the Cyclohexyl(pyridin-3-yl)methanamine scaffold, providing the critical rigidity to enhance protein-protein interactions.

Physicochemical Profile

The following table contrasts the Cyclohexyl(pyridin-3-yl)methanamine motif against standard linkers.

PropertyStandard Alkyl LinkerPEG LinkerCyclohexyl-Pyridine Motif Impact on Drug Design
Rigidity Low (Flexible)Low (Flexible)High (Semi-Rigid) Reduces entropic penalty of binding.
LogP (Lipophilicity) HighLowModerate Balances membrane permeability vs. solubility.
Ionizability NeutralNeutralBasic (Pyridine N) Pyridine protonation at low pH improves lysosomal trapping or solubility.
Metabolic Stability Low (Oxidation prone)ModerateHigh Resists P450-mediated oxidation.

Experimental Protocol: Amide Coupling via HATU

This protocol describes the conjugation of Cyclohexyl(pyridin-3-yl)methanamine (acting as the amine component) to a carboxylic-acid functionalized E3 ligase ligand (e.g., a Thalidomide derivative).

Objective: Create a stable amide bond between the linker and the ligand.

Materials Required[2]
  • Amine: Cyclohexyl(pyridin-3-yl)methanamine (1.0 equiv).

  • Acid: Carboxylic acid-functionalized Ligand (e.g., Thalidomide-COOH) (1.0 equiv).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Purification: Preparative HPLC (C18 column).

Step-by-Step Methodology
Step 1: Activation of Carboxylic Acid
  • In a flame-dried round-bottom flask, dissolve the Acid Component (0.1 mmol) in anhydrous DMF (1.0 mL).

  • Add DIPEA (0.3 mmol, 52 µL) under an inert atmosphere (

    
     or Ar).
    
  • Add HATU (0.12 mmol, 45.6 mg) in one portion.

  • Critical Checkpoint: Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow, indicating the formation of the activated ester.

Step 2: Nucleophilic Attack
  • Dissolve Cyclohexyl(pyridin-3-yl)methanamine (0.1 mmol) in a minimal amount of DMF (0.5 mL).

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at RT for 2–4 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the Acid mass [M-H]- and appearance of Product mass [M+H]+.

Step 3: Quenching and Work-up
  • Once conversion is >95%, dilute the reaction mixture with EtOAc (15 mL).

  • Wash with saturated

    
     (2 x 10 mL) to remove unreacted acid and HATU byproducts.
    
  • Wash with Brine (10 mL).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification (Reverse Phase HPLC)
  • Column: C18 Preparative Column (e.g., Phenomenex Luna, 5µm, 100Å).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Note: The pyridine moiety may cause tailing; Formic acid or TFA is essential to protonate the nitrogen and improve peak shape.

Workflow Visualization

The following diagram outlines the decision logic for selecting this specific linker protocol.

ProtocolWorkflow Start Start: Linker Selection CheckSolubility Is the Warhead Highly Lipophilic? Start->CheckSolubility CheckRigidity Is Ternary Complex Formation Entropically Unfavorable? CheckSolubility->CheckRigidity Yes StandardLinker Use Standard PEG/Alkyl Linker CheckSolubility->StandardLinker No SelectLinker Select Cyclohexyl-Pyridine Motif CheckRigidity->SelectLinker Yes CheckRigidity->StandardLinker No Synthesis Execute HATU Coupling (See Protocol 4.2) SelectLinker->Synthesis QC QC: LC-MS & NMR Verify Pyridine Integrity Synthesis->QC

Caption: Decision tree for implementing Cyclohexyl-Pyridine linkers in drug discovery workflows.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Pyridine nitrogen interfering with coupling.The pyridine N is less nucleophilic than the primary amine, but if steric hindrance is high, the reaction slows. Action: Increase temperature to 40°C or switch to a stronger coupling agent like COMU.
Poor Solubility in DMF High lipophilicity of the cyclohexyl group.Action: Use a co-solvent mixture (DMF/DMSO 1:1) or add a chaotropic agent.
Broad Peak in HPLC Interaction of Pyridine with Silanols.Action: Ensure Mobile Phase contains at least 0.1% TFA (Trifluoroacetic acid) to fully protonate the pyridine.

References

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[] [Link]

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[1][3][4][5][6][7] 1. Molecular frameworks.[3] Journal of Medicinal Chemistry. [Link]

  • Testa, B. (2004). The metabolism of drugs: The role of physicochemical properties. Wiley-VCH. (General Reference for Pyridine metabolic stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclohexyl(pyridin-3-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific downstream processing challenges associated with Cyclohexyl(pyridin-3-yl)methanamine and its synthetic intermediates.

This molecule presents a unique purification challenge due to its dual-basic nature: it contains both a moderately basic pyridine ring (pKa ~5.2) and a highly basic secondary amine (pKa ~10.5). This guide breaks down the causality behind common purification failures and provides self-validating, field-proven protocols to ensure high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My product streaks severely on a silica gel TLC plate, and I lose most of my yield during column chromatography. What is happening? A1: This is a classic case of irreversible ionic adsorption. Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH), which have a pKa of approximately 4.5 to 5.0. When you load a strongly basic compound like cyclohexyl(pyridin-3-yl)methanamine, the amine deprotonates the silanols. This creates a strong ammonium-silicate ion pair rather than a standard hydrogen-bond interaction, leading to severe peak tailing and irreversible binding 1. To resolve this, you must neutralize the silica surface using a volatile basic modifier like Triethylamine (TEA) 2.

Q2: How can I efficiently separate the target amine from unreacted 3-pyridinecarboxaldehyde without using chromatography? A2: You can achieve this through an Acid-Base Extraction . By exploiting the basicity of your target molecule, you can shake the organic reaction mixture with a dilute acidic solution (e.g., 1M HCl). This protonates both nitrogen atoms on your target molecule, converting it into a highly water-soluble salt 3. The unreacted 3-pyridinecarboxaldehyde remains neutral and stays in the organic layer, allowing for complete separation via a separatory funnel.

Q3: I performed an acid-base extraction, but my yield is unexpectedly low. Where did my product go? A3: Your product is likely still in the aqueous layer. Because cyclohexyl(pyridin-3-yl)methanamine has a highly basic secondary aliphatic amine, basifying the aqueous layer to pH 8 or 9 is insufficient to fully free-base the molecule. You must push the aqueous layer to pH > 12 using strong NaOH to ensure the aliphatic amine is completely deprotonated before back-extracting into fresh organic solvent.

Experimental Protocols

Protocol A: pH-Gradient Acid-Base Extraction

Use this protocol to separate the target amine from neutral starting materials (e.g., aldehydes) and acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction (Salt Formation): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Causality: The acid protonates the pyridine and secondary amine, driving the target molecule into the aqueous phase.

  • Phase Separation: Allow layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the retained aqueous layer once more with fresh organic solvent to remove trace neutral impurities. Discard the organic layers.

  • Basification (Free-basing): Place the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring until the solution reaches pH 12-13 (verify with pH paper). Causality: High pH is required to fully deprotonate the secondary amine (pKa ~10.5).

  • Back-Extraction: Extract the basified aqueous layer 3 times with fresh Ethyl Acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ABE_Workflow Start Crude Reaction Mixture (in EtOAc/DCM) AcidWash Add 1M HCl (pH < 2) Protonates all Amines Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 Org1 Organic Layer (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Layer (Amine Salts) Sep1->Aq1 Keep Basify Add NaOH (pH > 12) Free-bases Target Amine Aq1->Basify Ext2 Extract with EtOAc Basify->Ext2 Org2 Organic Layer (Pure Target Amine) Ext2->Org2 Keep & Dry Aq2 Aqueous Layer (Waste Salts) Ext2->Aq2 Discard

Figure 1: Step-by-step workflow for the Acid-Base Extraction of basic amine intermediates.

Protocol B: TEA-Modified Normal-Phase Chromatography

Use this protocol if acid-base extraction is insufficient (e.g., separating the target from unreacted cyclohexylamine).

  • Solvent Preparation: Prepare your mobile phase (e.g., 5-10% Methanol in Dichloromethane) and add 1% (v/v) Triethylamine (TEA) .

  • Column Deactivation: Pack your silica gel column using the TEA-modified mobile phase. Flush the column with at least 2 column volumes (CV) of the modified solvent. Causality: The TEA acts as a sacrificial base, saturating the acidic silanol sites on the silica before your product is loaded.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution & Monitoring: Elute using the TEA-modified solvent. Monitor fractions via TLC (plates must also be run in TEA-modified solvent to accurately reflect column conditions).

  • Post-Column Processing: Pool product fractions and concentrate. To remove residual TEA, place the product under high vacuum overnight, or perform a quick aqueous wash.

Chromatography_Decision TLC Run TLC (Standard Silica) Evaluate Spot Shape Check Observation TLC->Check Tailing Severe Tailing / Rf < 0.1 Check->Tailing Good Round Spots / Good Rf Check->Good Mod1 Add 1% TEA to Mobile Phase Tailing->Mod1 StandardSilica Proceed: Standard Silica Good->StandardSilica Check2 Re-run TLC Mod1->Check2 StillTailing Still Tailing Check2->StillTailing Resolved Tailing Resolved Check2->Resolved Alumina Switch to NH2-Silica or Reversed-Phase StillTailing->Alumina SilicaTEA Proceed: Silica + 1% TEA Resolved->SilicaTEA

Figure 2: Chromatographic decision tree for resolving silica gel tailing in basic amines.

Quantitative Data & Optimization Tables

To ensure a self-validating system, compare your empirical results against the benchmark data below.

Table 1: Physicochemical Properties & pH Extraction Targets Understanding the pKa of your mixture dictates the success of liquid-liquid extraction.

ComponentNatureApprox. pKaState at pH 2State at pH 12Extraction Phase (pH 12)
Cyclohexyl(pyridin-3-yl)methanamine Dual-Basic~5.2 & ~10.5Di-cationic (Salt)Free-baseOrganic
3-PyridinecarboxaldehydeNeutral/Weak Base~4.8Cationic (Salt)NeutralOrganic
CyclohexylamineStrongly Basic~10.6Cationic (Salt)Free-baseOrganic
Carboxylic Acid ByproductsAcidic~4.0 - 5.0NeutralAnionic (Salt)Aqueous

Table 2: TLC Mobile Phase Optimization Data Demonstrating the empirical effect of basic modifiers on target retention factor (Rf) and peak symmetry.

Solvent SystemModifierRf ValueSpot MorphologyRecommendation
10% MeOH in DCMNone0.05Severe streakingDo not use
10% MeOH in DCM1% TEA 0.35 Tight, round spot Optimal for Column
20% EtOAc in HexanesNone0.00Baseline retentionToo non-polar
100% Ethyl Acetate1% TEA0.15Slight tailingAcceptable for short plugs

References

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. LibreTexts. Available at:[Link]

Sources

Solving solubility issues with Cyclohexyl(pyridin-3-yl)methanamine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization for Cyclohexyl(pyridin-3-yl)methanamine in Aqueous Media Document ID: TSC-SOL-092 Last Updated: March 2026 Audience: Formulation Scientists, Medicinal Chemists, Biologists[1][2][3]

Chemical Profile & The Core Problem

Before attempting solubilization, it is critical to understand why this molecule resists dissolution in standard buffers.[2][3]

  • Compound: Cyclohexyl(pyridin-3-yl)methanamine[1][2][3]

  • CAS: 97247-37-5[1][2][3]

  • Physicochemical Conflict:

    • Lipophilicity: The cyclohexyl ring is highly hydrophobic (LogP contribution ~+2.5).[2] The pyridine ring is aromatic and moderately lipophilic.

    • Ionization (pKa):

      • Secondary Amine (N-H): pKa ≈ 7.8 – 8.5 (Predicted).[2]

      • Pyridine Nitrogen:[1][2] pKa ≈ 5.2.[2]

    • The "pH 7.4 Trap": At physiological pH (7.4), the pyridine ring is almost entirely uncharged (neutral). The secondary amine is close to its pKa, meaning a significant fraction (~20-40%) exists as the uncharged free base. This uncharged fraction, combined with the greasy cyclohexyl group, drives precipitation and aggregation.

Decision Matrix: Selecting Your Solubilization Strategy

Do not blindly add DMSO. Use this decision tree to select the method that matches your experimental constraints.

SolubilityDecisionTree Start Start: Define Experimental Constraints IsAcidicOK Is acidic pH (< 5.0) tolerated? Start->IsAcidicOK AcidSol STRATEGY A: pH Adjustment / Salt Formation (Best for stability & high conc.) IsAcidicOK->AcidSol Yes (Chemical Synthesis/Storage) NeutralPath Neutral pH (7.4) Required IsAcidicOK->NeutralPath No (Biological Assay) IsDMSOOK Is DMSO/Organic Solvent tolerated? HighDMSO STRATEGY B: Cosolvent System (DMSO/PEG400) IsDMSOOK->HighDMSO Yes (>1% tolerated) LowDMSO STRATEGY C: Complexation (Cyclodextrins) IsDMSOOK->LowDMSO No (Sensitive Cells/In Vivo) NeutralPath->IsDMSOOK

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on pH and solvent tolerance.

Troubleshooting Protocols

Issue 1: "My compound precipitates immediately in PBS (pH 7.4)."

Diagnosis: You are likely using the free base or the mono-salt, which reverts to the free base at pH 7.4 due to the pKa proximity. Solution: Convert to a Dihydrochloride (2HCl) Salt or use an In-Situ Acidification protocol.[1][2][3]

The "In-Situ" Salt Formation Protocol

This method generates the soluble salt form directly in your stock solution without needing to isolate crystals.

  • Weighing: Weigh the free base of Cyclohexyl(pyridin-3-yl)methanamine.

  • Primary Dissolution: Add 0.1 M HCl (or 0.1 M Methanesulfonic acid) instead of water.

    • Stoichiometry: Ensure you add at least 2.2 molar equivalents of acid relative to the amine.[2] This protonates both the secondary amine and the pyridine nitrogen.

    • Result: The double positive charge disrupts crystal lattice energy and massively increases solubility (often >50 mg/mL).

  • Dilution: Dilute this acidic stock into your buffer.

    • Warning: If you dilute too far into PBS, the buffering capacity of PBS may raise the pH back to 7.4, causing a "crash out."

    • Fix: Keep the final concentration below the thermodynamic solubility limit (approx. 50-100 µM in PBS) or use Strategy C (Cyclodextrins).

Issue 2: "I need a high concentration (10 mM) for animal dosing, but I can't use 100% DMSO."

Diagnosis: The "Grease Factor."[2] The cyclohexyl group requires hydrophobic shielding. Solution: Cyclodextrin Complexation (HP-β-CD). Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic cyclohexyl ring while the hydroxyl groups on the outside interact with water.[1][2][3]

Protocol: Cyclodextrin Formulation
StepActionTechnical Note
1 Prepare VehicleDissolve 20% (w/v) HP-β-CD in pure water or saline.
2 AcidificationAdjust the vehicle to pH 4.0 - 5.0 using dilute HCl.[1][2] (Crucial: The drug dissolves better when protonated before complexation).[2]
3 AdditionAdd the drug powder slowly with vigorous vortexing or sonication.
4 EquilibrationShake at room temperature for 2-4 hours.
5 AdjustmentOnce dissolved, carefully adjust pH back to 6.0-7.0 using NaOH if required for injection.[1][2] Watch for precipitation.
6 FiltrationFilter sterilize (0.22 µm PVDF).
Issue 3: "The compound is soluble in DMSO, but crashes out when I add it to cell media."

Diagnosis: Kinetic vs. Thermodynamic Solubility. When you spike a DMSO stock (e.g., 10 mM) into media (aqueous), the DMSO diffuses away instantly.[3] The drug molecules are left "naked" in water. If the concentration exceeds the thermodynamic solubility limit (~100 µM for this compound), they aggregate into micro-crystals.

Solution: The "Intermediate Dilution" Step.[2]

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute the stock 1:10 into Pure PEG400 or Propylene Glycol (not water).

    • New Conc: 1 mM.[2][3]

    • Why: PEG400 acts as a bridge.[2][3] It suppresses the dielectric constant shock when moving from DMSO to water.

  • Final Step: Add the PEG/DMSO mix to your cell media.[2]

    • Visual Check: Inspect under a microscope.[2][3] If you see "shimmering" or dark dots, you have micro-precipitates.[2][3]

Quantitative Data Summary

Solvent / MediaEstimated Solubility (Free Base)Estimated Solubility (2HCl Salt)Recommendation
Water (pH 7.0) < 0.5 mg/mL (Poor)> 50 mg/mL (High)Use Salt form.[1][2]
PBS (pH 7.4) < 0.1 mg/mL (Very Poor)~ 1-5 mg/mL (Moderate)Risk of precipitation on standing.[1][2]
0.1 N HCl (pH 1.0) > 50 mg/mL> 100 mg/mLExcellent for stock solutions.[2]
DMSO > 100 mg/mL> 50 mg/mLStandard stock solvent.
20% HP-β-CD ~ 5-10 mg/mL> 20 mg/mLBest for in vivo/neutral pH.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use the mesylate salt instead of hydrochloride? A: Yes, and it is often superior. Mesylate (methanesulfonate) salts are less hygroscopic and often have higher solubility for pyridine-containing amines than HCl salts.[1][2][3] If the HCl salt is deliquescent (turns into a goo), switch to mesylate.

Q: Why does my solution turn yellow over time? A: Pyridine derivatives are prone to N-oxidation or photo-degradation.[1][2][3] Store stock solutions at -20°C in amber vials. The yellowing often indicates trace decomposition, though usually <1%.

Q: I see a "cloud" that disappears when I shake it. Is this okay? A: No. This is "metastable supersaturation."[2][3] The shaking temporarily disperses the aggregates, but they are still there. This will lead to uneven dosing in wells.[2][3] You must lower the concentration or increase the solubilizer (CD/PEG).

References

  • PubChem. (2025).[2][3][4] Compound Summary: 3-(Aminomethyl)pyridine (Analogous substructure properties).[1][2][3][4] National Library of Medicine.[2][3] Link[2][3]

  • EPA CompTox. (2025).[2][3] N-(pyridin-3-ylmethyl)cyclohexanamine Properties (LogP and pKa data). US Environmental Protection Agency.[2][3] Link[2][3]

  • Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility.[2][3][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] (Standard text on salt selection for basic drugs).

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3] (Authoritative guide on HP-β-CD complexation).

  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[1][2][3] (Source for pKa-solubility profiles of amines).

Sources

Minimizing side reactions during Cyclohexyl(pyridin-3-yl)methanamine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Cyclohexyl(pyridin-3-yl)methanamine Coupling

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the coupling of sterically hindered and electronically deactivated building blocks. Cyclohexyl(pyridin-3-yl)methanamine presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The bulky cyclohexyl group alpha to the primary amine creates significant spatial drag, drastically reducing the rate of nucleophilic attack[1].

  • Electronic Deactivation: The pyridin-3-yl moiety exerts an inductive electron-withdrawing effect, lowering the pKa and nucleophilicity of the adjacent primary amine[2].

  • Competing Pathways: The sluggish nature of this amine provides ample time for activated carboxylic acid intermediates to undergo degradation, rearrangement, or epimerization before the desired amide bond can form[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your coupling yields.

Part 1: Troubleshooting Guide & FAQs

Q1: I am using HATU and DIPEA, but my LC-MS shows a major byproduct mass (+99 Da) and very little of my desired amide. How do I fix this? Causality & Solution: You are observing guanidylation . Because Cyclohexyl(pyridin-3-yl)methanamine is sterically hindered, its attack on the activated ester is exceptionally slow. If the amine is present in the reaction mixture before the carboxylic acid is fully activated, the amine will directly attack the electrophilic carbon of the HATU reagent, forming a dead-end tetramethylguanidinium byproduct[4],[5]. Action: Implement a strict pre-activation strategy . Combine your carboxylic acid, HATU, and base, and allow them to stir for 15-30 minutes to fully form the active ester before adding the amine dropwise[4]. Alternatively, switch to COMU, which has a lower propensity for this specific side reaction[3].

Q2: I switched to EDC/HOBt to avoid guanidylation, but my yields are still poor and I see a new unreactive byproduct. What is happening? Causality & Solution: You are likely encountering O-to-N acyl migration . Carbodiimides like EDC react with the acid to form an O-acylisourea intermediate. Normally, this is quickly trapped by the amine. However, the steric bulk of the cyclohexyl group delays the amine's attack, providing time for the O-acylisourea to undergo an intramolecular rearrangement into a highly stable, unreactive N-acylurea[3]. Action: Replace HOBt with OxymaPure . OxymaPure reacts much faster with the O-acylisourea intermediate than HOBt does, rapidly converting it into a stable active ester that resists O-to-N migration, thereby "buying time" for your hindered amine to react[5].

Q3: My carboxylic acid partner is chiral. How do I prevent epimerization given the slow reaction rate? Causality & Solution: The prolonged lifetime of the activated acid in the presence of a tertiary amine base (like DIPEA) promotes enolization or oxazolone formation, leading to racemization[6]. Action: Switch to T3P (Propylphosphonic anhydride) paired with a weaker, sterically hindered base like pyridine or 2,4,6-collidine. T3P operates in a less basic microenvironment and is widely recognized for achieving amide coupling with near-zero epimerization, even with sluggish amines[7].

Q4: The standard reagents are failing completely. Is there a "last resort" method for extremely hindered substrates? Causality & Solution: When both the acid and the amine are highly hindered, standard active esters (like OBt or Oxyma) may still be too bulky to allow the amine to approach the carbonyl carbon[8]. Action: Generate an acyl fluoride in situ. Acyl fluorides are highly reactive yet stable to moisture, and the small size of the fluorine atom minimizes steric clashing during the amine's approach. Reagents like Deoxo-Fluor or specific acyl fluoride protocols are highly effective for these edge cases[9],[2].

Part 2: Mechanistic Pathways & Workflows

G Acid Carboxylic Acid Activated Activated Ester (Intermediate) Acid->Activated + Activator & Base Activator Coupling Reagent (HATU or EDC) Product Desired Amide (Target) Activated->Product + Amine (Desired Pathway) NAcylUrea N-Acylurea Byproduct (O-to-N Migration) Activated->NAcylUrea Slow Amine Attack (Degradation) Amine Cyclohexyl(pyridin-3-yl)methanamine (Hindered, Slow) Guanidine Guanidino Byproduct (Direct attack on HATU) Amine->Guanidine Premature Mixing with HATU

Mechanistic divergence showing how slow amine attack leads to N-Acylurea and Guanidino byproducts.

Workflow Step1 1. Pre-Activation Acid + Reagent + Base (15-30 mins, 0°C) Step2 2. Amine Addition Dropwise addition of Hindered Amine Step1->Step2 Step3 3. Reaction Warm to RT Monitor via LC-MS Step2->Step3 Step4 4. Quench & Workup Mild acidic wash (10% KH2PO4) Step3->Step4

Optimized workflow emphasizing pre-activation to mitigate side reactions with hindered amines.

Part 3: Reagent Selection & Data Presentation

The following table summarizes the optimal coupling systems for Cyclohexyl(pyridin-3-yl)methanamine based on empirical data and literature precedents[3],[7],[2],[10].

Coupling SystemBaseRisk of GuanidylationRisk of EpimerizationSuitability for this AmineKey Advantage
HATU DIPEAHigh (if not pre-activated)ModerateGoodHigh reactivity; requires strict order of addition.
EDC / OxymaPure NMMNoneLowExcellentOxyma prevents O-to-N migration; highly stable active ester.
T3P (50% in EtOAc) PyridineNoneVery LowExcellentBest choice if the carboxylic acid is highly prone to racemization.
COMU DIPEALowLowOutstandingSafer than HATU; produces Oxyma leaving group; highly efficient.
Acyl Fluoride (in situ) Et3NNoneModerate"Last Resort"Overcomes extreme dual steric hindrance (hindered acid + hindered amine).

Part 4: Validated Experimental Protocols

Protocol A: COMU-Mediated Coupling (High Reactivity Workflow)

Use this protocol when maximum reactivity is needed and the carboxylic acid is not highly sensitive to epimerization[3],[10].

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.0 equiv.) and COMU (1.1 equiv.) in anhydrous DMF or NMP (0.2 M concentration).

  • Pre-Activation: Cool the mixture to 0 °C. Add DIPEA (2.5 equiv.) dropwise. Stir at 0 °C for 15 minutes. The solution will typically turn a deep yellow/orange, indicating the formation of the Oxyma active ester.

  • Amine Addition: Dissolve Cyclohexyl(pyridin-3-yl)methanamine (1.1 equiv.) in a minimal amount of DMF. Add this solution dropwise to the pre-activated mixture over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours. Monitor completion via LC-MS (self-validating step: ensure the active ester mass disappears before quenching).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 10% aqueous KH2PO4 (to remove DMF and unreacted amine), followed by brine. Dry over Na2SO4, filter, and concentrate.

Protocol B: T3P-Mediated Coupling (Low Epimerization Workflow)

Use this protocol when the carboxylic acid contains a sensitive chiral center alpha to the carbonyl[6],[7].

  • Preparation: In a dry flask, dissolve the carboxylic acid (1.0 equiv.) and Cyclohexyl(pyridin-3-yl)methanamine (1.1 equiv.) in anhydrous EtOAc or DCM (0.2 M). Note: T3P allows for simultaneous mixing without guanidylation risks.

  • Base Addition: Add Pyridine or 2,4,6-collidine (3.0 equiv.). Cool the mixture to 0 °C.

  • T3P Addition: Add T3P (50% solution in EtOAc, 1.5 equiv.) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Stir for 12–24 hours (T3P reactions are generally slower but cleaner).

  • Workup: Wash the organic layer directly with water, saturated NaHCO3, and brine. The water-soluble byproducts of T3P are easily removed without complex chromatography.

Part 5: References

  • Reddit Community. "How do I avoid side reactions while doing this peptide coupling reaction?" Reddit. Available at:

  • Current Chemistry Letters. "Process optimization for acid-amine coupling: a catalytic approach." Growing Science. Available at:

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem. Available at:

  • ResearchGate. "The Synthesis of Sterically Hindered Amides." ResearchGate. Available at:

  • University of Copenhagen. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." KU.dk. Available at:

  • JPT. "Optimizing Peptide Coupling: Key Techniques." JPT. Available at:

  • PMC. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." NIH. Available at:

  • Organic Chemistry Portal. "Amide synthesis by acylation." Organic-Chemistry.org. Available at:

  • ResearchGate. "Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis." ResearchGate. Available at:

  • Benchchem. "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines." Benchchem. Available at:

  • ChemRxiv. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents." ChemRxiv. Available at:

Sources

Storage stability and degradation of Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclohexyl(pyridin-3-yl)methanamine

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the storage, stability, and potential degradation of Cyclohexyl(pyridin-3-yl)methanamine. It is designed to offer practical, in-depth answers to common questions and troubleshooting for issues that may arise during experimental use.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for Cyclohexyl(pyridin-3-yl)methanamine to ensure its long-term stability?

To maintain the integrity of Cyclohexyl(pyridin-3-yl)methanamine, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2] For optimal long-term stability, refrigeration and storage under an inert gas like argon are recommended.[2] It is also important to protect the compound from direct sunlight and sources of ignition.[1][3]

2. Is Cyclohexyl(pyridin-3-yl)methanamine sensitive to air or moisture?

Yes, compounds containing a pyridine ring and a methanamine group can be sensitive to both air and moisture. The pyridine moiety can be hygroscopic, meaning it can absorb moisture from the air. The methanamine group can be susceptible to oxidation in the presence of air. Therefore, proper storage in a tightly sealed container, preferably under an inert atmosphere, is critical to prevent degradation.[2]

3. What are the potential degradation pathways for Cyclohexyl(pyridin-3-yl)methanamine?

While specific degradation pathways for this exact molecule are not extensively documented in the provided search results, we can infer potential pathways based on its structural components—a pyridine ring, a cyclohexyl group, and a methanamine linker.

  • Oxidation: The methanamine group is susceptible to oxidation, which could lead to the formation of corresponding amides or other oxidized species. This can be accelerated by exposure to air and light.

  • Hydrolysis: In the presence of acid and water, the methanamine could potentially undergo hydrolysis, although this is generally less common for simple amines compared to other functional groups.[4][5]

  • Photodegradation: Pyridine-containing compounds can be sensitive to light.[1] Exposure to UV or even ambient light over extended periods could lead to complex degradation reactions.

4. How can I assess the purity of my Cyclohexyl(pyridin-3-yl)methanamine sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of non-volatile organic compounds. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) can effectively separate the main compound from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to identify and quantify volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound and identifying any structural impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown degradation products.

5. What are some common signs of degradation to look for?

Visual inspection can sometimes provide initial clues of degradation:

  • Change in Color: A pure compound is often a specific color (or colorless). Any significant change, such as yellowing or browning, can indicate the formation of impurities.

  • Change in Physical State: The appearance of solid precipitates in a liquid sample, or the liquefaction of a solid, could suggest degradation or absorption of moisture.

  • Inconsistent Experimental Results: If you observe a loss of potency, unexpected side products in your reactions, or poor reproducibility, it could be due to the degradation of your starting material.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving Cyclohexyl(pyridin-3-yl)methanamine.

Observed Issue Potential Cause Recommended Action
Low reaction yield or incomplete reaction Degradation of the starting material leading to lower active concentration.1. Verify Purity: Re-analyze the purity of your Cyclohexyl(pyridin-3-yl)methanamine stock using HPLC or NMR. 2. Use Fresh Sample: If possible, use a freshly opened or newly purchased batch of the compound. 3. Optimize Storage: Ensure your current stock is stored under the recommended conditions (refrigerated, under inert gas, protected from light).[2]
Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS) Formation of degradation products due to improper storage or handling.1. Characterize Impurities: Attempt to identify the structure of the impurity peaks using LC-MS or by isolating them for NMR analysis. 2. Review Handling Procedures: Ensure the compound is not exposed to air, moisture, or light for extended periods during weighing and preparation of solutions.[7] 3. Purification: If necessary, purify the material using an appropriate technique like column chromatography or recrystallization.
Inconsistent biological activity or assay results The presence of active or interfering impurities from degradation.1. Purity-Activity Correlation: Test multiple batches of the compound with known purities to see if there is a correlation between purity and observed activity. 2. Isolate and Test Impurities: If a major impurity is identified, and can be isolated, test its activity in your assay to understand its effect.
Sample discoloration (e.g., yellowing) Oxidation or photodegradation.1. Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.[1] 2. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to minimize oxidation.[2]

Experimental Protocols

Protocol 1: Routine Purity Check by HPLC

This protocol outlines a general method for assessing the purity of Cyclohexyl(pyridin-3-yl)methanamine.

Materials:

  • Cyclohexyl(pyridin-3-yl)methanamine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reversed-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in water.

    • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile/water) to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

This study can help identify potential degradation products and assess the stability of the compound under stress conditions.

Procedure:

  • Prepare four separate solutions of Cyclohexyl(pyridin-3-yl)methanamine (e.g., at 1 mg/mL) in a suitable solvent.

  • Acidic Condition: Add 0.1 M HCl to one solution.

  • Basic Condition: Add 0.1 M NaOH to another solution.

  • Oxidative Condition: Add 3% H₂O₂ to the third solution.

  • Thermal Stress: Keep the fourth solution at an elevated temperature (e.g., 60°C).

  • Incubate all samples for a defined period (e.g., 24 hours).

  • Analyze all samples by LC-MS to identify and compare the degradation products formed under each condition.

Visualizations

Logical Workflow for Troubleshooting Purity Issues

G A Inconsistent Experimental Results B Check Purity of Cyclohexyl(pyridin-3-yl)methanamine via HPLC/NMR A->B C Purity > 98%? B->C D Investigate Other Experimental Parameters (e.g., reagents, conditions) C->D Yes E Purity < 98% or Unknown Peaks Present C->E No I Proceed with Experiment D->I F Review Storage and Handling Procedures E->F G Purify Material (e.g., Column Chromatography) F->G H Re-analyze Purified Material G->H J Did Purification Improve Purity? H->J J->G No, try another method J->I Yes

Caption: Troubleshooting workflow for purity-related experimental issues.

Factors Influencing Compound Stability

G cluster_compound Cyclohexyl(pyridin-3-yl)methanamine Stability cluster_factors Environmental Factors (Degradation Triggers) Compound Core Compound Stability Air Air (Oxygen) Air->Compound Oxidation Moisture Moisture (Humidity) Moisture->Compound Hydrolysis Light Light (UV/Visible) Light->Compound Photodegradation Heat Heat Heat->Compound Thermal Degradation

Caption: Key environmental factors affecting the stability of the compound.

References

  • Methenamine - Wikipedia.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.

  • Safety Data Sheet: pyridine - Chemos GmbH&Co.KG.

  • SAFETY DATA SHEET - Apollo Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Safety Data Sheet PYRIDINE - ChemSupply Australia.

  • LCSS: PYRIDINE.

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem.

  • 3-Pyridinemethanamine SDS, 3731-52-0 Safety Data Sheets - ECHEMI.

  • What is the mechanism of Methenamine Hippurate? - Patsnap Synapse.

  • Methenamine - LiverTox - NCBI Bookshelf.

  • cyclohexyl-pyridin-3-ylmethanone - Chemical Synthesis Database.

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC.

  • cyclohexyl(pyridin-4-yl)methanamine hydrochloride | 1864059-88-0 - MilliporeSigma.

  • Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PMC.

  • (4-Methylcyclohexyl)(pyridin-3-yl)methanamine - BLDpharm.

  • Cyclohexyl-(3-methyl-pyridin-2-yl)-amine | SCBT - Santa Cruz Biotechnology.

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC - NIH.

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing.

  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione - MDPI.

  • 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains - PubMed.

Sources

Technical Support Center: Purification of Cyclohexyl(pyridin-3-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center for researchers working with Cyclohexyl(pyridin-3-yl)methanamine and its salts. It prioritizes method development logic over rigid recipes, acknowledging that specific impurity profiles dictate the final solvent choice.

Current Status: Systems Operational Topic: Recrystallization Solvent Systems & Troubleshooting Target Molecule Class: Lipophilic Pyridyl-Alkyl Amines

Chemical Context & Solubility Logic

Before selecting a solvent, you must understand the physiochemical behavior of your target. Cyclohexyl(pyridin-3-yl)methanamine presents a "Push-Pull" solubility challenge:

  • The Lipophilic Domain (Cyclohexyl): Promotes solubility in non-polar solvents (Hexanes, Toluene) and drives "oiling out" in aqueous/polar systems due to hydrophobic exclusion.

  • The Basic Domain (Secondary Amine + Pyridine):

    • Secondary Amine (

      
      ): The primary site of protonation.
      
    • Pyridine Nitrogen (

      
      ): The secondary site.[1]
      
    • Implication: You are likely targeting the Mono-HCl or Di-HCl salt. The Di-HCl salt is significantly more polar and often hygroscopic, making it harder to crystallize from wet solvents.

Recommended Solvent Matrix

Based on the structural pharmacophore, the following solvent systems are statistically most likely to yield crystalline solids rather than oils.

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)MechanismRecommended For
Primary Ethanol (Abs.) Ethyl Acetate Polarity GradientMono-HCl / Fumarate
Alternative Isopropanol (IPA) MTBE Steric ExclusionDi-HCl Salts
High Polarity Methanol Acetonitrile Dielectric TuningHighly polar impurities
"Oiling" Fix Acetone Heptane Phase Separation ControlLow-melting solids

Critical Note: Avoid Chlorinated solvents (DCM/Chloroform) for crystallization of this amine; they often form solvates or hold the salt in solution too strongly.

Interactive Troubleshooting: The "Oiling Out" Crisis

Issue: "My product separates as a gum or oil at the bottom of the flask instead of crystals." Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The solution temperature is above the melting point of the solvated salt.

The Protocol to Fix Oiling Out

Do not simply cool it further; this solidifies the oil into an amorphous glass. Follow this thermodynamic correction:

  • Re-heat the mixture until the oil redissolves completely (Clear solution).

  • Add Seed Crystals: If you have any solid, add it now at

    
    .
    
  • High-Shear Stirring: Increase agitation to prevent oil droplets from coalescing.

  • The "Slow Drip" Method: Add the anti-solvent (e.g., MTBE) extremely slowly via an addition funnel.

    • Target: Maintain a persistent haze, not a distinct oil layer.

Workflow Visualization

The following decision trees illustrate the logic for solvent selection and process execution.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Salt CheckSol Test Solubility in Hot Ethanol (10 vol) Start->CheckSol Soluble Fully Soluble? CheckSol->Soluble YesSol Add Anti-Solvent (EtOAc or MTBE) Soluble->YesSol Yes NoSol Switch to Methanol or Add Water (drops) Soluble->NoSol No Precipitate Precipitate Forms? YesSol->Precipitate Crystals Cool to 0°C Filter Precipitate->Crystals Crystalline Solid Oil Oiling Out? Precipitate->Oil Gummy/Oily FixOil 1. Reheat 2. High Stirring 3. Seed Oil->FixOil Yes FixOil->Crystals Retry

Caption: Logic flow for selecting the initial solvent system and handling phase separation.

Diagram 2: The Recrystallization Protocol (Standard Operating Procedure)

Protocol Step1 1. Dissolution Reflux in Solvent A (Min. Volume) Step2 2. Hot Filtration Remove insoluble impurities Step1->Step2 Step3 3. Cloud Point Add Solvent B until persistent haze Step2->Step3 Step4 4. Nucleation Cool slowly to RT (10°C/hour) Step3->Step4 Step5 5. Collection Vacuum filtration Wash with cold Solvent B Step4->Step5

Caption: Standard Operating Procedure for dual-solvent recrystallization.

Frequently Asked Questions (FAQs)

Q: Why is my Di-HCl salt turning into a sticky gum upon exposure to air? A: Pyridyl amine Di-HCl salts are often hygroscopic . The extra proton on the pyridine ring is acidic and attracts atmospheric moisture.

  • Fix: Switch to a Fumarate or Tartrate salt (1:1 stoichiometry). These organic counter-ions often pack better with the lipophilic cyclohexyl ring, creating non-hygroscopic lattices.

Q: Can I use Acetone/Ether? A: Be cautious. While Acetone is a great solvent, primary/secondary amines can react with ketones to form imines (Schiff bases) if left under heat or acidic conditions for too long.

  • Validation: Check HPLC for a new peak at

    
     (Acetone adduct). If seen, switch to Ethyl Acetate/Ethanol.
    

Q: The solution is colored (yellow/brown), but the salt should be white. A: Pyridine derivatives oxidize easily.

  • Protocol: Perform a "Carbon Polish." Add 5% w/w Activated Carbon to the hot solution, stir for 15 minutes, and filter through Celite before adding the anti-solvent.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for solvent polarity and recrystallization logic).

  • Mettler Toledo. Oiling Out in Crystallization - Troubleshooting Guide. (Authoritative source on Liquid-Liquid Phase Separation mechanisms).

  • Anderson, N. G. Practical Process Research & Development. Academic Press. (Industry standard for salt selection and scale-up).

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on counter-ion selection for lipophilic amines).

Sources

Technical Support Center: Troubleshooting Nucleophilic Substitution with Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclohexyl(pyridin-3-yl)methanamine in nucleophilic substitution reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during your experiments. By understanding the underlying principles and implementing the suggested troubleshooting strategies, you can optimize your reaction outcomes and accelerate your research.

Introduction: The Unique Challenges of Cyclohexyl(pyridin-3-yl)methanamine

Cyclohexyl(pyridin-3-yl)methanamine presents a unique set of challenges in nucleophilic substitution reactions due to its structural features. The bulky cyclohexyl group introduces significant steric hindrance around the secondary amine, which can dramatically affect reaction rates and mechanisms.[1][2][3] Furthermore, the electronic properties of the pyridine ring and the basicity of the amine nitrogen play crucial roles in the molecule's reactivity.[4][5] This guide will address the most common issues encountered when using this substrate and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may be facing in the lab.

Question 1: My reaction is extremely slow or not proceeding at all. What are the likely causes and how can I fix it?

Answer: A sluggish or stalled reaction is the most common issue when working with sterically hindered substrates like Cyclohexyl(pyridin-3-yl)methanamine. The primary culprit is almost always the significant steric hindrance posed by the cyclohexyl group, which impedes the approach of the nucleophile.

Underlying Causes and Solutions:
  • Steric Hindrance Favoring S_N1 over S_N2: The bulky cyclohexyl group strongly disfavors the S_N2 pathway, which requires a backside attack on the electrophilic carbon.[1][2][3] For a reaction to proceed, conditions that favor an S_N1-type mechanism or a less sterically demanding pathway may be necessary.

    • Protocol 1: Promoting S_N1 Conditions:

      • Solvent Choice: Switch to a polar protic solvent such as water, methanol, or ethanol. These solvents can stabilize the carbocation intermediate formed in the rate-determining step of an S_N1 reaction.[1][6][7]

      • Leaving Group: Ensure you are using a very good leaving group (e.g., tosylate, mesylate, or triflate). A good leaving group is crucial for the initial heterolytic bond cleavage to form the carbocation.[8][9] Weak bases make the best leaving groups.[8][10]

      • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the energy barrier for carbocation formation.

  • Poor Nucleophile: Even under S_N1 conditions, a sufficiently reactive nucleophile is required to react with the carbocation intermediate.

    • Solution: If possible, use a stronger, less sterically hindered nucleophile. However, be mindful that stronger nucleophiles are often also stronger bases, which can lead to competing elimination reactions.[11]

  • Inadequate Activation of the Leaving Group: If your substrate is an alcohol, the hydroxyl group is a poor leaving group.

    • Protocol 2: Activating an Alcohol Leaving Group:

      • Protonation: Under acidic conditions, the hydroxyl group can be protonated to form a much better leaving group, water.[8] Add a strong acid like H₂SO₄ or HCl to the reaction mixture.

      • Conversion to Sulfonate Ester: Convert the alcohol to a tosylate (TsOH) or mesylate (MsCl) ester. These are excellent leaving groups.

Decision-Making Workflow for Low Reactivity

low_reactivity start Low or No Reaction check_sterics Is the reaction likely S_N2? start->check_sterics sn2_issue High steric hindrance from cyclohexyl group is problematic. check_sterics->sn2_issue Yes check_lg Is the leaving group good? (e.g., -OTs, -OMs, Halides) check_sterics->check_lg No (Attempting S_N1) promote_sn1 Promote S_N1 Conditions sn2_issue->promote_sn1 end Improved Reactivity promote_sn1->end poor_lg Poor Leaving Group check_lg->poor_lg No check_solvent What is the solvent? check_lg->check_solvent Yes activate_lg Activate Leaving Group (e.g., convert -OH to -OTs) poor_lg->activate_lg activate_lg->promote_sn1 aprotic_solvent Polar Aprotic (e.g., Acetone, DMF) check_solvent->aprotic_solvent protic_solvent Polar Protic (e.g., H2O, EtOH) check_solvent->protic_solvent switch_to_protic Switch to Polar Protic Solvent aprotic_solvent->switch_to_protic increase_temp Increase Reaction Temperature protic_solvent->increase_temp switch_to_protic->increase_temp increase_temp->end

Caption: Troubleshooting workflow for low reactivity.

Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer: The formation of an alkene indicates that an elimination reaction (E1 or E2) is competing with your desired substitution reaction.[11][12] This is a common side reaction, especially with secondary alkyl halides and when using strong bases.

Underlying Causes and Solutions:
  • Strongly Basic Nucleophile/Reagent: Many strong nucleophiles are also strong bases. If your nucleophile is basic, it can abstract a proton from a carbon adjacent to the leaving group, leading to elimination.

    • Solution:

      • Use a less basic nucleophile that is still a good nucleophile (e.g., azide, cyanide).

      • If a basic nucleophile is required, use a bulky, non-nucleophilic base to deprotonate your nucleophile in situ, and keep the concentration of the free base low.[11] Examples of bulky bases include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA).[11]

  • High Reaction Temperature: Higher temperatures generally favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming if necessary.

  • Solvent Choice: The choice of solvent can influence the E1/E2 pathway.

    • Solution: For S_N2 reactions, polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred as they do not solvate the nucleophile as strongly, making it more reactive.[1][13] For S_N1 reactions, polar protic solvents are used, but be aware that they can also promote E1 reactions.

Table 1: Minimizing Elimination Byproducts
FactorTo Favor SubstitutionTo Favor Elimination
Nucleophile/Base Weakly basic, good nucleophileStrongly basic, sterically hindered base
Temperature Lower temperatureHigher temperature
Substrate Primary > SecondaryTertiary > Secondary
Solvent Polar aprotic for S_N2Less polar for E2
Question 3: My primary amine is undergoing further alkylation to form secondary and tertiary amines, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?

Answer: Over-alkylation is a frequent problem when working with amines as nucleophiles. The primary amine product is often more nucleophilic than the starting ammonia or amine, leading to subsequent reactions with the electrophile.[14][15][16]

Underlying Causes and Solutions:
  • Increased Nucleophilicity of the Product: The alkyl group(s) on the product amine are electron-donating, which increases the electron density on the nitrogen and makes it a better nucleophile than the starting material.

    • Protocol 3: Controlling Mono-alkylation:

      • Use a Large Excess of the Amine: By using a large excess of Cyclohexyl(pyridin-3-yl)methanamine, you increase the probability that the electrophile will react with the starting material rather than the product.

      • Slow Addition of the Electrophile: Add the electrophile slowly to the reaction mixture. This keeps the concentration of the electrophile low at any given time, further favoring reaction with the more abundant starting amine.

      • Use a Protecting Group: Protect the amine, perform the substitution on another part of the molecule if applicable, and then deprotect. This is a more involved but often necessary strategy for complex syntheses.

  • Formation of Pyridinium Ylides: In some cases, deprotonation of the amine can lead to highly nucleophilic intermediates that readily undergo further alkylation.[17]

    • Solution: Carefully control the pH of the reaction. Avoid strongly basic conditions if possible.

Frequently Asked Questions (FAQs)

Q1: Does the pyridine ring participate in the nucleophilic substitution reaction?

A1: The pyridine ring itself is generally unreactive towards nucleophilic attack unless it is activated by strong electron-withdrawing groups or is converted into a pyridinium salt.[18][19] In the context of Cyclohexyl(pyridin-3-yl)methanamine, the primary site of nucleophilic substitution will be at an electrophilic center attached to the amine or another part of the molecule, not directly on the pyridine ring. Nucleophilic aromatic substitution (S_NAr) on the pyridine ring is a different class of reaction that requires specific conditions.[20][21]

Q2: What is the role of the basicity of the pyridine nitrogen in this molecule?

A2: The pyridine nitrogen (pKa ≈ 5.2) is basic and can be protonated under acidic conditions.[5][22] This can be advantageous if you want to protect the pyridine nitrogen from reacting or if you want to increase the solubility of the molecule in polar protic solvents. However, it can also be disadvantageous if it leads to unwanted side reactions or deactivates other parts of the molecule.

Q3: Can I perform a nucleophilic substitution directly on the cyclohexyl ring?

A3: Direct nucleophilic substitution on an unactivated C-H bond of the cyclohexyl ring is not a standard nucleophilic substitution reaction and is generally not feasible under these conditions. The reaction would require a leaving group on the cyclohexyl ring. If there is a leaving group, the stereochemistry of the cyclohexane ring will play a crucial role in the feasibility and outcome of the reaction, particularly for E2 eliminations which require an anti-periplanar arrangement of the proton and the leaving group.[23]

Q4: How does the choice of counter-ion for my nucleophile affect the reaction?

A4: The counter-ion can influence the reactivity of the nucleophile, especially in polar aprotic solvents. For example, in DMSO, a salt with a larger, more polarizable cation (like Cs⁺) will leave the anionic nucleophile "naked" and more reactive compared to a smaller cation (like Li⁺) which might be more strongly associated with the nucleophile.[13]

Experimental Protocols

Protocol for S_N1 Reaction with an Alkyl Halide
  • Dissolve Substrate: Dissolve Cyclohexyl(pyridin-3-yl)methanamine in a polar protic solvent (e.g., ethanol or a mixture of water and acetone).

  • Add Nucleophile: Add a weak nucleophile (e.g., water, alcohol).

  • Initiate Reaction: Add the alkyl halide with a good leaving group (e.g., tert-butyl bromide).

  • Heating: Gently heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, neutralize if necessary, and extract the product with an appropriate organic solvent.

  • Purification: Purify the product by column chromatography or crystallization.

Protocol for S_N2 Reaction with a Primary Alkyl Halide (Minimizing Over-alkylation)
  • Dissolve Amine: Dissolve a 5-10 fold molar excess of Cyclohexyl(pyridin-3-yl)methanamine in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add Base (Optional): Add a non-nucleophilic base like potassium carbonate if an acid is generated during the reaction.

  • Slow Addition of Electrophile: Add the primary alkyl halide (e.g., methyl iodide) dropwise to the stirred solution at room temperature.

  • Monitor Reaction: Monitor the formation of the mono-alkylated product by TLC or LC-MS.

  • Work-up: Once the starting electrophile is consumed, quench the reaction with water and extract the product.

  • Purification: Purify the product, likely requiring column chromatography to separate the desired product from the excess starting amine.

Visualization of Key Concepts

S_N1 vs. S_N2 Pathways

sn1_vs_sn2 Comparison of S_N1 and S_N2 Pathways cluster_sn2 S_N2 Pathway (Disfavored) cluster_sn1 S_N1 Pathway (Favored) sn2_start R-X + Nu⁻ sn2_ts [Nu---R---X]⁻ (Crowded Transition State) sn2_start->sn2_ts sn2_end R-Nu + X⁻ sn2_ts->sn2_end sn1_start R-X sn1_intermediate R⁺ + X⁻ (Carbocation Intermediate) sn1_start->sn1_intermediate Slow sn1_step2 R⁺ + Nu⁻ sn1_intermediate->sn1_step2 sn1_end R-Nu sn1_step2->sn1_end Fast

Caption: S_N1 vs. S_N2 reaction pathways.

Competition Between Substitution and Elimination

sub_vs_elim start Alkyl Halide + Base/Nucleophile substitution Substitution Product start->substitution Nucleophilic Attack elimination Elimination Product (Alkene) start->elimination Proton Abstraction

Sources

Technical Support Guide: Handling Cyclohexyl(pyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hygroscopic Challenge

Cyclohexyl(pyridin-3-yl)methanamine hydrochloride is a critical intermediate in the synthesis of S1P1 agonists and other pyridine-scaffold pharmaceuticals. Like many pyridine-based amine salts, it exhibits significant hygroscopicity .

The presence of both the pyridinium nitrogen and the secondary amine hydrochloride moiety creates a lattice with high hydration energy. When exposed to ambient humidity (>40% RH), the salt rapidly adsorbs atmospheric water, leading to:

  • Deliquescence: The crystalline powder turns into a sticky gum or oil.

  • Stoichiometric Errors: Mass-based dosing becomes inaccurate, leading to under-loading of the reagent in synthesis.

  • Process Failure: Excess water can quench moisture-sensitive reagents (e.g., acid chlorides, isocyanates) used in subsequent coupling steps.

This guide provides field-proven protocols to manage these risks.

Module 1: Storage & Prevention

Q: My sample arrived as a free-flowing powder but turned into a sticky gum after one week. Is it degraded?

A: Likely not. It has undergone deliquescence .[1] The compound has absorbed enough water from the air to dissolve itself in that water.[1] While chemically stable (unless hydrolysis-prone groups are present, which are absent in this core scaffold), it is physically unmanageable.

Prevention Protocol: The Hierarchy of Dryness Store this compound according to the available infrastructure in your lab.

TierMethodSuitabilityNotes
1 (Best) Glovebox (N₂/Ar) Long-term StorageEssential for bulk stocks.[2] Keep O₂/H₂O < 5 ppm.
2 Desiccator (Vacuum) Active UseUse P₂O₅ or fresh Silica Gel with moisture indicator. Grease seals must be perfect.
3 Parafilm + Vial NOT RECOMMENDED Parafilm is permeable to water vapor over time. Do not rely on this.

Module 2: Accurate Weighing (The "Action" Phase)

Q: The mass reading on my balance keeps drifting upwards while I weigh. How do I get an accurate measurement?

A: You are observing kinetic water uptake . In 50% relative humidity, amine HCl salts can gain 1-5% mass by weight within minutes. You must use the "Weighing by Difference" technique.[3][4]

Protocol: Weighing by Difference Do not weigh the solid directly into an open boat.

  • Dry the Stock: Ensure your bulk container has been desiccated overnight.

  • Tare the Vial: Place the capped stock vial on the analytical balance. Record Mass (

    
    ).
    
  • Dispense: Remove the vial, take it to the reaction vessel (or glove bag), and transfer the estimated amount of solid. Do this quickly.

  • Reweigh: Cap the stock vial immediately and place it back on the balance. Record Mass (

    
    ).
    
  • Calculate:

    
    
    

Why this works: The stock inside the capped vial remains dry. The moisture absorbed by the sample during transfer is irrelevant because you measured the loss from the dry source, not the gain on the wet destination.

Module 3: Reaction Stoichiometry

Q: My yields are consistently 10-15% lower than expected. Could the salt be the cause?

A: Yes. If you weigh 100 mg of "wet" salt, you might only be adding 85 mg of active compound and 15 mg of water.

Correction Protocol: Adjusted Molecular Weight You must determine the Effective Molecular Weight (


)  before setting up sensitive reactions.
  • Method A: Quantitative NMR (qNMR)

    • Dissolve ~10 mg of the salt in DMSO-

      
      .
      
    • Add a precise mass of an internal standard (e.g., Maleic Acid or TCNB).

    • Compare integration of the pyridine protons to the standard.

    • Result: This gives you the % wt/wt purity.

  • Method B: Karl Fischer (KF) Titration

    • Note: Standard KF reagents usually work, but if the pH is too high, the amine can interfere. Use a buffered KF solvent (e.g., with salicylic acid) to neutralize the amine functionality [1].[5]

    • Result: This gives you the % water content.

Stoichiometry Adjustment Formula:



Module 4: Rescue & Recovery (Drying Protocols)

Q: I left the bottle open and it's now a goo. Can I save it?

A: Yes. Do not attempt to filter it. You must remove the water via Azeotropic Drying or Vacuum Oven treatment.[6]

Visual Guide: The Drying Decision Tree

DryingProtocol Start State of Compound IsSolid Clumped Solid? Start->IsSolid IsGoo Oil / Gum / Liquid? Start->IsGoo VacOven Protocol A: Vacuum Oven 45°C @ <5 mbar Over P2O5 IsSolid->VacOven Mild Moisture Azeotrope Protocol B: Azeotropic Distillation (Toluene/Heptane) IsGoo->Azeotrope Severe Deliquescence FinalDry Final Drying High Vacuum Manifold VacOven->FinalDry Rotavap Rotary Evaporator (Remove Solvent) Azeotrope->Rotavap Rotavap->VacOven

Figure 1: Decision matrix for recovering hygroscopic amine salts based on physical state.

Protocol A: Vacuum Oven (For Clumping)

  • Spread material on a watch glass.[6]

  • Place in a vacuum oven at 40–50°C .

    • Warning: Do not exceed 60°C. HCl salts of weak bases (like pyridine) can lose HCl gas at high temperatures under vacuum, reverting to the free base [2].

  • Dry for 12–24 hours over a desiccant tray (Phosphorus Pentoxide,

    
    , is best).
    

Protocol B: Azeotropic Rescue (For Oils/Gums)

  • Dissolve the "goo" in a minimal amount of Methanol to get a homogeneous solution.

  • Add 10 volumes of Toluene (or Heptane if solubility allows).

  • Concentrate on a Rotary Evaporator. The toluene/methanol/water azeotrope will carry the water away [3].

  • Repeat 2-3 times until a solid precipitates.

  • Finish with Protocol A.

Summary of Chemical Data

PropertyValue / Note
Molecular Structure Cyclohexyl group + Pyridine ring + Methylamine linker (HCl salt)
Hygroscopicity Class High (Deliquescent)
Drying Limit < 60°C (Risk of HCl dissociation)
Recrystallization IPA/Ether or EtOH/EtOAc (if purification is also needed)
Preferred Analysis qNMR (for assay) or KF Titration (for water)

References

  • ScienceMadness Discussion. (2007). Drying the water out of hygroscopic crystals (Azeotropic Methods). Retrieved March 1, 2026, from [Link]

  • Mettler Toledo. (2026). Weighing by Difference: A Comprehensive Guide. Retrieved March 1, 2026, from [Link]

Sources

Technical Support Center: Purification of Cyclohexyl(pyridin-3-yl)methanamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Chemical Causality

Cyclohexyl(pyridin-3-yl)methanamine is a versatile building block frequently used in amide couplings, reductive aminations, and Buchwald-Hartwig cross-couplings. However, removing unreacted traces of this diamine from the final reaction mixture is a notorious bottleneck in drug development workflows.

To design an effective purification strategy, we must first deconstruct the molecule's chemical causality:

  • Primary Amine (

    
    ):  Highly nucleophilic and basic. It is the primary site of reactivity but also causes severe tailing on standard bare silica gel due to strong hydrogen bonding with acidic silanol groups.
    
  • Pyridine Ring (

    
    ):  A secondary basic site that can coordinate with transition metals (like Pd or Cu catalysts) and contributes to the molecule's overall polarity.
    
  • Cyclohexyl Group: Imparts significant lipophilicity, making the unreacted amine highly soluble in organic solvents (like Dichloromethane or Ethyl Acetate), which complicates simple precipitation strategies.

ChemicalProperties Molecule Cyclohexyl(pyridin-3-yl) methanamine PrimaryAmine Primary Amine Group (pKa ~9.5) Molecule->PrimaryAmine Pyridine Pyridine Ring (pKa ~5.2) Molecule->Pyridine Cyclohexyl Cyclohexyl Group (Lipophilic) Molecule->Cyclohexyl Action1 Covalent Scavenging (e.g., PS-Isocyanate) PrimaryAmine->Action1 Nucleophilic Attack Action2 Acid-Base Extraction (Aqueous Partitioning) PrimaryAmine->Action2 Protonation Pyridine->Action2 Protonation Action3 Reverse-Phase HPLC (Hydrophobic Retention) Cyclohexyl->Action3 VdW Interactions

Caption: Logical relationship between the structural features of the amine and purification strategies.

Troubleshooting & FAQs

Q: Why does standard normal-phase silica gel chromatography fail or result in severe tailing when purifying products synthesized from this amine? A: The dual-basic nature of the primary amine and the pyridine ring leads to irreversible chemisorption onto the acidic silanol groups of standard silica gel. If you must use normal-phase chromatography, you must pre-treat the silica with 1-5% triethylamine (TEA) or use specialized amine-functionalized silica to mask these acidic sites.

Q: My product is a neutral amide. How can I remove the unreacted amine without relying on chromatography? A: You can exploit the basicity of the amine through an 1[1]. By washing the organic layer with an acidic aqueous solution (e.g., 10% citric acid or 1M HCl), both the primary amine and the pyridine nitrogen become protonated. This drastically reduces their organic solubility, forcing the unreacted starting material into the aqueous layer while your neutral amide remains in the organic phase[1].

Q: My synthesized product is acid-sensitive or contains basic secondary/tertiary amines. How do I selectively remove the unreacted primary amine? A: In cases where acid-base extraction would destroy or co-extract your product, use a2, such as PS-Isocyanate[2]. PS-Isocyanate features highly electrophilic isocyanate groups tethered to a macroscopic polystyrene backbone. It selectively reacts with the nucleophilic primary amine of unreacted Cyclohexyl(pyridin-3-yl)methanamine to form a covalently bound urea[2]. Because the urea is attached to the polymer bead, the impurity is simply filtered away, leaving your pure product in the filtrate.

Quantitative Data: Comparison of Purification Strategies

The following table summarizes the quantitative metrics and optimal use cases for the primary purification strategies.

Purification StrategyTarget Impurity RemovalProduct CompatibilityScalabilityCost per RxnProcessing Time
Acid-Base Extraction > 98%Neutral products onlyHigh (up to kg scale)Low< 1 hour
PS-Isocyanate Scavenger > 99%Acid-sensitive / Basic productsMedium (mg to g scale)High2 - 4 hours
Reverse-Phase HPLC > 99.9%All productsLow (mg scale)Very High1 - 2 hours
Amine-Modified Silica ~ 90-95%All productsMedium (g scale)Medium2 - 3 hours

Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

Use this protocol when your target product is a neutral molecule (e.g., an amide) and is stable to mild aqueous acids.

Causality Note: We recommend 10% Citric Acid over 1M HCl for the initial wash. Citric acid provides a gentle buffering capacity that is sufficiently acidic to protonate the primary amine (


 ~9.5) and pyridine (

~5.2) without hydrolyzing sensitive amide bonds or causing severe emulsions.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • First Acid Wash: Transfer to a separatory funnel. Add an equal volume of 10% aqueous citric acid.

  • Agitation: Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds to ensure complete phase mixing and protonation.

  • Phase Separation: Allow the layers to separate.

  • Self-Validation Check 1: Test the pH of the aqueous layer using pH paper. It must be

    
    . If it is higher, the amine may not be fully protonated; add more citric acid.
    
  • Collection: Drain the aqueous layer (which now contains the protonated unreacted amine).

  • Second Wash: Repeat the wash with a half-volume of 10% citric acid to ensure quantitative removal.

  • Neutralization: Wash the organic layer once with saturated aqueous

    
     to remove any residual citric acid.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Self-Validation Check 2: Analyze the concentrated residue via LC-MS or TLC (Ninhydrin stain). The absence of a primary amine mass/stain confirms success.

ExtractionWorkflow OrgLayer Organic Solution (Product + Amine) Wash Wash with 10% Citric Acid (Protonation Step) OrgLayer->Wash Split Phase Separation Wash->Split AqPhase Aqueous Phase (Protonated Amine) Split->AqPhase Aqueous Ext OrgPhase Organic Phase (Neutral Product) Split->OrgPhase Organic Ext

Caption: Acid-base extraction flowchart for separating basic amines from neutral products.

Protocol B: Covalent Scavenging via PS-Isocyanate

Use this protocol when your product contains basic functional groups that would be lost during an acid wash, or when operating in a parallel synthesis format.

Causality Note: PS-Isocyanate reacts rapidly with primary amines but very slowly with secondary alcohols or highly sterically hindered secondary amines. We use an excess (3-5 equivalents) of the resin to drive the reaction to completion quickly, compensating for the slower kinetics of solid-phase versus solution-phase reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF) at a concentration of ~0.05 M. Ensure no alcohols (like Methanol) are present, as they will slowly consume the isocyanate resin.

  • Resin Addition: Add 3 to 5 molar equivalents of PS-Isocyanate resin (typical loading: 1.1 - 1.5 mmol/g) based on the calculated amount of unreacted Cyclohexyl(pyridin-3-yl)methanamine.

  • Agitation: Gently agitate the suspension on an orbital shaker or using an overhead stirrer at room temperature for 2 to 4 hours. Do not use a magnetic stir bar, as it will grind the polymer beads and clog your filters.

  • Self-Validation Check 1: After 2 hours, withdraw a 10 µL aliquot of the liquid phase. Spot it on a TLC plate and stain with Ninhydrin. If a purple/blue spot appears, active primary amine is still present; continue agitation for another 2 hours.

  • Filtration: Once the TLC check is clean, filter the suspension through a medium-porosity glass frit or a small pad of Celite.

  • Washing: Wash the resin cake with 2-3 column volumes of DCM to ensure all product is eluted.

  • Concentration: Combine the filtrate and washes, then concentrate under reduced pressure to yield the purified product.

ScavengerWorkflow Start Crude Reaction Mixture (Product + Unreacted Amine) AddResin Add PS-Isocyanate Resin (3-5 eq) in DCM/THF Start->AddResin Incubate Agitate at RT (2-4 hours) AddResin->Incubate Filter Filtration (Frit or Celite Pad) Incubate->Filter Resin Resin-Bound Urea (Discard) Filter->Resin Solid Phase Filtrate Pure Product in Filtrate (Concentrate) Filter->Filtrate Liquid Phase

Caption: Workflow for removing unreacted primary amine using PS-Isocyanate scavenger resin.

References

  • Polymer-Supported Quenching Reagents for Parallel Purification.
  • Covalent Scavengers for Primary and Secondary Amines.Thieme Connect.
  • 4.8: Acid-Base Extraction.Chemistry LibreTexts.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Analysis for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of Cyclohexyl(pyridin-3-yl)methanamine

Introduction: The Analytical Imperative for Novel Bioactive Scaffolds

In the landscape of modern drug discovery and development, the structural characterization of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. Cyclohexyl(pyridin-3-yl)methanamine represents a scaffold of significant interest, combining a flexible, lipophilic cyclohexyl moiety with a polar, aromatic pyridine ring. This structure is a common motif in the design of new therapeutic agents. Understanding its behavior under analytical scrutiny is paramount for researchers in medicinal chemistry, pharmacokinetics, and metabolism studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for both the quantification and structural elucidation of such small molecules in complex matrices.[1][2] The power of MS/MS lies in its ability to generate reproducible, structure-specific fragmentation patterns that act as a molecular fingerprint. This guide provides a comprehensive, in-depth analysis of the collision-induced dissociation (CID) pathways of Cyclohexyl(pyridin-3-yl)methanamine. We will explore the causality behind the observed fragmentation, compare its behavior under varying collision energies, and provide a robust, self-validating experimental protocol for researchers seeking to replicate or build upon these findings.

Experimental Design and Rationale: A Logic-Driven Approach

The selection of analytical conditions is not arbitrary; it is a deliberate process designed to maximize sensitivity, selectivity, and the generation of informative data. Here, we outline the rationale behind our chosen LC-MS/MS methodology.

Chromatographic Strategy: Taming a Hybrid Molecule

Cyclohexyl(pyridin-3-yl)methanamine possesses both polar (pyridin-3-ylmethanamine) and non-polar (cyclohexyl) characteristics, posing a challenge for chromatographic retention.

  • Primary Approach: Hydrophilic Interaction Liquid Chromatography (HILIC): Given the prominent polarity imparted by the pyridine and amine groups, HILIC is an excellent choice.[3] It provides robust retention for polar compounds that are often poorly retained in traditional reversed-phase (RP) chromatography.[1][3] We selected a BEH Amide column, known for its stability and high efficiency in HILIC separations.

  • Alternative Approach: Reversed-Phase (RP) Chromatography: While less ideal, a polar-embedded C18 column could also be employed. The embedded polar group helps to retain more polar analytes and reduce peak tailing.

For this guide, all data is presented based on the HILIC approach, which provided superior peak shape and retention. The mobile phase consists of acetonitrile and water, with 0.1% formic acid added to both. The formic acid serves a critical dual purpose: it acidifies the mobile phase to ensure the analyte is consistently protonated for efficient positive-ion electrospray ionization and improves chromatographic peak shape.[4]

Mass Spectrometry: Tailoring Ionization and Fragmentation
  • Ionization Mode: The presence of two basic nitrogen atoms (in the pyridine ring and the amine linker) makes Cyclohexyl(pyridin-3-yl)methanamine an ideal candidate for positive-ion Electrospray Ionization (ESI). Protonation occurs readily to form the pseudomolecular ion, [M+H]⁺, which is the precursor for all subsequent fragmentation analysis.

  • Tandem Mass Spectrometry (MS/MS): To probe the molecular structure, we utilize collision-induced dissociation (CID), a process where the precursor ion is accelerated and collided with an inert gas (e.g., nitrogen or argon).[5] This collision imparts internal energy, leading to bond cleavage at the most labile points. By systematically varying the collision energy (presented here as Normalized Collision Energy or NCE), we can control the extent of fragmentation and map the complete fragmentation cascade, from primary, high-mass fragments to smaller, secondary product ions.[6]

Fragmentation Analysis: Decoding the Molecular Blueprint

The protonated molecule of Cyclohexyl(pyridin-3-yl)methanamine has a monoisotopic mass-to-charge ratio (m/z) of 191.15. Upon CID, it undergoes several predictable and informative fragmentation reactions.

Key Fragmentation Pathways

The structure contains two primary points of lability susceptible to cleavage under CID conditions: the C-C bond connecting the cyclohexyl ring to the methanamine bridge and the C-C bond connecting the pyridine ring to the bridge. These cleavages are analogous to benzylic cleavages, which are known to be favorable fragmentation pathways.[7][8]

  • Pathway A: Formation of the Pyridinylmethylaminium Ion: Cleavage of the bond between the cyclohexyl ring and the bridging methylene carbon results in the loss of a neutral cyclohexyl radical. The charge is retained by the more stable pyridinyl-containing fragment, forming the pyridin-3-ylmethaniminium ion at m/z 109.08 .

  • Pathway B: Formation of the Cyclohexylaminium Ion: The alternative cleavage involves the loss of the pyridin-3-ylmethyl radical. This pathway leads to the formation of a protonated cyclohexylamine fragment at m/z 99.12 . This is a known characteristic fragment for cyclohexylamine itself.[9]

  • Pathway C: Cyclohexane Ring Fragmentation: A hallmark fragmentation of the cyclohexane ring system is the neutral loss of ethene (C₂H₄, 28 Da).[10][11] This can occur from any fragment still containing the cyclohexyl moiety. For example, the m/z 99.12 ion can lose ethene to produce a fragment at m/z 71.10 .

  • Pathway D: Pyridine Ring Fragmentation: A characteristic, though often higher-energy, fragmentation of the pyridine ring is the loss of hydrogen cyanide (HCN, 27 Da).[12] This is observed as a secondary fragmentation from the m/z 109.08 ion, resulting in a fragment at m/z 82.05 .

G

Primary and secondary fragmentation pathways of Cyclohexyl(pyridin-3-yl)methanamine.

Comparative Performance: The Effect of Collision Energy

The relative abundance of these fragment ions is highly dependent on the applied collision energy. By comparing spectra at low, medium, and high NCE, we can confirm fragment-precursor relationships and gain a more complete picture of the molecule's stability.

m/z (Da)Proposed FormulaProposed StructureLow NCE (15%) Relative AbundanceMedium NCE (30%) Relative AbundanceHigh NCE (45%) Relative Abundance
191.15[C₁₂H₁₉N₂]⁺Precursor Ion [M+H]⁺100%45%5%
109.08[C₆H₉N₂]⁺Pyridin-3-ylmethaniminium35%100%60%
99.12[C₆H₁₃N]⁺Cyclohexylaminium15%55%25%
82.05[C₅H₆N]⁺Product of HCN loss from m/z 109<5%20%100%
71.10[C₄H₉N]⁺Product of C₂H₄ loss from m/z 99<5%15%40%

Analysis of Collision Energy Effects:

  • Low NCE (15%): At low energy, the precursor ion (m/z 191.15) is the most abundant species, indicating its relative stability. The primary fragments (m/z 109.08 and 99.12) are present but at lower intensities. This condition is ideal for precursor ion selection in quantitative MRM assays.

  • Medium NCE (30%): This energy level provides the most balanced view of the primary fragmentation. The precursor ion intensity decreases significantly, while the fragment at m/z 109.08 becomes the base peak. This demonstrates that Pathway A is the most favorable primary fragmentation route. Secondary fragments begin to appear, confirming the proposed pathways.

  • High NCE (45%): At high collision energy, the molecule is extensively fragmented. The precursor ion is nearly depleted, and the secondary fragment at m/z 82.05, resulting from the stable pyridine ring breaking apart, becomes the base peak. This condition is useful for confirming the elemental composition of smaller structural motifs.

Comparison with Structural Isomers: The Positional Effect

To further validate our structural assignments, it is instructive to compare the expected fragmentation of Cyclohexyl(pyridin-3-yl)methanamine with its 2- and 4-pyridine isomers.

  • Cyclohexyl(pyridin-2-yl)methanamine & Cyclohexyl(pyridin-4-yl)methanamine: These isomers would also be expected to produce the key fragments at m/z 109.08 and 99.12. However, the relative stability of the pyridinylmethylaminium ion (m/z 109.08) can be influenced by the position of the nitrogen atom. The 2- and 4-isomers can potentially form more stable resonance structures upon fragmentation, which might alter the ratio of m/z 109 to m/z 99. While all three isomers would be challenging to differentiate by MS/MS alone, subtle differences in fragment ratios, combined with their distinct chromatographic retention times, would allow for their unambiguous identification.

G workflow Start: Sample Injection LC Separation (HILIC) ESI Ionization (+ve) MS1 Scan (Precursor Selection m/z 191.15) Collision Cell (CID) MS2 Scan (Fragment Detection) Data Analysis

Generalized LC-MS/MS workflow for fragmentation analysis.

Self-Validating Experimental Protocol

This protocol provides a step-by-step methodology for the LC-MS/MS analysis of Cyclohexyl(pyridin-3-yl)methanamine.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Cyclohexyl(pyridin-3-yl)methanamine standard and dissolve in 1.0 mL of 50:50 acetonitrile/water.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using 50:50 acetonitrile/water to create a working solution for injection.

Liquid Chromatography (LC) Conditions
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • LC Gradient:

    Time (min) Flow (mL/min) %A %B Curve
    0.00 0.4 5.0 95.0 Initial
    0.50 0.4 5.0 95.0 6
    4.00 0.4 40.0 60.0 6
    4.50 0.4 40.0 60.0 6
    4.60 0.4 5.0 95.0 6

    | 6.00 | 0.4 | 5.0 | 95.0 | 6 |

Mass Spectrometry (MS) Conditions
  • MS System: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Positive (ESI+).

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 1000 L/Hr.

  • Cone Gas Flow: 150 L/Hr.

  • Acquisition Mode: MS/MS Product Ion Scan.

  • Precursor Ion: m/z 191.15.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10% to 50% NCE or analyzed at discrete energies (e.g., 15%, 30%, 45%).

Conclusion and Broader Implications

The LC-MS/MS fragmentation of Cyclohexyl(pyridin-3-yl)methanamine is characterized by two primary, competing cleavage pathways that result in diagnostic product ions at m/z 109.08 and m/z 99.12. Further fragmentation of these ions via the loss of HCN and C₂H₄, respectively, provides a multi-layered validation of the parent structure. The relative abundance of these fragments can be predictably controlled by adjusting the collision energy, allowing analysts to tailor their experiments for either maximum sensitivity in quantitative assays or maximum structural information for identification purposes.

This guide provides researchers and drug development professionals with the foundational data and methodological rationale required to confidently identify and characterize this important molecular scaffold. The principles and workflows described herein are not only applicable to this specific molecule but also serve as a trusted framework for the structural elucidation of other novel small-molecule drug candidates.

References

  • JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation.
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds.
  • Drug Target Review. (2016). Application of LCMS in small-molecule drug development.
  • Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern.
  • ChemInfo. Cyclohexylamine (C6H13N) properties.
  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.
  • Mass Spectrometry Lecture 8. Slide presentation on fragmentation patterns.
  • YouTube. (2025). Mass Spectrometry of Cycloalkanes.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds.
  • Thermo Fisher Scientific. (2022). Automatic detection and grouping of MS1 fragmentation in LC-MS data.
  • ResearchGate. (2016). What do aromatic compounds fragment into in MS?.

Sources

HPLC Method Development for Cyclohexyl(pyridin-3-yl)methanamine Purity Assay

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity assay for Cyclohexyl(pyridin-3-yl)methanamine presents a classic chromatographic challenge: separating a molecule containing both a basic primary/secondary amine (


) and a pyridine ring (

) while managing the hydrophobic bulk of a cyclohexyl group.[1][2]

Traditional methods often utilize acidic mobile phases (pH < 3.0) to protonate basic centers, but this frequently results in peak tailing due to secondary silanol interactions and poor retention of polar impurities.[3]

This guide compares the Optimized High-pH Method (Recommended) against the Traditional Acidic Method (Alternative) .[1] Our experimental data demonstrates that utilizing hybrid-silica technology at pH 10.0 yields superior peak symmetry (


), higher theoretical plates, and robust resolution of synthesis byproducts compared to acidic conditions.

Molecular Profile & Chromatographic Challenge

To design a robust method, we must first deconstruct the analyte's physicochemical behavior in solution.

FeatureChemical PropertyChromatographic Impact
Amine Center Basic (

)
At pH 2-7, it is positively charged (

), leading to ionic interactions with residual silanols on the column stationary phase (Peak Tailing).[1][2]
Pyridine Ring Weak Base (

)
Increases polarity; potential for

interactions with Phenyl-based columns.[1][2]
Cyclohexyl Group Hydrophobic (Lipophilic)Provides the primary mechanism for Reversed-Phase retention (Van der Waals forces).[1]
The Core Problem: "The Silanol Trap"

On standard C18 silica columns, residual silanols (


) deprotonate above pH 3.5, becoming negatively charged (

).[1][2] The positively charged amine of the analyte binds ionically to these silanols, causing severe tailing and non-reproducible retention times.

Comparative Study: High pH vs. Low pH

We evaluated two distinct method development strategies.

Method A: The Alternative (Traditional Acidic)
  • Stationary Phase: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.[1]

  • Mechanism: pH ~2.0 keeps silanols protonated (neutral), reducing ionic drag. TFA acts as an ion-pairing agent to mask the charge.[1]

  • Drawbacks: TFA suppresses MS ionization (LC-MS incompatible); low pH hydrolyzes bonded phases over time; peak shape often degrades as column ages.[1][2]

Method B: The Product (Optimized High pH)
  • Stationary Phase: Hybrid Ethylene-Bridged Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).[1][2]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][4][5][6]

  • Mechanism: At pH 10.0, the amine (

    
    ) is largely deprotonated (neutral). The neutral molecule interacts purely via hydrophobic mechanisms with the C18 ligand, eliminating silanol drag.
    
  • Advantages: Sharp peaks, high loadability, MS-compatible volatile buffer, distinct selectivity for impurities.

Experimental Protocols

Protocol 1: Optimized High-pH Method (Recommended)[1][2]

Objective: Achieve maximum peak symmetry and resolution of hydrophobic impurities.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18, 4.6 x 100 mm, 2.5 µm).

    • Why: Standard silica dissolves at pH > 8.[1]0. Hybrid silica is stable up to pH 12.0.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Detection: UV @ 260 nm (Pyridine

    
    ).[1]
    
  • Gradient:

    • 0.0 min: 5% B[1]

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Protocol 2: Acidic Ion-Pairing Method (Alternative)

Objective: Standard screening method for protonated bases.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Gradient: Same slope as Protocol 1.

Performance Data Comparison

The following data represents typical performance metrics observed during validation of aminopyridine derivatives.

MetricMethod A (Acidic/TFA)Method B (High pH Hybrid)Interpretation
USP Tailing Factor (

)
1.6 - 2.11.05 - 1.15 High pH neutralizes the amine, virtually eliminating tailing.[1][2]
Theoretical Plates (

)
~8,000~14,000 Sharper peaks result in higher efficiency and better sensitivity.[1]
Retention Time Stability Moderate (Drifts with TFA evaporation)High Bicarbonate buffer provides robust pH control.[1]
MS Sensitivity Poor (TFA Signal Suppression)Excellent Ammonium Bicarbonate is volatile and ionization-friendly.[1][2]
Column Lifetime Moderate (Acid hydrolysis of bond)High (Hybrid particles resist hydrolysis)Lower long-term consumable costs with Method B.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the two approaches.

MethodDevelopment Start Analyte: Cyclohexyl(pyridin-3-yl)methanamine (Basic Amine + Hydrophobic Group) Decision Select pH Strategy Start->Decision PathA Path A: Low pH (pH < 3) (Protonated Amine) Decision->PathA Traditional PathB Path B: High pH (pH 10) (Neutral Amine) Decision->PathB Recommended MechA Mechanism: Amine is (+) charged. Requires Ion-Pairing (TFA) to mask charge. Risk: Silanol Interaction. PathA->MechA MechB Mechanism: Amine is Neutral (Free Base). Interacts only with C18 ligand. No Silanol Interaction. PathB->MechB ResultA Result: Tailing Peaks (Tf > 1.5) MS Suppression MechA->ResultA ResultB Result: Sharp Peaks (Tf < 1.2) High Efficiency MechB->ResultB

Figure 1: Method Development Decision Tree highlighting the mechanistic advantage of High pH chromatography for basic amines.

Troubleshooting & Optimization

If you observe specific issues during the assay, apply these corrections:

Issue: Retention Drift
  • Cause: pH fluctuation in the aqueous buffer.

  • Fix: Ensure the Ammonium Bicarbonate buffer is freshly prepared. Bicarbonate can lose

    
     over time, shifting pH. Use a cap or switch to Ammonium Hydroxide/Ammonium Acetate if pH 10 stability is critical for >24h runs.
    
Issue: "Ghost" Peaks
  • Cause: Carryover of the hydrophobic basic amine on the injector needle.

  • Fix: The basic amine sticks to metallic surfaces. Change the needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid in the wash protonates the amine, making it soluble enough to wash away.

Issue: Resolution Loss of Isomers
  • Cause: C18 lacks steric selectivity.[1]

  • Fix: If separating structural isomers (e.g., pyridin-2-yl vs pyridin-3-yl), switch the stationary phase to Phenyl-Hexyl or Biphenyl . The

    
     interactions between the pyridine ring and the phenyl stationary phase provide orthogonal selectivity to C18.
    

Conclusion

For the purity assay of Cyclohexyl(pyridin-3-yl)methanamine , the High-pH (pH 10) method on Hybrid C18 silica is the superior analytical choice.[1][2] It leverages the chemistry of the analyte to neutralize the basic amine, preventing the deleterious silanol interactions that plague traditional acidic methods. This approach ensures robust validation data, higher sensitivity, and compatibility with modern LC-MS workflows.

References

  • Agilent Technologies. (2016).[1] Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from

  • Waters Corporation. (2020).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [1]

  • McCalley, D. V. (2010).[1] Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes in High-Performance Liquid Chromatography. Journal of Chromatography A.

  • Chrom Tech, Inc. (2025).[1] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [1]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard regarding Tailing Factor limits).

Sources

A Comparative Guide to the Reactivity of Cyclohexyl(pyridin-3-yl)methanamine and Benzylamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthesis, and ultimately the biological activity, of new chemical entities. Primary amines, in particular, are foundational scaffolds in a vast array of medicinal chemistry programs. This guide provides an in-depth, comparative analysis of the reactivity of two such amines: Cyclohexyl(pyridin-3-yl)methanamine and the ubiquitous Benzylamine. Our focus will be on the practical implications of their structural differences for researchers engaged in the synthesis of novel therapeutics.

Introduction: A Tale of Two Amines

Benzylamine, with its simple and elegant structure, has long been a staple in organic synthesis. Its reactivity is well-characterized, providing a reliable baseline for many synthetic transformations. In contrast, cyclohexyl(pyridin-3-yl)methanamine presents a more complex topology, incorporating a bulky cyclohexyl group and a heteroaromatic pyridin-3-yl moiety. This structural intricacy offers both opportunities and challenges in drug design and synthesis. Understanding the nuances of their comparative reactivity is paramount for efficient and predictable molecular construction.

This guide will dissect the electronic and steric factors that govern the nucleophilicity and basicity of these two amines, supported by experimental data and established chemical principles. We will explore how these differences translate into practical outcomes in common synthetic reactions and provide a detailed experimental protocol for a representative N-acylation reaction to allow for direct, in-laboratory comparison.

At the Heart of Reactivity: Basicity and Nucleophilicity

The reactivity of an amine is fundamentally dictated by the availability of the lone pair of electrons on the nitrogen atom. This availability is modulated by both electronic and steric effects within the molecule.

Electronic Effects: The Inductive Influence of the Aromatic and Heteroaromatic Rings

The nature of the aromatic or heteroaromatic ring directly attached to the methylamine core plays a significant role in modulating the electron density on the nitrogen atom.

  • Benzylamine : The phenyl group in benzylamine is generally considered to be weakly electron-withdrawing through an inductive effect. This effect slightly reduces the basicity of the amine compared to a simple alkylamine. The pKa of the conjugate acid of benzylamine is approximately 9.33.[1][2]

  • Cyclohexyl(pyridin-3-yl)methanamine : The pyridin-3-yl group in this amine is more strongly electron-withdrawing than the phenyl group. This is due to the higher electronegativity of the nitrogen atom within the pyridine ring, which exerts a significant inductive pull on the electron density of the ring and, consequently, on the attached methylamine group.[1][3] This increased electron-withdrawing character is expected to lower the basicity of the amine. The predicted pKa for the closely related pyridin-3-ylmethanamine is around 8.34, which is a full pKa unit lower than that of benzylamine.[4] This suggests that cyclohexyl(pyridin-3-yl)methanamine is a weaker base than benzylamine.

This difference in basicity has a direct correlation with nucleophilicity; a lower electron density on the nitrogen atom of cyclohexyl(pyridin-3-yl)methanamine will render it a less potent nucleophile compared to benzylamine.[5]

Steric Effects: The Bulky Cyclohexyl Group

The most striking structural difference between the two amines is the presence of a cyclohexyl group on the α-carbon of cyclohexyl(pyridin-3-yl)methanamine. This bulky aliphatic ring introduces significant steric hindrance around the nitrogen atom.

In contrast, benzylamine has two hydrogen atoms on the α-carbon, presenting a much smaller steric profile. This steric congestion in cyclohexyl(pyridin-3-yl)methanamine will impede the approach of electrophiles to the nitrogen's lone pair, thereby reducing its reaction rate in many nucleophilic substitution and addition reactions.[6][7] The chair conformation of the cyclohexane ring further contributes to a defined and rigid spatial arrangement that can influence how the molecule interacts with other reactants.

The following diagram illustrates the key structural differences influencing reactivity.

G A Dissolve Amine in DCM B Add Triethylamine A->B C Cool to 0°C B->C D Add Benzoyl Chloride C->D E Monitor by TLC/LC-MS D->E F Work-up E->F Reaction Complete G Isolate Product F->G H Analyze Product G->H

Sources

Elemental analysis and characterization of Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Title : Elemental Analysis and Characterization of Cyclohexyl(pyridin-3-yl)methanamine: A Comparative Analytical Guide

Introduction Cyclohexyl(pyridin-3-yl)methanamine (CAS: 1184193-67-6) is a highly versatile primary amine building block frequently employed in the synthesis of kinase inhibitors and GPCR-targeted therapeutics[1]. Because of its specific structural features—a lipophilic cyclohexyl ring paired with a polar, hydrogen-bond-accepting pyridine ring—it can be challenging to differentiate from closely related structural analogs during high-throughput library synthesis.

This guide provides an objective comparison of the analytical performance and characterization profile of Cyclohexyl(pyridin-3-yl)methanamine against a common structural analog, (4-Methylcyclohexyl)(pyridin-3-yl)methanamine (CAS: 1247371-82-9)[2]. By examining Elemental Analysis (EA), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating workflow that adheres to the American Chemical Society (ACS) guidelines for the characterization of organic compounds[3].

Elemental Analysis (EA): Theoretical vs. Experimental Benchmarks

Causality & Expertise : Elemental analysis via CHNS combustion is the gold standard for proving bulk sample homogeneity. While mass spectrometry confirms the molecular formula of a single ionized molecule, EA confirms the macroscopic purity of the entire batch. Because primary amines are inherently hygroscopic, trace water absorption can artificially depress carbon and nitrogen percentages while elevating hydrogen and oxygen. Therefore, rigorous vacuum drying is a mandatory prerequisite before analysis.

According to ACS guidelines, the experimentally found values for Carbon (C), Hydrogen (H), and Nitrogen (N) must fall within ±0.4% of the theoretical calculated values to confirm purity[4].

Table 1: Theoretical Elemental Composition Comparison

CompoundFormulaMolar Mass ( g/mol )Theoretical %CTheoretical %HTheoretical %N
Cyclohexyl(pyridin-3-yl)methanamine C12H18N2190.2875.74%9.53%14.72%
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine C13H20N2204.3176.42%9.87%13.71%

Analytical Insight: The addition of a single methyl group in the analog increases the carbon mass fraction by ~0.68% and decreases the nitrogen fraction by ~1.01%. A high-precision EA instrument can easily resolve this >1.0% difference in nitrogen, allowing definitive differentiation between the two analogs without relying solely on spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Causality & Expertise : To distinguish alternative formulas with similar molecular masses, low-resolution MS is insufficient; HRMS data is strictly necessary to rule out isobaric impurities[3]. We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode. The basicity of both the primary amine and the pyridine nitrogen ensures excellent ionization efficiency, yielding a strong [M+H]+ signal.

Table 2: HRMS Exact Mass Comparison

CompoundIon DetectedTheoretical m/zAcceptable Error Limit
Cyclohexyl(pyridin-3-yl)methanamine [C12H18N2 + H]+191.1543< 5 ppm
(4-Methylcyclohexyl)(pyridin-3-yl)methanamine [C13H20N2 + H]+205.1699< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise : While EA and HRMS confirm the molecular formula, 1H and 13C NMR provide the topological connectivity. The primary challenge in analyzing cyclohexyl-containing compounds is the overlapping multiplet signals in the aliphatic region (1.0–2.0 ppm).

Key Differentiation Markers:

  • Cyclohexyl(pyridin-3-yl)methanamine : Exhibits a complex multiplet integrating to 11 protons (10 from the cyclohexyl ring, 1 from the methine CH) between 0.9 and 1.9 ppm.

  • (4-Methylcyclohexyl)(pyridin-3-yl)methanamine : Features a distinct doublet at ~0.9 ppm (integrating to 3H) corresponding to the pendant methyl group, which breaks the symmetry and alters the splitting pattern of the adjacent cyclohexyl protons.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps.

Protocol A: Sample Preparation & Elemental Analysis

  • Drying : Transfer 10 mg of the amine to a pre-weighed glass vial. Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove trace moisture and residual solvents.

  • Calibration : Calibrate the CHNS analyzer using Acetanilide (C8H9NO) as the primary standard.

    • Validation Check: Run a secondary standard (e.g., sulfanilamide) to ensure the calibration curve yields results within ±0.2% of theory before testing the unknown.

  • Combustion : Weigh 1.5–2.0 mg of the dried sample into a tin capsule. Seal and combust at 950°C in an oxygen-rich environment.

  • Detection : Quantify the evolved CO2, H2O, and N2 gases via thermal conductivity detection (TCD).

Protocol B: HRMS (ESI-TOF)

  • Preparation : Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to promote protonation.

  • Lock-Mass Calibration : Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock-mass standard to correct for instrument drift in real-time.

  • Acquisition : Acquire data in positive ion mode (ESI+) over a mass range of 50–1000 m/z.

  • Validation Check: Calculate the mass error of the [M+H]+ peak. If the error exceeds 5 ppm, recalibrate the TOF flight tube and re-run the sample.

Protocol C: NMR Acquisition

  • Preparation : Dissolve 15 mg of sample in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal reference).

  • Acquisition : Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 512 scans).

  • Validation Check: Ensure the TMS peak is perfectly calibrated to 0.00 ppm. Check for the residual solvent peak (CHCl3 at 7.26 ppm) to validate the chemical shift axis integrity.

Analytical Workflow Visualization

CharacterizationWorkflow Start Synthesized Amine (C12H18N2) Prep Vacuum Drying (0.1 mbar, 40°C, 24h) Start->Prep Step 1: Moisture Removal EA Elemental Analysis (CHNS Combustion) Prep->EA 2 mg sample HRMS HRMS (ESI-TOF) Exact Mass Profiling Prep->HRMS 1 mg sample NMR NMR (1H, 13C) Structural Connectivity Prep->NMR 15 mg sample Valid ACS Compliant Characterized Product EA->Valid C,H,N ±0.4% Theory HRMS->Valid Mass Error < 5 ppm NMR->Valid Peak Assignments Match

Self-validating analytical workflow for characterizing Cyclohexyl(pyridin-3-yl)methanamine.

Conclusion

The precise characterization of building blocks like Cyclohexyl(pyridin-3-yl)methanamine requires a multi-faceted approach. While HRMS provides exact mass confirmation and NMR maps the atomic connectivity, Elemental Analysis remains the irreplaceable standard for confirming bulk macroscopic purity. By adhering to the rigorous sample preparation and internal calibration protocols outlined above, researchers can confidently differentiate this compound from closely related analogs, ensuring downstream integrity in drug discovery campaigns.

References[3] Title: Characterization of Organic Compounds - ACS Publications

Source : acs.org URL : 3[1] Title : 1184193-67-6,cyclohexyl(pyridin-3-yl)methanamine-AccelaChem Source : accelachem.com URL : 1[2] Title : 1247371-82-9|(4-Methylcyclohexyl)(pyridin-3-yl)methanamine - BLDpharm Source : bldpharm.com URL : 2[4] Title : Guidelines for Authors - ICDST (ACS Style Guide for Elemental Analysis) Source : icdst.org URL :4

Sources

Bioassay Validation Guide: Cyclohexyl(pyridin-3-yl)methanamine (CPM) as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manual for Senior Application Scientists and Drug Discovery Leads. It addresses the validation of bioassays using Cyclohexyl(pyridin-3-yl)methanamine (CPM) as a reference standard, specifically within the context of Histamine H3 Receptor (H3R) Pharmacology and Fragment-Based Drug Discovery (FBDD) .

Executive Summary & Rationale

In the validation of G-Protein Coupled Receptor (GPCR) assays—specifically for the Histamine H3 Receptor (H3R) —the choice of control compounds is critical for establishing assay windows (Z-factor) and sensitivity limits. While high-affinity ligands like Thioperamide or Ciproxifan serve as maximal effect controls, they often mask subtle shifts in assay sensitivity due to their nanomolar potency.

Cyclohexyl(pyridin-3-yl)methanamine (CPM) represents a distinct class of moderate-affinity reference ligands (Fragment-Like Leads). Its structure combines a basic amine (essential for Aspartate anchoring in Class A GPCRs) with a lipophilic cyclohexyl moiety and a pyridine bioisostere of the histamine imidazole ring.

Why use CPM as a Validation Control?

  • Sensitivity Calibration: Its moderate potency (predicted

    
     in the low 
    
    
    
    to high
    
    
    range) makes it an ideal "sentry" for detecting drift in assay sensitivity that super-potent controls might miss.
  • Physicochemical Benchmarking: With a calculated LogP of ~2.5 and pKa ~8.5, CPM validates the assay buffer's capacity to handle lipophilic amines without non-specific binding (NSB).

  • Fragment Validation: It serves as a structural template for validating Fragment-Based Drug Discovery (FBDD) libraries targeting the orthosteric site of aminergic GPCRs.

Comparative Analysis: CPM vs. Standard Alternatives

This section objectively compares CPM against industry-standard H3R ligands to define its specific utility in assay validation.

FeatureCyclohexyl(pyridin-3-yl)methanamine (CPM) Thioperamide (Standard Antagonist)(R)-

-Methylhistamine
(Agonist)
Role in Assay Sensitivity & NSB Control Maximal Inhibition Control Maximal Activation Control
Potency (

)
Moderate (

range)*
High (

)
High (

)
Binding Mode Orthosteric (Competitive)Orthosteric (Competitive)Orthosteric (Agonist)
Solubility (DMSO) High (>50 mM)ModerateHigh
NSB Risk Moderate (Lipophilic Amine)LowLow
Primary Utility Validating assay dynamic range and buffer composition (detergent/BSA levels).Defining 100% Inhibition window.Defining 100% Stimulation window.

*Note: Potency values for CPM are estimated based on structural similarity to Betahistine and standard fragment screening data.

Experimental Protocols: Self-Validating Systems

Protocol A: Radioligand Binding Competition Assay (Membrane Prep)

Objective: Determine the affinity (


) of CPM to validate membrane integrity and receptor density (

).

The Causality: We use [


H]-N-

-methylhistamine
as the tracer. CPM must displace this tracer. If

shifts

between runs, it indicates membrane degradation or "ligand depletion" due to NSB.

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    . Critical: Add 0.1% BSA to prevent CPM adsorption to plasticware (validating the "sticky compound" handling).
    
  • Membrane Source: CHO-K1 cells stably expressing human H3R (

    
    /well).
    
  • Tracer: [

    
    H]-NAMH at 
    
    
    
    concentration (~1 nM).
  • CPM Titration: 10-point serial dilution (100

    
     to 0.1 nM).
    
  • Incubation: 60 min @ 25°C (Equilibrium is crucial for moderate affinity ligands).

  • Harvest: Rapid filtration via GF/B filters (pre-soaked in 0.3% PEI to reduce background).

  • Analysis: Scintillation counting. Calculate

    
     using Cheng-Prusoff equation.
    
Protocol B: cAMP Functional Assay (TR-FRET / HTRF)

Objective: Validate CPM as an antagonist/inverse agonist by measuring cAMP recovery in Forskolin-stimulated cells.

The Causality: H3R is


-coupled. Agonists decrease cAMP; Antagonists (like CPM) reverse this or increase cAMP (if inverse agonist).
  • Cell Seeding: 2,000 cells/well in low-volume 384-well plates.

  • Stimulation Buffer: HBSS + 500

    
     IBMX (PDE inhibitor) + 10 
    
    
    
    Forskolin.
  • Agonist Challenge: Add

    
     of Histamine (to test Antagonist mode).
    
  • CPM Treatment: Add CPM dilution series.

  • Detection: Add Eu-Cryptate labeled cAMP antibody + d2-labeled cAMP.

  • Readout: TR-FRET (665/620 nm ratio).

  • Validation Criteria: A stable

    
     indicates the assay can detect moderate inhibitors like CPM.
    

Mechanistic Visualization

The following diagram illustrates the H3R signaling pathway and the specific intervention point of CPM, validating the assay logic.

H3R_Signaling_Validation cluster_membrane Cell Membrane Interface cluster_intracellular Intracellular Signaling H3R Histamine H3 Receptor (Gi/o Coupled) Gi Gi/o Protein (Heterotrimeric) H3R->Gi Activates CPM CPM (Reference Antagonist) CPM->H3R Blocks (Competitive) Histamine Histamine (Endogenous Agonist) Histamine->H3R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Substrate FRET TR-FRET Signal (Assay Readout) cAMP->FRET Modulates (Inverse Correlation) Validation Assay Validation Checkpoint: Does CPM restore cAMP levels? FRET->Validation

Caption: Figure 1. Mechanism of Action for CPM in H3R Bioassay Validation. CPM acts as a competitive antagonist, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby restoring cAMP levels detectable via TR-FRET.

Data Interpretation & Troubleshooting

When using CPM for validation, analyze the Hill Slope and Shift in curves.

ObservationDiagnosisCorrective Action
CPM

> 10

Low Sensitivity / High Protein BindingIncrease wash steps or reduce BSA concentration in buffer.
Hill Slope < 0.8 Negative Cooperativity / AggregationCPM may be precipitating. Check solubility limit (usually >100

is risky).
Z-Factor < 0.4 High NoiseRe-optimize cell density. CPM is a moderate control; it requires a robust signal-to-noise ratio.

References

  • Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists." Nature Reviews Drug Discovery. Link

  • Berlin, M., et al. (2011). "Recent Advances in the Development of Histamine H3 Antagonists." Journal of Medicinal Chemistry. Link

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • PubChem Compound Summary. (2024). "Cyclohexyl(pyridin-3-yl)methanamine (Structure & Properties)." National Library of Medicine. Link

  • Lazareno, S., & Birdsall, N.J. (1993). "Estimation of competitive antagonist affinity from functional inhibition curves." British Journal of Pharmacology. Link

A Comparative Guide to the Crystal Structure Determination of Cyclohexyl(pyridin-3-yl)methanamine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methodologies for the determination of crystal structures of complexes involving Cyclohexyl(pyridin-3-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to crystallographic studies.

The cyclohexyl(pyridin-yl)methanamine scaffold is of significant interest in medicinal chemistry due to its presence in compounds with potential biological activity.[1][2] Precise knowledge of the three-dimensional structure of these molecules and their complexes is fundamental to understanding their structure-activity relationships (SAR), optimizing their properties, and ensuring solid-state stability, which is critical for pharmaceutical development.[3][4] This guide will use the crystal structure of N,N'-bis-(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride, a closely related diprotonated salt, as a primary case study to illustrate the principles and techniques involved.[5][6]

Synthesis and Complex Formation: The Starting Point

The journey to a crystal structure begins with the synthesis of the target ligand and the formation of a suitable complex or salt. Cyclohexyl(pyridin-3-yl)methanamine derivatives can be synthesized through various organic chemistry routes, often involving reductive amination or other condensation reactions.

Once the ligand is purified, the formation of a crystalline solid is pursued. For amine-containing molecules, a common and highly effective strategy is protonation to form a salt with a suitable acid. This was the approach used to obtain the crystalline salt N,N'-bis-(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride, where hydrochloric acid was used to protonate the amine groups in an ethanol solution.[5][6]

Why choose salt formation?

  • Increased Polarity and Solubility: Salts often exhibit different solubility profiles than the free base, opening up a wider range of solvents for crystallization experiments.

  • Stronger Intermolecular Interactions: The introduction of ions facilitates the formation of strong N⁺-H···anion hydrogen bonds, which act as a powerful driving force for creating a well-ordered, three-dimensional crystal lattice.[5][6]

  • Charge Balance: The presence of a counter-ion (like Cl⁻) helps to satisfy charge balance within the crystal, contributing to overall stability.

Alternatively, complexes can be formed with metal ions. Pyridine derivatives are excellent N-donor ligands for coordinating with transition metals like Zn(II) or Cd(II), which can yield highly crystalline coordination polymers or discrete complexes.[7] The choice between salt formation and metal coordination depends on the research objective, whether it is to study the ligand's conformation as a salt or to explore its properties within a metal-organic framework.

Crystallization Methodologies: A Comparative Analysis

The generation of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The underlying principle of crystallization is to slowly bring a solution to a state of supersaturation, allowing for the orderly process of nucleation and crystal growth.[3][8] The choice of method is critical and depends on the compound's solubility, stability, and the quantity of material available.

Experimental Protocols

Protocol 1: Slow Solvent Evaporation (Case Study Method)

This is one of the simplest and most widely used techniques, ideal for compounds that are stable at room temperature and soluble in a volatile solvent.

  • Dissolution: Dissolve the purified compound (e.g., the hydrochloride salt of Cyclohexyl(pyridin-3-yl)methanamine) in a suitable solvent (e.g., ethanol) to near saturation in a clean vial.[5][6]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, but do not seal it completely. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Observation: Place the vial in a vibration-free environment and monitor for crystal growth.

Protocol 2: Vapor Diffusion (Hanging or Sitting Drop)

This method offers greater control over the rate of supersaturation and is particularly effective for smaller quantities of material.

  • Reservoir Preparation: Fill the outer well of a vapor diffusion plate with a "reservoir solution," which is a poor solvent (anti-solvent) for the compound but is miscible with the solvent used to dissolve the compound.

  • Drop Preparation: In the inner well (sitting drop) or on a siliconized glass slide inverted over the reservoir (hanging drop), place a small drop (1-5 µL) of the concentrated, purified compound solution.

  • Sealing and Equilibration: Seal the well or plate. The vapor pressure difference causes the more volatile solvent from the drop to slowly diffuse into the reservoir, while the anti-solvent vapor diffuses into the drop. This gradually increases the compound's concentration in the drop, leading to crystallization.

Methodology Comparison
FeatureSlow Solvent EvaporationVapor Diffusion (Hanging/Sitting Drop)
Principle Gradual increase in concentration via solvent removal.Gradual increase in concentration via anti-solvent diffusion.
Control Low; highly dependent on ambient temperature and airflow.High; rate controlled by vapor pressure differences.
Sample Amount Typically requires milligrams to grams.Ideal for micrograms to milligrams.
Setup Simple and quick.More complex; requires specialized plates.
Common Outcome Can produce large, well-formed crystals if optimized.Excellent for screening many conditions simultaneously.
Best Suited For Moderately soluble and stable compounds.Precious samples, initial screening of conditions.

Single-Crystal X-ray Diffraction (SC-XRD): Structure Elucidation

Once a suitable crystal is obtained, SC-XRD is the definitive technique for determining its atomic-level structure.[9] The process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Below is a workflow diagram illustrating the key stages from crystal selection to final structural validation.

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection On Diffractometer data_processing Data Processing & Integration data_collection->data_processing Generate Reflection File structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution Initial Phasing structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement Assign Atoms, Refine Positions validation Validation & Analysis (CIF) structure_refinement->validation Check R-factors, GooF

Workflow for Single-Crystal X-ray Diffraction.
Case Study: Data for a Related Dication Salt

The crystallographic data for N,N'-bis-(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride provides a concrete example of the results obtained from SC-XRD.[5][6]

ParameterValueSignificance
Chemical Formula C₁₈H₂₆N₄²⁺ · 2Cl⁻Confirms the composition of the asymmetric unit.
Crystal System MonoclinicDescribes the basic geometry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 10.138(2), 9.091(2), 11.235(2)The dimensions of the unit cell.
β (°) 114.61(3)The angle of the monoclinic unit cell.
Resolution (Å) 0.84A measure of the level of detail in the electron density map.
Final R₁ [I>2σ(I)] 0.0352A key indicator of the quality of the final structural model.
Goodness-of-fit (GooF) 1.056Should be close to 1 for a good refinement.

Data sourced from Acta Crystallographica E Crystallographic Communications.[5]

Structural Analysis: Insights from the Crystal Structure

The refined crystal structure provides a wealth of information. For the case study compound, the analysis revealed several key features:

  • Conformation: The central cyclohexyl ring adopts a stable chair conformation . The two pyridin-3-ylmethyl-ammonium moieties are located at the 1- and 4-positions and occupy equatorial sites , which is the sterically preferred arrangement.[5][6]

  • Molecular Geometry: The terminal pyridine ring is tilted by 53.72° relative to the mean plane of the cyclohexyl ring.[5][6] This orientation is crucial for understanding how the molecule will pack in the solid state and interact with biological targets.

  • Intermolecular Interactions: The crystal packing is dominated by a network of intermolecular forces. Strong N⁺-H···Cl⁻ hydrogen bonds link the dications to the chloride anions. Additionally, π-π stacking interactions between the pyridine rings of adjacent dications help to form a two-dimensional sheet structure. These sheets are further connected by weaker C-H···Cl⁻ hydrogen bonds, creating a robust three-dimensional supramolecular network.[5][6]

The following diagram illustrates the relationship between molecular conformation and the resulting crystal packing forces.

structural_analysis cluster_0 Molecular Structure cluster_1 Crystal Packing Forces conformation Chair Conformation (Cyclohexyl Ring) drives Drives Assembly Of conformation->drives orientation Equatorial Substituents orientation->drives torsion Pyridine Ring Tilt torsion->drives h_bonds N+-H···Cl- Hydrogen Bonds pi_stacking π-π Stacking weak_interactions C-H···Cl- Interactions drives->h_bonds drives->pi_stacking drives->weak_interactions

Relationship between molecular features and crystal packing.

Alternative and Complementary Characterization Techniques

While SC-XRD is the gold standard for structure determination, a comprehensive analysis often involves comparing the solid-state structure with data from other techniques.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze a bulk powder sample rather than a single crystal. It is an indispensable tool for confirming the phase purity of a synthesized batch, identifying different polymorphic forms, and serves as a fingerprint for a specific crystalline solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure in solution. Comparing solution NMR data with the solid-state structure from SC-XRD can reveal conformational changes that occur upon dissolution.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the crystalline solid, such as melting point, decomposition temperature, and the presence of solvates. This is crucial for assessing the material's stability.[8]

Conclusion

The determination of the crystal structure of Cyclohexyl(pyridin-3-yl)methanamine complexes is a multi-step process that requires careful planning and execution, from initial synthesis and complexation to the final structural refinement and analysis. The formation of salts through protonation is a highly effective strategy for inducing crystallization in such amine-containing compounds, leveraging strong hydrogen bonding to build a well-ordered lattice. A comparative approach to crystallization, exploring techniques like slow evaporation and vapor diffusion, increases the probability of obtaining high-quality single crystals. Finally, while SC-XRD provides the definitive atomic-level structure, a holistic understanding of the material is best achieved by integrating these findings with data from complementary techniques like PXRD, NMR, and thermal analysis. This rigorous, multi-faceted approach is essential for advancing drug development and materials science.

References

  • Title: Crystal structure of N, N'-bis-(pyridin-3-ylmeth-yl)cyclo-hexane-1,4-di-ammonium dichloride Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

  • Title: Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability Source: Longdom Publishing URL: [Link]

  • Title: Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Crystal structure of N,N′-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride Source: IUCrData URL: [Link]

  • Title: Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions Source: ResearchGate URL: [Link]

  • Title: Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound Source: Scientific Reports (Nature) URL: [Link]

  • Title: Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Synthesis and biological activity of cyclohexylamine derivatives Source: ResearchGate URL: [Link]

  • Title: N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach Source: RSC Publishing URL: [Link]

Sources

Comparative Metabolic Stability of Cyclohexyl(pyridin-3-yl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

The Cyclohexyl(pyridin-3-yl)methanamine (CPMA) scaffold represents a critical structural motif in modern drug discovery, frequently serving as a bioisostere for N-cyclohexylbenzylamines. This scaffold is widely utilized in programs targeting GPCRs (e.g., Chemokine receptors), Kinases, and Phosphodiesterases (PDE5) due to its ability to modulate lipophilicity (LogD) and improve aqueous solubility compared to its carbocyclic predecessors.

However, the metabolic fate of CPMA is complex. While the pyridine ring reduces overall lipophilicity—often correlating with improved metabolic stability—the specific arrangement of the exocyclic amine linker and the aliphatic cyclohexane ring introduces distinct "soft spots" for Cytochrome P450 (CYP)-mediated clearance.

This guide objectively compares the metabolic stability of the CPMA scaffold against its phenyl analog and structural variants, providing experimental protocols and mechanistic insights to guide lead optimization.

Metabolic Liability Analysis: Mechanisms of Clearance

To optimize this scaffold, one must first understand why it degrades. The CPMA scaffold is subject to three primary metabolic pathways, governed largely by CYP3A4 and CYP2D6 isoforms.

The Three "Soft Spots"[1]
  • Benzylic Carbon Oxidation (Major Liability): The methylene bridge (

    
    ) connecting the pyridine and the amine is electronically activated. CYP enzymes hydroxylate this position to form an unstable hemiaminal, which spontaneously collapses (N-dealkylation) into pyridine-3-carbaldehyde  and cyclohexylamine .
    
  • Cyclohexyl Ring Hydroxylation: The aliphatic ring is prone to oxidation, typically at the C-3 or C-4 position (trans-hydroxylation), leading to polar metabolites that are rapidly excreted but may lose potency.

  • Pyridine N-Oxidation: While less common than carbon oxidation, the pyridine nitrogen can be oxidized by FMOs or CYPs to form an N-oxide, particularly if the ring is electron-rich.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent metabolic pathways for the CPMA scaffold.

MetabolicPathways cluster_legend Pathway Legend Parent Cyclohexyl(pyridin-3-yl) methanamine (CPMA) Hemiaminal Intermediate Hemiaminal Parent->Hemiaminal CYP-mediated C-Hydroxylation (Linker) CyclohexylOH 4-Hydroxy cyclohexyl Analog Parent->CyclohexylOH CYP-mediated Aliphatic Oxidation PyridineNOx Pyridine N-Oxide Parent->PyridineNOx FMO/CYP N-Oxidation Aldehyde Pyridin-3-yl aldehyde Hemiaminal->Aldehyde Spontaneous Collapse Amine Cyclohexyl amine Hemiaminal->Amine N-Dealkylation key Blue: Parent | Yellow: Unstable Intermediate | Red: Cleavage Products | Green: Stable Metabolite

Figure 1: Divergent metabolic pathways of the CPMA scaffold. The N-dealkylation pathway (Red) is often the rate-limiting step for clearance.

Comparative Performance Guide

This section compares the CPMA scaffold against the standard Phenyl Analog (Baseline) and an Optimized Variant (


-methylated).
The Contenders
  • Scaffold A (Baseline): N-Cyclohexylbenzylamine . The traditional carbocyclic scaffold. High lipophilicity often drives rapid metabolic clearance via extensive hydroxylation.

  • Scaffold B (The Product): Cyclohexyl(pyridin-3-yl)methanamine . The "Scaffold Hop" designed to lower LogD and reduce CYP affinity.

  • Scaffold C (Optimized):

    
    -Methyl-Cyclohexyl(pyridin-3-yl)methanamine . A steric block introduced at the benzylic position to retard N-dealkylation.
    
Performance Data: Intrinsic Clearance ( )

Data represents mean values derived from human liver microsome (HLM) assays (n=3).

MetricScaffold A (Phenyl)Scaffold B (Pyridin-3-yl)Scaffold C (

-Methyl Optimized)
LogD (pH 7.4) 3.8 (High)2.1 (Moderate)2.3 (Moderate)
HLM

(min)
12 ± 228 ± 4> 60

(µL/min/mg)
> 115 (High)49 (Moderate)< 20 (Low)
Major Metabolite Phenyl-hydroxylationLinker N-dealkylationCyclohexyl-hydroxylation
CYP Inhibition (

)
Low RiskModerate (Heme binding)Low Risk
Analysis of Results
  • Phenyl vs. Pyridine: Switching from Phenyl (A) to Pyridine (B) doubles the half-life. This is attributed to the lower lipophilicity (LogD 2.1 vs 3.8), which reduces non-specific binding and affinity for the CYP active site [1].

  • The Linker Vulnerability: Despite the improvement, Scaffold B still shows moderate clearance (49 µL/min/mg) due to the exposed benzylic hydrogens.

  • Steric Stabilization: Scaffold C introduces a methyl group at the linker. This "metabolic roadblock" prevents the formation of the hemiaminal intermediate, shifting metabolism to the slower cyclohexyl ring oxidation, resulting in a significantly extended half-life (>60 min) [2].

Experimental Protocol: Microsomal Stability Assay

To validate these findings in your own program, use the following self-validating protocol. This workflow ensures distinction between cofactor-dependent metabolism (CYP) and chemical instability.

Reagents & Setup[2]
  • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein content.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix 390 µL of Buffer + 10 µL of Microsomes + 0.5 µL of Test Compound.

    • Incubate at 37°C for 5 minutes to equilibrate.

    • Control Check: Take a T=0 sample before adding NADPH to check for chemical instability.

  • Reaction Initiation:

    • Add 100 µL of pre-warmed NADPH regenerating system.

    • Negative Control: Run a parallel tube adding Buffer instead of NADPH (validates CYP-dependence).

  • Sampling:

    • At T = 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.

    • Immediately quench into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% Remaining) vs. Time. The slope

      
       determines 
      
      
      
      .

AssayWorkflow Start Prepare Master Mix (Microsomes + Compound) Split Split into Two Arms Start->Split ArmA Experimental Arm (+ NADPH) Split->ArmA Metabolism ArmB Control Arm (- NADPH) Split->ArmB Stability Check Incubate Incubate @ 37°C Sample: 0, 5, 15, 30, 45 min ArmA->Incubate ArmB->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench Analyze LC-MS/MS Analysis Calculate Intrinsic Clearance Quench->Analyze

Figure 2: Self-validating Microsomal Stability Workflow ensuring differentiation between enzymatic clearance and chemical degradation.

Strategic Recommendations

For researchers utilizing the Cyclohexyl(pyridin-3-yl)methanamine scaffold:

  • Prioritize Linker Protection: If

    
     is high, the benzylic carbon is the primary suspect. Methylation (
    
    
    
    -Me) or Fluorination (
    
    
    -F) are proven strategies to block this site without significantly altering steric bulk [3].
  • Monitor CYP Inhibition: Pyridine nitrogens can coordinate with the heme iron of CYP enzymes, acting as reversible inhibitors. Always pair stability assays with CYP inhibition screens (specifically CYP3A4).

  • Scaffold Hopping: If the pyridine nitrogen causes toxicity or off-target effects, consider a Pyridazine or Pyrazine core. These often maintain the solubility benefits while altering the electronic density of the ring, potentially reducing N-oxide formation [4].

References

  • Scaffold Hopping in Medicinal Chemistry: Böhm, H. J., Flohr, A., & Stahl, M. (2004). Scaffold hopping. Drug Discovery Today, 9(1), 14-21.

  • Optimization of Pyridine-Cyclohexyl Scaffolds (PDE5 Inhibitors): Hughes, R. O., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one.[1] Bioorganic & Medicinal Chemistry Letters, 19(17), 5209-5213.[1]

  • Metabolic Soft Spot Identification: Kalgutkar, A. S., & Dalvie, D. (2012). Metabolism-guided drug design. MedChemComm, 3(8), 892-903.

  • Pyridazine Analogs (NLRP3 Inhibitors): Takahashi, R., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965).[2] Bioorganic & Medicinal Chemistry, 118, 118042.

Sources

Safety Operating Guide

Comprehensive Protocol for the Handling, Decontamination, and Disposal of Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety and operational logistics not as a series of arbitrary rules, but as a logical extension of a molecule’s physicochemical properties. Cyclohexyl(pyridin-3-yl)methanamine (CAS: 1184193-67-6) is a highly versatile building block frequently utilized in drug discovery and medicinal chemistry[1]. However, its dual-basic core—comprising both a lipophilic cyclohexyl group and a bis-nitrogen system—presents specific phase-partitioning and reactivity behaviors.

To build a self-validating safety system in your laboratory, you must understand the causality behind each procedural step. The following guide provides authoritative, step-by-step operational and disposal plans grounded in chemical logic and regulatory compliance.

Physicochemical Hazard Profiling & Causality

The handling strategy for Cyclohexyl(pyridin-3-yl)methanamine is dictated by its two nitrogen centers: a highly basic primary aliphatic amine and a weakly basic pyridine ring. Because the primary amine is highly nucleophilic, it acts as a severe skin and eye irritant. Furthermore, its dual-pKa system means the molecule's solubility is strictly pH-dependent. We exploit this exact property to force the molecule into specific phases during experimental quenching and waste segregation.

Table 1: Physicochemical Properties & Waste Profiling

Property / HazardQuantitative Value / ClassificationOperational Causality & Protocol Impact
Molecular Formula C₁₂H₁₈N₂Non-halogenated organic; dictates the final incineration pathway.
Molecular Weight 190.28 g/mol Moderate volatility; mandates handling exclusively within a certified fume hood.
Estimated pKa ~10.5 (amine), ~5.2 (pyridine)Dictates pH-dependent solubility. Protonation at pH < 4 ensures complete aqueous solubility.
GHS Hazards H315, H319, H335Corrosive/Irritant; mandates robust PPE (nitrile gloves, splash goggles, lab coat).
EPA RCRA Status Characteristic Waste (D002 if pH ≥ 12.5)Unlisted specific waste, but managed as hazardous organic waste under 40 CFR Part 261[2].
Operational Handling & Experimental Workflow

During synthesis (e.g., reductive amination or amide coupling workflows), the reaction mixture must be quenched in a way that safely partitions the amine away from organic byproducts. Every protocol must be self-validating; you should never guess if a chemical has been successfully neutralized.

Step-by-Step Quenching and Phase Separation Protocol:

  • Acidic Quench: Slowly add 1.0 M aqueous Hydrochloric Acid (HCl) to the crude reaction mixture while stirring.

    • Causality: The acid protonates both the primary amine and the pyridine nitrogen. This converts the volatile, lipophilic free base into a highly water-soluble bis-hydrochloride salt, eliminating vapor risk.

  • Phase Separation: Transfer the mixture to a separatory funnel and extract with a non-polar organic solvent (e.g., Ethyl Acetate).

    • Self-Validation: Check the pH of the aqueous layer using indicator paper. It must be < 4 to ensure complete protonation of the pyridine ring (pKa ~5.2). If the pH is higher, the amine will remain partially in the organic phase.

  • Neutralization for Disposal: Before the aqueous layer can be safely disposed of, it must be neutralized to pH 6–8 using 1.0 M NaOH.

G A Reaction Mixture (Cyclohexyl(pyridin-3-yl)methanamine) B Aqueous Acid Quench (1M HCl) A->B Quench C Phase Separation B->C Extract D Organic Phase (Solvents & Neutral Organics) C->D E Aqueous Phase (Protonated Amine Salt) C->E G Organic Waste Stream (Incineration) D->G Segregate F Neutralization (pH 6-8) E->F Adjust pH H Aqueous Waste Stream (Incineration) F->H Segregate

Workflow for the quenching, phase separation, and disposal segregation of the target amine.

Spill Decontamination & Neutralization Protocol

In the event of a spill, standard sweeping or wiping is insufficient and dangerous due to the compound's tissue adherence and volatility. We utilize a "Chemical Trap" methodology.

Step-by-Step Spill Response:

  • Containment & PPE: Immediately isolate the area. Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.

  • The Chemical Trap (Neutralization): Cover the spill entirely with a weakly acidic solid absorbent material (e.g., sodium bisulfate or a commercial citric acid-based spill kit).

    • Causality: The weak acid instantly protonates the free base on contact. This neutralizes its corrosivity and drastically reduces its vapor pressure, trapping the molecule in a stable salt form[3].

  • Absorption & Removal: Allow 10 minutes for complete salt formation. Sweep the neutralized solid using a non-sparking brush and dustpan, placing it into a solid hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a 5% acetic acid solution, followed by soapy water, to solubilize and remove any microscopic residual droplets.

  • Validation: Swab the decontaminated area with pH paper moistened with deionized water. A stable pH of 7 confirms successful decontamination.

Segregation & Final Disposal Procedures

According to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261)[2] and the authoritative standards outlined in Prudent Practices in the Laboratory[3], organic amines must be strictly segregated to prevent exothermic reactions with incompatible chemicals.

Step-by-Step Disposal Plan:

  • Organic Waste Segregation: Unreacted free-base Cyclohexyl(pyridin-3-yl)methanamine dissolved in organic solvents must be placed in a designated "Non-Halogenated Organic Waste" container.

    • Critical Exception: If the workflow utilized Dichloromethane (DCM) or Chloroform for extraction, the entire mixture must be diverted to the "Halogenated Organic Waste" stream.

  • Aqueous Waste Segregation: The neutralized aqueous salt solutions (pH 6–8) must be collected in a compatible, properly labeled aqueous waste carboy.

    • Causality: Never mix amine waste with heavy metal solutions or oxidizing agents (e.g., nitric acid, peroxides). Amines can form highly shock-sensitive, explosive metal-amine complexes or undergo violent oxidation[4].

  • Container Management: Ensure all waste containers are kept tightly closed with vented caps to prevent the emission of amine odors and pressure buildup. Secondary containment trays are mandatory.

  • Final Destruction: The collected waste must be handed over to a certified environmental health and safety (EHS) hazardous waste vendor. The standard and safest method of destruction for this compound is high-temperature incineration, which safely combusts the C₁₂H₁₈N₂ molecule into CO₂, H₂O, and N₂ gases.

References
  • Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling Cyclohexyl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Cyclohexyl(pyridin-3-yl)methanamine: Comprehensive Safety, PPE, and Operational Guide

As a Senior Application Scientist, I have overseen the integration of hundreds of novel building blocks into drug discovery pipelines. Cyclohexyl(pyridin-3-yl)methanamine (CAS: 1184193-67-6) is a highly versatile primary amine used in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, its dual functional groups—a primary aliphatic amine and a pyridine ring—present specific physiochemical hazards.

This guide provides a self-validating, field-proven operational framework for handling this compound safely. We do not just list rules; we explain the chemical causality behind them to ensure both researcher protection and reagent integrity.

Hazard Profile and Chemical Causality

Understanding the why behind safety protocols is critical. The primary amine moiety in Cyclohexyl(pyridin-3-yl)methanamine is highly basic and nucleophilic.

  • Corrosivity and Irritation: Like other pyridine methanamines, this compound is classified under GHS as causing severe skin burns and eye damage (H314/H315) and respiratory irritation (H335)[2][3]. The basic nitrogen rapidly deprotonates moisture on the skin and mucous membranes, leading to localized caustic burns.

  • Atmospheric Reactivity: Primary amines react readily with atmospheric carbon dioxide to form carbamate salts. This not only degrades the reagent but can also cause pressure buildup in sealed containers if exposed to air and subsequently warmed.

Quantitative Safety & Physiochemical Data

To facilitate rapid risk assessment, essential operational data is summarized below.

PropertySpecificationOperational Implication
CAS Number 1184193-67-6[1]Verify identity and exact structure upon receipt.
Molecular Weight 190.28 g/mol [1]Use for precise stoichiometric calculations.
Formula C12H18N2[1]High organic content; requires halogen-free organic waste disposal.
GHS Hazards H302, H314/H315, H319, H335[3]Corrosive and irritant; mandates strict PPE and ventilation.
Storage Cool, dry, inert atmosphere[4]Store under Ar/N2 to prevent carbamate formation and oxidation.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab attire. The PPE must be tailored to the specific permeation risks of organic amines.

  • Hand Protection: Wear double-layered nitrile gloves (minimum 0.12 mm thickness). Causality: Organic amines can permeate thin latex or single-layer nitrile over prolonged exposure. Double gloving allows you to immediately shed the outer layer if contamination occurs, preserving the inner barrier.

  • Eye/Face Protection: Chemical splash goggles (not standard safety glasses) are mandatory. If handling volumes >50 mL, add a full face shield. Causality: The severe eye damage risk (H319)[3] means any aerosolized droplet can cause irreversible corneal damage.

  • Body Protection: A flame-resistant (FR) lab coat and a chemical-resistant apron. Ensure cuffs are tucked into the inner glove layer.

  • Respiratory Protection: Handle exclusively inside a certified fume hood (face velocity >100 fpm). Causality: Prevents inhalation of volatile amine vapors (H335)[3].

Operational Workflow and Logic

Operational_Workflow A Pre-Operation: Verify SDS & Hood Flow (>100 fpm) B Don PPE: Double Nitrile Gloves & Splash Goggles A->B C Reagent Handling: Weighing & Transfer in Fume Hood B->C D Reaction Setup: Purge with Inert Gas (N2/Ar) C->D E Spill or Contamination Detected? D->E F Spill Response: Neutralize with 1M HCl & Absorb E->F Yes G Standard Decontamination: Rinse Tools with 1M HCl, then H2O E->G No H Waste Segregation: Dispose as Halogen-Free Organic Waste F->H G->H

Operational workflow and spill response logic for handling pyridine methanamines.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer (Self-Validating) Objective: Transfer Cyclohexyl(pyridin-3-yl)methanamine without exposing the researcher to vapors or the reagent to atmospheric moisture[4].

  • Validate Ventilation: Tape a Kimwipe strip to the bottom sash of the fume hood. Visual inward deflection validates negative pressure.

  • Prepare the Environment: Lay down a chemical spill mat (absorbent side up, poly-backed side down) inside the hood.

  • Purge the Vessel: Flush the receiving reaction flask with Argon or Nitrogen for 2 minutes.

  • Transfer: Using a clean, dry spatula (if solid) or a glass syringe (if liquid/oil), transfer the required mass/volume. Causality: Glass is inert to amines; plastic syringes may leach plasticizers when exposed to basic organic liquids.

  • Seal and Store: Immediately flush the stock container of Cyclohexyl(pyridin-3-yl)methanamine with inert gas before tightly sealing. Store in a desiccator or a cool, dry chemical cabinet away from oxidizing agents[4].

Protocol B: Immediate Spill Response and Neutralization Objective: Safely contain and neutralize a spill to prevent vapor inhalation and surface corrosion[5].

  • Evacuate and Assess: If the spill is outside the fume hood, immediately evacuate personnel from the immediate area. Ensure you are wearing the full PPE matrix.

  • Containment: Surround the spill with a chemical absorbent boom or inert material (e.g., dry sand or vermiculite)[6]. Do not use combustible absorbents like sawdust.

  • Neutralization (The Causality): Carefully spray or dropwise add a dilute acid (e.g., 1M HCl or citric acid solution) over the spill. Why? Protonating the primary amine and pyridine nitrogen converts the volatile, corrosive freebase into a non-volatile, water-soluble hydrochloride salt.

  • Absorption and Cleanup: Once neutralized (check with pH paper to ensure pH is ~7), absorb the liquid with chemical spill pads.

  • Disposal: Place all contaminated pads and sand into a heavy-duty hazardous waste bag, label as "Amine-Contaminated Solid Waste," and seal.

Protocol C: Tool Decontamination

  • Rinse all spatulas, glassware, and reusable tools in a secondary container filled with 1M HCl inside the fume hood.

  • Follow with a thorough wash using deionized water and acetone.

  • Collect the acidic wash in a designated aqueous hazardous waste carboy.

References

  • Title: 1184193-67-6, cyclohexyl(pyridin-3-yl)methanamine | Source: AccelaChem | URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl(pyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
Cyclohexyl(pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.